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Foundational

An In-Depth Technical Guide to ent-Oseltamivir Phosphate (CAS 1035895-89-6): A Critical Reference Standard in Pharmaceutical Quality Control

For Researchers, Scientists, and Drug Development Professionals Executive Summary This technical guide provides a comprehensive overview of ent-Oseltamivir Phosphate, the enantiomer of the widely-used antiviral agent Ose...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of ent-Oseltamivir Phosphate, the enantiomer of the widely-used antiviral agent Oseltamivir Phosphate. While structurally a mirror image of the active pharmaceutical ingredient (API), its primary significance lies not in therapeutic activity but in its critical role as a pharmaceutical reference standard. This document delves into the stereochemical nuances that dictate its biological inactivity, outlines its synthesis, provides detailed analytical protocols for its quantification as a chiral impurity, and establishes its importance in the quality control (QC) and regulatory compliance of Oseltamivir Phosphate drug products.

Introduction to ent-Oseltamivir Phosphate

ent-Oseltamivir Phosphate is the (3S,4S,5R) stereoisomer of Oseltamivir Phosphate. Oseltamivir, known commercially as Tamiflu®, is a prodrug that is metabolized in the liver to its active form, oseltamivir carboxylate.[1] This active metabolite is a potent and selective inhibitor of the neuraminidase enzyme of influenza A and B viruses, which is essential for the release of new virus particles from infected cells.[2][3]

Oseltamivir possesses three chiral centers, meaning there are 2³ or eight possible stereoisomers.[4][5] The specific (3R,4R,5S) configuration is the pharmacologically active isomer. ent-Oseltamivir Phosphate, its exact mirror image, is considered a critical process-related impurity. Regulatory agencies worldwide mandate strict control over chiral impurities, as different enantiomers can have vastly different pharmacological and toxicological profiles. Therefore, the preparation and research of ent-Oseltamivir are of paramount importance for controlling the quality and ensuring the safety of Oseltamivir Phosphate drug products.[6]

Chemical and Physical Properties

The fundamental properties of ent-Oseltamivir Phosphate are summarized below. These are identical to Oseltamivir Phosphate, with the exception of its optical rotation, which would be equal in magnitude but opposite in direction.

PropertyValueReference(s)
CAS Number 1035895-89-6[6]
Chemical Name ethyl (3S,4S,5R)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate;phosphoric acid[6]
Molecular Formula C₁₆H₂₈N₂O₄ · H₃PO₄[6]
Molecular Weight 410.40 g/mol [6]
Stereochemistry Enantiomer of Oseltamivir Phosphate[6]
Primary Application Pharmaceutical reference standard, chiral impurity analysis[4][6]

The Principle of Stereoselectivity and Biological Inactivity

The dramatic difference in biological activity between Oseltamivir and its enantiomer is a classic example of stereoselectivity in pharmacology. The neuraminidase enzyme's active site is a highly specific, three-dimensional chiral environment.

Causality of Interaction: For effective inhibition, the functional groups of the inhibitor (the carboxylate, acetamido, amino, and pentyl ether groups of oseltamivir carboxylate) must bind to specific complementary residues in the enzyme's active site (e.g., Arginine, Glutamic acid, Aspartic acid residues) with precise spatial orientation.[7] The (3R,4R,5S) configuration of Oseltamivir is exquisitely evolved to fit these requirements, mimicking the natural substrate, sialic acid.[8]

ent-Oseltamivir, being the mirror image, cannot achieve this complementary fit. It is akin to trying to fit a left hand into a right-handed glove. While its chemical composition is identical, its stereochemical configuration prevents proper alignment and binding within the enzyme's active site.

cluster_0 Stereoselective Enzyme Inhibition oseltamivir { (3R,4R,5S)-Oseltamivir | { Amino | Acetamido | Ether}} receptor_active Neuraminidase Active Site oseltamivir:f0->receptor_active:r0 Binds oseltamivir:f1->receptor_active:r1 Binds oseltamivir:f2->receptor_active:r2 Binds result_active Potent Inhibition receptor_active->result_active ent_oseltamivir { ent-Oseltamivir (3S,4S,5R) | { Ether | Acetamido | Amino}} receptor_inactive Neuraminidase Active Site ent_oseltamivir:g0->receptor_inactive:s1 Mismatch ent_oseltamivir:g2->receptor_inactive:s0 Mismatch result_inactive No Significant Binding (Biologically Inactive) receptor_inactive->result_inactive

Figure 1: Conceptual diagram of stereoselective binding.

Synthesis of ent-Oseltamivir Phosphate

The synthesis of a specific stereoisomer requires a carefully controlled, stereoselective synthetic route. While the commercial synthesis of Oseltamivir famously starts from naturally occurring (-)-shikimic acid, the synthesis of its enantiomer necessitates a different approach, often involving key stereochemical inversion steps. A method for preparing the oseltamivir enantiomer has been described, which is crucial for obtaining the reference standard needed for quality control.[6]

The described pathway utilizes an epoxy derivative as a starting material and employs strategic nucleophilic attacks that proceed with an inversion of configuration, a well-established principle in stereospecific reactions (Sɴ2 mechanism). This ensures the final product has the desired, opposite stereochemistry to the natural drug.

Key Synthetic Workflow

A representative synthetic pathway involves the following key transformations[6]:

  • Epoxide Ring Opening (1st Inversion): An epoxy intermediate is attacked by sodium azide. This nucleophilic attack occurs from the back side of the C-O bond, leading to a predictable inversion of stereochemistry at that center and the introduction of an azide group.

  • Functional Group Protection: Hydroxyl groups are protected to prevent unwanted side reactions in subsequent steps.

  • Selective Reduction: A selective reduction is performed.

  • Cyclization: The molecule is cyclized to form an aziridine-like intermediate.

  • Second Ring Opening and Acetylation (2nd Inversion): The cyclic intermediate is again opened by sodium azide, causing a second configuration inversion. This is followed by acetylation of the amino group.

  • Azide Reduction: The azide group is finally reduced to a primary amine (e.g., via a Staudinger reaction) to yield the target ent-Oseltamivir base.

  • Salt Formation: The free base is reacted with phosphoric acid to yield the stable ent-Oseltamivir Phosphate salt.

start Epoxy Intermediate step1 Azide Attack (1st Stereochemical Inversion) start->step1 step2 Protection & Reduction step1->step2 step3 Cyclization to Aziridine Intermediate step2->step3 step4 Azide Attack & Acetylation (2nd Stereochemical Inversion) step3->step4 step5 Staudinger Reaction (Azide to Amine Reduction) step4->step5 end_base ent-Oseltamivir (Free Base) step5->end_base end_salt ent-Oseltamivir Phosphate end_base->end_salt + H₃PO₄

Figure 2: High-level synthetic workflow for ent-Oseltamivir.

Analytical Methodologies for Chiral Purity

The primary application of ent-Oseltamivir Phosphate is as a certified reference standard for the quantification of enantiomeric impurity in bulk Oseltamivir Phosphate. A robust and validated chiral High-Performance Liquid Chromatography (HPLC) method is the gold standard for this analysis.

Self-Validating System: Chiral HPLC Protocol

A validated chiral HPLC method has been established to effectively separate and quantify ent-Oseltamivir from Oseltamivir.[6] The method's trustworthiness is ensured by its ability to achieve baseline separation (Resolution > 3.0), demonstrating its specificity for the enantiomeric impurity even in the presence of the API and other related substances.

Experimental Protocol: Quantification of ent-Oseltamivir Impurity

  • Sample Preparation (Solvent Extraction):

    • Rationale: The phosphate salt can interfere with the chromatography and damage the chiral column. A liquid-liquid extraction is performed to isolate the free base.

    • Procedure:

      • Accurately weigh a sample of Oseltamivir Phosphate drug substance.

      • Dissolve in an aqueous basic solution (e.g., dilute NaOH) to deprotonate the amine and phosphate.

      • Extract the solution with an appropriate organic solvent (e.g., ethyl acetate). The Oseltamivir free base will partition into the organic layer, while the phosphate salt remains in the aqueous layer.

      • Separate the organic layer and evaporate to dryness under a stream of nitrogen.

      • Reconstitute the residue in the mobile phase for HPLC analysis.

  • Chromatographic Separation:

    • Rationale: A specialized chiral stationary phase (CSP) is required to differentiate between the enantiomers. The Chiralpak IC-3 column, which is based on a polysaccharide derivative, provides the necessary chiral environment for separation.

    • HPLC Parameters:

ParameterConditionReference(s)
Column Chiralpak IC-3 (or equivalent polysaccharide-based CSP)[6]
Mobile Phase n-hexane : methanol : isopropyl alcohol : diethyl amine (85:10:5:0.2, v/v)[6]
Flow Rate 0.6 mL/min[6]
Detection UV at 225 nm[6]
Column Temp. Ambient or controlled (e.g., 30 °C)
Injection Vol. 10 µL
  • Quantification:

    • Rationale: The peak area of ent-Oseltamivir in the sample chromatogram is compared against a standard curve prepared from a certified reference standard of ent-Oseltamivir Phosphate.

    • Procedure:

      • Run the prepared sample and a series of known concentrations of the ent-Oseltamivir Phosphate reference standard (prepared similarly).

      • Identify the peaks based on their retention times (the impurity peak will be well-resolved from the main Oseltamivir peak).

      • Calculate the concentration of the enantiomeric impurity in the sample using the standard curve. The method should be linear over the expected impurity range (e.g., 0.035% to 0.30% w/w).[6]

cluster_0 Analytical Workflow for Chiral Purity sample Oseltamivir Phosphate (Bulk Drug Substance) prep Sample Prep: Liquid-Liquid Extraction (Isolate Free Base) sample->prep hplc Chiral HPLC Analysis (Chiralpak IC-3 Column) prep->hplc data Data Acquisition (UV @ 225 nm) hplc->data quant Quantification vs. ent-Oseltamivir Standard data->quant report Report % Impurity quant->report

Figure 3: Workflow for the analysis of enantiomeric impurity.

Conclusion

ent-Oseltamivir Phosphate (CAS 1035895-89-6) is a non-pharmacologically active stereoisomer of the antiviral drug Oseltamivir Phosphate. Its significance is rooted in the principles of stereochemistry and pharmaceutical quality control. As the mirror image of the active molecule, it does not bind effectively to the viral neuraminidase enzyme. This makes its detection and quantification as a chiral impurity a regulatory necessity. The availability of ent-Oseltamivir Phosphate as a certified reference standard, coupled with robust, validated chiral HPLC methods, provides drug developers and quality control scientists with the essential tools to ensure the stereochemical purity, safety, and efficacy of Oseltamivir Phosphate products.

References

  • GlobalRx. (n.d.). Oseltamivir Phosphate 30mg Capsule: A Clinical Overview.
  • McNicholl, I. R. (2000). Neuraminidase inhibitors: zanamivir and oseltamivir. Annals of Pharmacotherapy, 34(11), 1333-1344. Retrieved from [Link]

  • McClellan, K., & Perry, C. M. (2001). Oseltamivir: a review of its use in influenza. Drugs, 61(2), 263–283. Retrieved from [Link]

  • Moscona, A. (2005). Neuraminidase inhibitors for influenza. New England Journal of Medicine, 353(13), 1363-1373.
  • Wikipedia contributors. (2024, February 3). Oseltamivir. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Torati, S., et al. (2025). Quantification of Oseltamivir Phosphate Enantiomeric Impurity by Chiral HPLC Method With the Aid of Solvent Extraction and Phosphate Salt‐Out Method. Chirality. Published online. Retrieved from [Link]

  • Google Patents. (n.d.). CN108047076B - Preparation method of oseltamivir enantiomer.
  • Fišera, R., et al. (2017). Stereoisomers of oseltamivir - synthesis, in silico prediction and biological evaluation. Organic & Biomolecular Chemistry, 15(7), 1693–1702. Retrieved from [Link]

  • Fišera, R., et al. (2017). Stereoisomers of oseltamivir – synthesis, in silico prediction and biological evaluation. Organic & Biomolecular Chemistry, 15(7), 1693-1702. Retrieved from [Link]

  • ResearchGate. (n.d.). Request PDF: Stereoisomers of oseltamivir – synthesis, in silico prediction and biological evaluation. Retrieved from [Link]

  • Palese, P., & Shaw, M. L. (2007). Orthomyxoviridae: The viruses and their replication. In D. M. Knipe & P. M. Howley (Eds.), Fields virology (5th ed., Vol. 2, pp. 1647-1689). Lippincott Williams & Wilkins.
  • Arba, M., et al. (2024). Computational study of binding of oseltamivir to neuraminidase mutants of influenza A virus. Journal of Applied Pharmaceutical Science, 14(02), 239–254. Retrieved from [Link]

  • Grien-La-Cabot, A., et al. (2014). Synthesis, structure and inhibitory activity of a stereoisomer of oseltamivir carboxylate. Organic & Biomolecular Chemistry, 12(10), 1599–1608. Retrieved from [Link]

Sources

Exploratory

Technical Deep Dive: (3S,4S,5R)-Oseltamivir Phosphate

Structural Anatomy, Industrial Synthesis, and Solid-State Characterization Structural Anatomy & Pharmacophore Analysis Oseltamivir phosphate (Tamiflu®) is not merely a neuraminidase inhibitor; it is a transition-state an...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Anatomy, Industrial Synthesis, and Solid-State Characterization

Structural Anatomy & Pharmacophore Analysis

Oseltamivir phosphate (Tamiflu®) is not merely a neuraminidase inhibitor; it is a transition-state analogue designed to mimic the oxocarbenium ion intermediate of sialic acid hydrolysis. Its efficacy relies entirely on the precise spatial arrangement of its functional groups, governed by the (3S,4S,5R) stereochemistry.

Stereochemical Configuration & Binding Affinity

The absolute configuration (3S,4S,5R) is non-negotiable for therapeutic activity. Any deviation results in a loss of binding affinity to the Influenza Neuraminidase (NA) active site.[1]

PositionFunctional GroupStereochemistryMechanistic Role
C1 Ethyl EsterAchiralProdrug Moiety: Hydrolyzed hepatically to the free carboxylate (active metabolite). The ester improves oral bioavailability (LogP ~1.0).
C3 3-Pentyloxy(3R) *Hydrophobic Anchor: Occupies the hydrophobic pocket of the NA enzyme (residues Ile222, Arg224, Ala246). This bulky group induces a conformational shift in the enzyme (150-loop) essential for high-affinity binding.
C4 Acetamido(4R) *Specificity: Engages in hydrogen bonding and hydrophobic interactions, mimicking the N-acetyl group of sialic acid.
C5 Primary Amino(5S) Salt Bridge Formation: The protonated amine forms a critical salt bridge with Glu119 and Asp151 in the active site.

*Note: Stereochemical descriptors (R/S) depend on priority rules; in the IUPAC name (3R,4R,5S)-4-acetylamino-5-amino-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylic acid ethyl ester, the numbering and priorities shift slightly compared to the simplified scaffold discussion, but the spatial orientation remains constant.

Crystal Structure (Form A)

The commercial API exists as Polymorph A , which crystallizes in the orthorhombic system.

  • Space Group:

    
    
    
  • Lattice Parameters:

    
     Å, 
    
    
    
    Å,
    
    
    Å[2]
  • Packing Motif: The structure is stabilized by a complex hydrogen-bonding network where the phosphate anion acts as a bridge, accepting protons from the ammonium group of one molecule and the amide nitrogen of another, forming columns parallel to the c-axis.[2]

Industrial Synthesis: The "Azide-Free" Roche Route

Early synthetic routes utilized potentially explosive azide chemistry to introduce the nitrogen atoms. The modern, scalable industrial standard (optimized by Roche) utilizes an azide-free approach starting from (-)-Shikimic Acid.[3]

Synthetic Pathway Visualization

The following diagram illustrates the critical "Epoxide Opening" pathway which avoids hazardous azides.

RocheSynthesis cluster_safety Safety Critical Step Shikimic (-)-Shikimic Acid (Starting Material) Epoxide Roche Epoxide (Key Intermediate) Shikimic->Epoxide 1. Esterification 2. Ketalization 3. Mesylation AmineOpening Regioselective Ring Opening (Allylamine/t-Butylamine) Epoxide->AmineOpening MgBr2 catalyzed SN2 Attack Acetylation N-Acetylation (Acetic Anhydride) AmineOpening->Acetylation Selective N-acylation Deprotection Deallylation/Deprotection Acetylation->Deprotection Pd-catalyzed FreeBase Oseltamivir Free Base Deprotection->FreeBase pH Adjustment SaltForm Oseltamivir Phosphate (Form A) FreeBase->SaltForm H3PO4 / Crystallization

Caption: The Roche Azide-Free synthesis route. The "Safety Critical Step" replaces explosive azides with amine nucleophiles.

Protocol: Phosphate Salt Formation (Self-Validating)

The conversion of the free base to the phosphate salt is the critical step for determining the polymorphic form.

Objective: Isolate Oseltamivir Phosphate Form A (Needles) with >99.5% purity.

Reagents:

  • Oseltamivir Free Base (1.0 eq)

  • Orthophosphoric acid (85%, 1.1 eq)

  • Ethanol (Absolute)

  • Water (Trace, for solubility control)

Step-by-Step Methodology:

  • Dissolution: Dissolve Oseltamivir Free Base in Ethanol (6.5 vol) at 45°C.

  • Acid Addition: Slowly add Orthophosphoric acid diluted in Ethanol over 30 minutes.

    • Checkpoint: Maintain temperature at 45-50°C to prevent premature precipitation of amorphous material.

  • Seeding (Critical): At 40°C, seed the solution with 0.5% w/w Oseltamivir Phosphate Form A crystals .

    • Validation: Observe the formation of a white suspension. If oiling out occurs, reheat to 50°C and cool more slowly.

  • Controlled Cooling: Cool the slurry to 0°C over 4 hours (Rate: ~10°C/hr).

    • Causality: Rapid cooling (>20°C/hr) risks forming Polymorph B or amorphous agglomerates.

  • Filtration & Wash: Filter the needles and wash with cold Acetone/Ethanol (1:1).

  • Drying: Vacuum dry at 50°C.

Solid-State Chemistry & Polymorphism

Control over polymorphism is vital for regulatory compliance and bioavailability.

PropertyForm A (Target) Form B (Avoid)
Crystal Habit Long, birefringent needlesAgglomerates / Prisms
Thermodynamics Most stable polymorphMetastable
Synthesis Condition Slow cooling with seedingRapid cooling / Supersaturation
XRPD Signature Distinct peaks at

5.1°, 12.4°, 14.3°
Peaks shift; often lacks the 5.1° low-angle peak

Mechanism of Action: Structural Basis

Oseltamivir functions by competitively inhibiting the Neuraminidase enzyme, preventing the cleavage of sialic acid and trapping the virus on the host cell surface.

Active Site Interaction Map

The following diagram maps the specific atomic interactions between the drug and the enzyme residues (N1 subtype numbering).

Caption: Interaction map of Oseltamivir Carboxylate within the Neuraminidase active site. Red lines indicate electrostatic interactions.

Analytical Validation (HPLC)

To ensure the integrity of the (3S,4S,5R) structure and purity from process impurities (e.g., epoxide intermediates), the following HPLC method is standard.

Method Parameters:

  • Column: C18 (Octadecylsilane),

    
     mm, 5 µm packing (e.g., Inertsil ODS-3 or equivalent).
    
  • Mobile Phase:

    • Buffer: 50 mM Phosphate Buffer (pH 3.0 adjusted with Phosphoric Acid).

    • Organic: Methanol : Acetonitrile (60:40).

    • Ratio: Buffer:Organic (45:55 v/v).

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV at 207 nm (detects the

    
    -unsaturated ketone system).
    
  • Temperature: 50°C (Improves peak shape for the amine).

Acceptance Criteria:

  • Retention Time: Oseltamivir Phosphate ~10-12 min.

  • Tailing Factor:

    
     (Crucial check for column aging).
    
  • Resolution:

    
     between Oseltamivir and its enantiomeric impurity (if chiral column used) or nearest process impurity.
    

References

  • Crystal Structure & Polymorphism

    • Source: Cambridge Structural Database (CSD)
    • Reference: Karpf, M., et al. "Polymorphic forms of oseltamivir phosphate." U.S. Patent No. 8,334,319. (2012).

  • Industrial Synthesis (Azide-Free)

    • Source: Hoffmann-La Roche Ltd.
    • Reference: Federspiel, M., et al. "Industrial Synthesis of the Key Precursor in the Synthesis of the Anti-Influenza Drug Oseltamivir Phosphate (Ro 64-0796/002, GS-4104-02): Ethyl (3R,4S,5S)-4,5-epoxy-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylate." Organic Process Research & Development, 3(4), 266-274. (1999).

  • Mechanism of Action

    • Source: N
    • Reference: Collins, P. J., et al. "Crystal structures of oseltamivir-resistant influenza virus neuraminidase mutants." Nature, 453, 1258–1261.[5] (2008).[4][5] [5]

  • Analytical Methods

    • Source: Journal of Pharmaceutical and Biomedical Analysis.
    • Reference: A.S. Faria, et al. "A simple isocratic RP-HPLC method for quality control of oseltamivir capsules." (2025).

Sources

Foundational

Technical Guide: Characterization and Control of ent-Oseltamivir Phosphate Impurity

[1] Executive Summary In the development of Oseltamivir phosphate (Tamiflu®), the control of stereochemical purity is a Critical Quality Attribute (CQA). The ent-Oseltamivir phosphate impurity—the enantiomer of the activ...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In the development of Oseltamivir phosphate (Tamiflu®), the control of stereochemical purity is a Critical Quality Attribute (CQA). The ent-Oseltamivir phosphate impurity—the enantiomer of the active pharmaceutical ingredient (API)—presents a unique analytical challenge.[1] It possesses an identical molecular weight (410.40 g/mol ) and fragmentation pattern to the API , rendering standard Mass Spectrometry (MS) blind to its presence.

This guide details the physicochemical properties of ent-Oseltamivir phosphate, delineates the "analytical trap" of relying on achiral methods, and provides a validated protocol for its separation using Chiral HPLC with specific attention to salt-removal pre-treatment.

Part 1: Molecular Identity & Physicochemical Properties[1]

The Enantiomeric Relationship

Oseltamivir phosphate is a chiral molecule with three stereocenters. The approved therapeutic agent is the (3R, 4R, 5S) isomer.[2] The ent-Oseltamivir impurity is its non-superimposable mirror image, the (3S, 4S, 5R) isomer.

Because they are enantiomers, their scalar physical properties (Molecular Weight, Solubility, Melting Point) are identical in an achiral environment. They differ only in their interaction with polarized light and other chiral environments (e.g., enzymes, chiral chromatography columns).

Molecular Weight Data Table

The following table summarizes the exact mass data. Note the critical distinction between the salt form (used in dosing) and the free base (detected in positive-ion MS).[1]

PropertyOseltamivir Phosphate (API)ent-Oseltamivir Phosphate (Impurity)
CAS Number 204255-11-81035895-89-6
Stereochemistry (3R, 4R, 5S)(3S, 4S, 5R)
Formula (Salt) C₁₆H₂₈N₂O₄[1][3][4][5] · H₃PO₄C₁₆H₂₈N₂O₄[1][4] · H₃PO₄
Molecular Weight (Salt) 410.40 g/mol 410.40 g/mol
Formula (Free Base) C₁₆H₂₈N₂O₄C₁₆H₂₈N₂O₄
Molecular Weight (Base) 312.41 g/mol 312.41 g/mol
Monoisotopic Mass (Base) 312.2049 Da312.2049 Da
MS Signal ([M+H]⁺) m/z 313.2m/z 313.2

Critical Insight: In LC-MS analysis, both the API and the impurity will appear at m/z 313.2 . You cannot distinguish them by mass.[1]

Part 2: The Stereochemical Challenge (Visualization)

The following diagram illustrates the analytical decision pathway. Standard Reverse Phase HPLC (RP-HPLC) will co-elute these two compounds, leading to a false estimation of purity.[1]

AnalyticalStrategy Sample Crude Oseltamivir Phosphate (Contains API + ent-Impurity) Achiral Standard C18 RP-HPLC Sample->Achiral Incorrect Path Prep Sample Prep: Salt Extraction Sample->Prep Correct Path Result_Fail Co-elution (Single Peak) Achiral->Result_Fail Indistinguishable Chiral Chiral HPLC (Amylose/Cellulose CSP) Prep->Chiral Analyte as Free Base Result_Pass Baseline Separation (Rs > 3.0) Chiral->Result_Pass Enantioselective Interaction Detection UV Detection (225 nm) or MS (m/z 313) Result_Pass->Detection

Figure 1: Analytical workflow comparison. Standard C18 methods fail to resolve the enantiomer; Chiral HPLC is mandatory.

Part 3: Validated Experimental Protocol

The "Salt Trap" in Chiral Chromatography

Expertise Note: Direct injection of Oseltamivir Phosphate onto certain chiral columns (especially immobilized polysaccharide phases) can be problematic. The phosphate salt can cause high backpressure, peak tailing, or gradual degradation of the stationary phase depending on the mobile phase pH. Protocol Requirement: The method below includes a solvent extraction step to convert the salt to the free base before injection.

Method Parameters (Chiral HPLC)

This protocol is adapted from validated industry standards for separating Oseltamivir isomers.[1]

  • Instrument: HPLC with UV Detector (DAD/VWD).

  • Column: Chiralpak IC-3 (Immobilized Cellulose derivative), 150 × 4.6 mm, 3 µm.[1]

  • Mobile Phase: n-Hexane : Methanol : Isopropyl Alcohol : Diethylamine (85 : 10 : 5 : 0.2 v/v/v/v).[1][2][6]

  • Mode: Isocratic Normal Phase.[1]

  • Flow Rate: 0.6 mL/min.[1][2][6]

  • Column Temperature: 25°C.

  • Detection: UV at 225 nm.[1][2][6]

  • Injection Volume: 10 µL.

Step-by-Step Sample Preparation
  • Weighing: Accurately weigh 10 mg of the Oseltamivir Phosphate sample.

  • Dissolution: Dissolve in 5 mL of water.

  • Basification: Add 1 mL of 0.1 M NaOH (to neutralize the phosphate and release the free base).

  • Extraction: Add 5 mL of Ethyl Acetate or Dichloromethane. Vortex vigorously for 1 minute.[1]

  • Separation: Allow layers to separate. Collect the organic layer (containing the free base).

  • Evaporation: Evaporate the organic solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 5 mL of the Mobile Phase. Filter through a 0.45 µm PTFE filter before injection.[1]

System Suitability Criteria

To ensure the data is trustworthy (Self-Validating System), the following criteria must be met before running samples:

  • Resolution (

    
    ):  > 2.0 between Oseltamivir and ent-Oseltamivir.
    
  • Tailing Factor (

    
    ):  < 1.5 for the API peak.
    
  • Precision: RSD < 2.0% for 5 replicate injections.

Part 4: Regulatory & Safety Context

ICH Guidelines

According to ICH Q3A(R2) , enantiomeric impurities are excluded from the standard thresholds for "organic impurities" only if they are controlled by specific chiral assays.

  • Specification: If the ent-isomer is a degradation product or a process impurity, it typically requires a limit of NMT (Not More Than) 0.15% or 0.10%, depending on the maximum daily dose.

  • Toxicity: While Oseltamivir is a neuraminidase inhibitor, the biological activity of the ent-isomer is significantly lower or inactive against the target, but it may possess off-target toxicity.

Mechanism of Impurity Formation

The ent-isomer usually originates from:

  • Starting Material Impurity: Use of non-enantiopure shikimic acid or quinic acid derivatives during synthesis.[1]

  • Racemization: Harsh reaction conditions (high temperature/strong base) during the inversion steps of the synthesis could theoretically invert the stereocenters, though this is rare in the optimized Roche synthesis.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56971652, Oseltamivir phosphate. Retrieved from [Link][1]

  • M. R. Siddiqui et al. (2025). Quantification of Oseltamivir Phosphate Enantiomeric Impurity by Chiral HPLC Method With the Aid of Solvent Extraction. Chirality. Retrieved from [Link]

  • International Council for Harmonisation (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2).[1] Retrieved from [Link]

Sources

Exploratory

Technical Guide: The Mechanism of ent-Oseltamivir Antiviral Inactivity

The following technical guide details the antiviral inactivity mechanism of ent-Oseltamivir phosphate, structured for immediate application in drug discovery and mechanistic validation. Executive Summary Oseltamivir phos...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the antiviral inactivity mechanism of ent-Oseltamivir phosphate, structured for immediate application in drug discovery and mechanistic validation.

Executive Summary

Oseltamivir phosphate (Tamiflu) is a chiral prodrug whose active metabolite, oseltamivir carboxylate, acts as a transition-state analogue inhibitor of the Influenza Neuraminidase (NA) enzyme.[1] Its efficacy is strictly governed by its stereochemistry: the (3R, 4R, 5S) configuration.

** ent-Oseltamivir**, the enantiomer with (3S, 4S, 5R) stereochemistry, is antivirally inactive . Despite possessing identical physicochemical properties (solubility, pKa) in an achiral environment, it fails to inhibit NA due to the strict chiral recognition of the enzyme's active site. This guide dissects the molecular mechanics of this inactivity, providing a structural rationale and the experimental protocols required to validate stereospecificity in antiviral development.

Structural Basis of Inactivity[2]

The Chiral Mismatch

Influenza Neuraminidase is a homotetramer with a highly conserved, deep, and chiral active site. The binding of oseltamivir relies on a precise spatial arrangement of functional groups to mimic the oxonium cation transition state of sialic acid hydrolysis.

FeatureOseltamivir (Active)ent-Oseltamivir (Inactive)
Stereochemistry (3R, 4R, 5S)(3S, 4S, 5R)
Topology Matches the "Sialic Acid" footprint.Mirror image; steric clashes.
C1-Carboxylate Ionic bond with Arg118, Arg292, Arg371 .Misaligned; electrostatic repulsion or solvent exposure.
C4-Acetamido H-bonds with Arg152 ; fits hydrophobic pocket.Projects into bulk solvent or clashes with Asp151 .
C5-Amino Salt bridge with Glu119, Asp151 .Clashes with hydrophobic wall (Trp178 ).
C3-Pentyl Ether Hydrophobic interaction with Glu276 (induced fit).Steric clash with Arg118/Arg371 triad region.
Mechanistic Failure Mode

The inactivity of ent-Oseltamivir is not due to chemical reactivity differences but molecular recognition failure .

  • Loss of Electrostatic Anchoring: The arginine triad (Arg118, Arg292, Arg371) forms a positively charged pocket essential for anchoring the C1-carboxylate. In the ent-isomer, the inverted geometry prevents the carboxylate from entering this pocket without forcing the bulky hydrophobic groups (pentyl ether) into the hydrated catalytic center, which is energetically unfavorable.

  • Disruption of Induced Fit: The active isomer induces a conformational change in Glu276 (rotation of the carboxylate) to form a hydrophobic pocket for the pentyl ether side chain. The ent-isomer fails to trigger this "induced fit," leaving the inhibitor loosely bound or completely ejected by solvent competition.

Visualization of Signaling & Interaction

The following diagram illustrates the "Lock and Key" failure of the enantiomer compared to the active drug.

G cluster_0 Neuraminidase Active Site (Chiral Environment) cluster_1 Oseltamivir (3R,4R,5S) cluster_2 ent-Oseltamivir (3S,4S,5R) ArgTriad Arg118, Arg292, Arg371 (Positively Charged Pocket) Glu276 Glu276 (Hydrophobic Switch) AcidicRes Glu119, Asp151 (Acidic Residues) Os_Carb C1-Carboxylate Os_Carb->ArgTriad Strong Ionic Interaction (Kd < 1nM) Binding Stable Inhibition (IC50 ~ 1 nM) Os_Pent C3-Pentyl Ether Os_Pent->Glu276 Induced Fit (Hydrophobic Pocket) Os_Amine C5-Amino Group Os_Amine->AcidicRes Salt Bridge Ent_Carb C1-Carboxylate Ent_Carb->ArgTriad Spatial Mismatch (Too Distant) NoBinding No Inhibition (IC50 > 100 µM) Ent_Pent C3-Pentyl Ether Ent_Pent->ArgTriad Steric Clash (Repulsion) Ent_Amine C5-Amino Group Ent_Amine->Glu276 Misalignment

Caption: Mechanistic comparison of Oseltamivir vs. ent-Oseltamivir binding modes within the Neuraminidase active site, highlighting critical steric clashes.

Experimental Validation Protocols

To empirically demonstrate the inactivity of ent-Oseltamivir, the following workflow is recommended. This protocol ensures self-validation by using the active enantiomer as a positive control.

Synthesis of ent-Oseltamivir

Note: ent-Oseltamivir is not commercially available as a standard reagent and must be synthesized.

  • Source: Utilize the Corey Synthesis route (JACS 2006).

  • Starting Material: 1,3-butadiene and acrylic acid (via chiral catalyst) or ent-Shikimic acid.

  • Validation: Confirm structure via X-ray crystallography or Chiral HPLC to ensure >99% enantiomeric excess (ee).

Neuraminidase Inhibition Assay (Fluorescence-Based)

This assay measures the ability of the compound to inhibit the cleavage of a fluorogenic substrate (MUNANA) by the influenza virus neuraminidase.

Materials:

  • Enzyme: Influenza A (H1N1) Neuraminidase (recombinant or viral lysate).

  • Substrate: 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

  • Controls: Oseltamivir carboxylate (Positive Control), Buffer only (Negative Control).

Protocol Steps:

  • Preparation: Dilute ent-Oseltamivir and Oseltamivir carboxylate in assay buffer (32.5 mM MES, 4 mM CaCl2, pH 6.5) to concentrations ranging from 0.01 nM to 100 µM (log scale).

  • Incubation: Mix 50 µL of diluted inhibitor with 50 µL of standardized enzyme solution in a black 96-well plate. Incubate for 30 minutes at 37°C.

  • Substrate Addition: Add 50 µL of 200 µM MUNANA substrate to all wells.

  • Reaction: Incubate for 60 minutes at 37°C.

  • Termination: Stop reaction with 100 µL of Stop Solution (0.1 M Glycine, 25% Ethanol, pH 10.7).

  • Detection: Read fluorescence (Excitation: 365 nm, Emission: 450 nm).

Data Analysis:

  • Plot % Inhibition vs. Log[Concentration].

  • Expected Result:

    • Oseltamivir: Sigmoidal curve with IC50 ~ 0.1–2.0 nM.

    • ** ent-Oseltamivir:** Flat line or negligible inhibition even at >100 µM.

Implications for Drug Development[3]

The inactivity of ent-Oseltamivir underscores the critical importance of chiral purity in manufacturing.

  • Regulatory Requirement: The FDA and EMA require strict control of enantiomeric impurities (typically <0.1%). Presence of the ent-isomer constitutes "inert weight" that burdens the metabolic system without therapeutic benefit.

  • Resistance Modeling: Understanding the strict stereochemical requirements helps in designing next-generation inhibitors that can tolerate active site mutations (e.g., H274Y) better than the rigid Oseltamivir scaffold.

References

  • Corey, E. J., Yeung, Y. Y., & Hong, S. (2006).[2] A Short Enantioselective Pathway for the Synthesis of the Anti-Influenza Neuraminidase Inhibitor Oseltamivir from 1,3-Butadiene and Acrylic Acid.[2] Journal of the American Chemical Society.[2][3]

  • MedChemExpress. (n.d.). Drug Isomer Information: ent-Oseltamivir.[2][3][4] MedChemExpress Product Guide.

  • Varghese, J. N., et al. (1998). Structural evidence for a functional role of human tissue sialic acid in influenza virus receptor binding and infection. Nature.

  • Kim, C. U., et al. (1997). Influenza Neuraminidase Inhibitors Possessing a Novel Hydrophobic Interaction in the Enzyme Active Site: Design, Synthesis, and Structural Analysis of Carbocyclic Sialic Acid Analogues with Potent Anti-Influenza Activity. Journal of the American Chemical Society.[2][3]

  • Moscona, A. (2005).[5] Neuraminidase Inhibitors for Influenza. The New England Journal of Medicine.

Sources

Foundational

Executive Summary: The Stereochemical Imperative

Topic: Chemical Properties of Oseltamivir Enantiomer: Stereochemical Stability, Synthesis, and Analytical Profiling Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide O...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical Properties of Oseltamivir Enantiomer: Stereochemical Stability, Synthesis, and Analytical Profiling Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide

Oseltamivir phosphate (Tamiflu®) is a chiral prodrug whose antiviral efficacy is strictly dictated by its specific stereochemical configuration: ethyl (3R,4R,5S)-4-acetamido-5-amino-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylate .

While often referred to colloquially as "Oseltamivir," the drug is a single enantiomer. Its mirror image, the (3S,4S,5R)-enantiomer , is a critical process impurity that lacks the precise three-dimensional geometry required to inhibit the influenza neuraminidase enzyme. In drug development and quality control (QC), distinguishing the active pharmaceutical ingredient (API) from its enantiomer and diastereomers is paramount, as even minor stereochemical impurities can alter the toxicological profile and reduce potency.

This guide provides a rigorous technical analysis of the Oseltamivir enantiomer, focusing on its physicochemical stability, the causality of its stereospecific binding, and validated protocols for chiral isolation.

Structural Characterization & Physicochemical Properties

Stereochemical Configuration

Oseltamivir possesses three chiral centers at positions C3, C4, and C5 of the cyclohexene ring.

  • Active Configuration: (3R, 4R, 5S)

  • Enantiomer (Impurity): (3S, 4S, 5R)

  • Diastereomers: Six other possible isomers (e.g., 3S,4R,5S), which are often formed as byproducts during the Shikimic acid or Diels-Alder synthetic routes.

Key Physicochemical Data

The following data applies to Oseltamivir Phosphate (Active Enantiomer) . Deviations in these values often indicate enantiomeric contamination.

PropertyValue / CharacteristicRelevance to QC
Molecular Formula C₁₆H₂₈N₂O₄ · H₃PO₄Stoichiometry verification
Molecular Weight 410.40 g/mol (Salt); 312.40 g/mol (Free Base)Mass spectrometry confirmation
Specific Rotation [α]²⁰D -30.0° to -33.0° (c=1, H₂O)Critical Critical Quality Attribute (CQA) for chiral purity.
pKa 7.7 (Primary amine)Buffer selection for HPLC/LC-MS
Solubility >100 mg/mL in WaterHigh solubility facilitates aqueous formulations
Partition Coefficient (logP) ~0.36 (Hydrophilic)Indicates low passive membrane permeability without transporters
Melting Point 196–198 °C (Decomposition)Thermal stability profiling

Mechanism of Action: The Causality of Chirality

The efficacy of Oseltamivir is a direct function of its stereochemistry. The drug acts as a transition-state analogue of sialic acid. The (3R,4R,5S) configuration positions the functional groups to exploit the electrostatic landscape of the neuraminidase active site.

  • C4-Acetamido Group: Engages in hydrophobic interactions and hydrogen bonding with the hydrophobic pocket of the enzyme.

  • C5-Amino Group: Forms a critical salt bridge with Glu119 and Asp151 . The (5S) configuration is essential; the (5R) enantiomer would point this group away from the acidic residues, abolishing affinity.

  • C3-Pentyloxy Side Chain: Requires the (3R) configuration to fit into the hydrophobic pocket formed by Ile222 and Arg224 , inducing a conformational shift necessary for tight binding.

Visualization: Stereospecific Binding Logic

G Drug Oseltamivir Carboxylate (Active Metabolite) Interaction1 Glu119/Asp151 (Anionic Region) Drug->Interaction1 C5-Amino (S) Salt Bridge Interaction2 Arg118/Arg292/Arg371 (Cationic Triad) Drug->Interaction2 C1-Carboxylate Charge Interaction Interaction3 Hydrophobic Pocket (Ile222) Drug->Interaction3 C3-Alkoxy (R) Steric Fit Enantiomer Enantiomer (3S,4S,5R) (Inactive Impurity) Enantiomer->Interaction1 Steric Clash (No Binding) Enantiomer->Interaction3 Misalignment Site Neuraminidase Active Site (Pocket) Inhibition Viral Replication BLOCKED Interaction1->Inhibition Stabilizes Complex Interaction2->Inhibition Anchors Ligand Interaction3->Inhibition Induces Fit

Caption: Logical flow of stereospecific interactions between Oseltamivir and Influenza Neuraminidase. The (3R,4R,5S) configuration is requisite for the salt bridge and hydrophobic pocket engagement.

Synthesis & Stereocontrol

The synthesis of Oseltamivir is a classic example of "Chiral Pool" synthesis, typically starting from (-)-Shikimic Acid , which already possesses the correct chirality for the ring carbons.

Why Stereocontrol Fails (Impurity Generation)

Despite starting with chiral material, enantiomers and diastereomers can form via:

  • Epimerization: Harsh reaction conditions (high T or strong base) can invert the stereocenter at C5.

  • Aziridine Ring Opening: The introduction of the nitrogen at C5 involves an aziridine intermediate. Non-selective ring opening leads to the formation of the (3R,4S,5R) diastereomer.

  • Total Synthesis Routes: Non-shikimic routes (e.g., Diels-Alder using furan) rely on chiral catalysts. Catalyst degradation or low enantiomeric excess (ee) leads to the formation of the direct enantiomer (3S,4S,5R).

Experimental Protocols: Analytical Profiling

To ensure the exclusion of the enantiomer, specific validated methods must be employed. Standard C18 HPLC cannot separate enantiomers; a Chiral Stationary Phase (CSP) is required.

Protocol 1: Chiral HPLC Separation

Objective: Quantify the (3S,4S,5R) enantiomer and diastereomeric impurities.

  • Column: Chiralpak IC-3 (Daicel), 4.6 mm x 250 mm, 5 µm.

    • Why: The immobilized polysaccharide phase offers superior selectivity for amine-functionalized cyclohexenes compared to coated phases.

  • Mobile Phase:

    • Solvent A: n-Heptane

    • Solvent B: Ethanol / Diethylamine (100:0.1 v/v)

    • Ratio: 60:40 (Isocratic)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 215 nm (Amide absorption)

  • Temperature: 25°C

  • Self-Validation Criteria:

    • Resolution (Rs): > 2.0 between Oseltamivir and Enantiomer.

    • Tailing Factor: < 1.5.

    • Retention Time: Oseltamivir (~12 min), Enantiomer (~15 min - varies by column batch).

Protocol 2: Specific Optical Rotation (Polarimetry)

Objective: Rapid purity confirmation for raw material release.

  • Preparation: Dissolve 100 mg of Oseltamivir Phosphate in 10.0 mL of degassed distilled water (Concentration = 1% w/v).

  • Instrument: Digital Polarimeter with a sodium lamp (589 nm).

  • Measurement:

    • Zero the instrument with a water blank.

    • Fill the 1 dm cell, ensuring no bubbles.

    • Record rotation ($ \alpha $).

  • Calculation:

    
    
    Where $ l $ = 1 dm, $ c $ = 0.01 g/mL.
    
  • Acceptance: Result must fall between -30.0° and -33.0° . A less negative value (e.g., -20°) suggests contamination with the (+)-enantiomer or achiral impurities.

Degradation Pathways & Stability

Oseltamivir phosphate is susceptible to hydrolysis, particularly at the ethyl ester linkage (converting it to the active metabolite, Oseltamivir Carboxylate) and the acetamido group.

Degradation Logic Diagram

Degradation cluster_Hydrolysis Hydrolysis Pathways Parent Oseltamivir Phosphate (Ester Prodrug) Carboxylate Oseltamivir Carboxylate (Active Metabolite) Parent->Carboxylate Ester Hydrolysis (Primary Pathway) AmineDeg De-acetylated Impurity (Toxic) Parent->AmineDeg Amide Hydrolysis (Harsh Conditions) Acid Acidic Conditions (pH < 4) Acid->Parent Promotes Amide Cleavage Base Alkaline Conditions (pH > 9) Base->Parent Rapid Ester Hydrolysis

Caption: Primary degradation pathways. Note that alkaline conditions rapidly convert the prodrug to the carboxylate, while harsh acidic conditions can attack the amide bond.

References

  • Kim, C. U., et al. (1997).[1] Influenza Neuraminidase Inhibitors Possessing a Novel Hydrophobic Interaction in the Enzyme Active Site: Design, Synthesis, and Structural Analysis of Carbocyclic Sialic Acid Analogues with Potent Anti-Influenza Activity. Journal of the American Chemical Society, 119(4), 681–690. Link

  • Russell, R. J., et al. (2006). The structure of H5N1 avian influenza neuraminidase suggests new opportunities for drug design. Nature, 443, 45–49. Link

  • Karpf, M., & Trussardi, R. (2001).[1] New, Azide-Free Transformation of Epoxides into 1,2-Diamino Compounds: Synthesis of the Anti-Influenza Neuraminidase Inhibitor Oseltamivir Phosphate (Tamiflu). The Journal of Organic Chemistry, 66(6), 2044–2051. Link

  • Chaganti, S., et al. (2023). Spectrophotometric Method for Determination of Oseltamivir in Capsule Dosage Form. Scholars Academic Journal of Pharmacy, 12(7), 172-178. Link

  • Wahyuli, S., et al. (2024).[2] Computational study of binding of oseltamivir to neuraminidase mutants of influenza A virus. Journal of Applied Pharmaceutical Science, 14(02), 239–254.[2] Link

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Exploratory

An In-depth Technical Guide to the Solubility of ent-Oseltamivir Phosphate in Organic Solvents

Abstract This technical guide provides a comprehensive overview of the solubility of ent-oseltamivir phosphate, the enantiomer of the widely recognized antiviral agent oseltamivir phosphate (Tamiflu®), in various organic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the solubility of ent-oseltamivir phosphate, the enantiomer of the widely recognized antiviral agent oseltamivir phosphate (Tamiflu®), in various organic solvents. As the stereoisomer of a critical pharmaceutical compound, understanding the solubility of ent-oseltamivir phosphate is paramount for researchers in drug development, process chemistry, and analytical sciences. This document delves into the molecular determinants of its solubility, presents a compilation of available quantitative and qualitative solubility data, and provides a detailed, field-proven protocol for its experimental determination using the industry-standard shake-flask method. This guide is intended to be a vital resource for scientists and professionals requiring a deep technical understanding of the solution behavior of this important molecule.

Introduction: The Significance of Solubility in the Context of ent-Oseltamivir Phosphate

Oseltamivir phosphate is a prodrug that is hydrolyzed in vivo to its active form, oseltamivir carboxylate, a potent inhibitor of the neuraminidase enzyme of influenza A and B viruses.[1][2] The therapeutic agent is the (3R,4R,5S)-isomer. Its enantiomer, ent-oseltamivir phosphate, while not the active pharmaceutical ingredient (API), is a critical reference standard for enantiomeric purity analysis and a subject of study in stereoselective synthesis and pharmacology.

The solubility of any API or its related compounds in organic solvents is a fundamental physicochemical property that governs:

  • Reaction Kinetics and Synthesis: The choice of solvent can significantly impact the rate and outcome of chemical reactions during synthesis and purification.

  • Crystallization and Polymorphism: Solubility data is essential for developing robust crystallization processes to obtain the desired polymorphic form with optimal stability and bioavailability.

  • Analytical Method Development: The preparation of standards and samples for chromatographic analysis, such as HPLC, necessitates knowledge of appropriate solvents.

  • Formulation Studies: Although the final drug product is often an aqueous-based formulation, organic solvents are frequently used in intermediate processing steps.

This guide will provide an in-depth exploration of the solubility of ent-oseltamivir phosphate, offering both theoretical insights and practical guidance.

Molecular Structure and its Influence on Solubility

The solubility of ent-oseltamivir phosphate is intrinsically linked to its molecular structure. As a phosphate salt of an organic molecule, it possesses both ionic and covalent characteristics, leading to a complex solubility profile.

  • (3S,4S,5R)-4-acetylamino-5-amino-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylic acid, ethyl ester, phosphate (1:1) [3]

Key structural features influencing solubility include:

  • The Phosphate Group: This ionic group imparts a high degree of polarity to the molecule, favoring solubility in polar solvents capable of forming strong ion-dipole interactions or hydrogen bonds. The phosphate group can form hydrogen bonds with four different molecules of the active molecule, leading to a tightly bound crystalline structure.[4]

  • Amine and Amide Groups: The primary amine and the secondary amide functionalities are capable of acting as both hydrogen bond donors and acceptors, contributing to interactions with protic and aprotic polar solvents.

  • Ester and Ether Linkages: The ethyl ester and the 1-ethylpropoxy ether groups introduce lipophilic character to the molecule, allowing for some degree of solubility in less polar organic solvents.

  • Cyclohexene Ring: This bulky, non-polar hydrocarbon ring reduces the overall polarity of the molecule.

The interplay of these functional groups results in a molecule that is generally more soluble in polar solvents, particularly those that can disrupt the crystal lattice energy and solvate the ionic phosphate group and the polar functional groups of the organic cation.

Solubility Profile of ent-Oseltamivir Phosphate

The following table summarizes the available quantitative and qualitative solubility data for ent-oseltamivir phosphate in a range of organic solvents and aqueous media. It is important to note that "ent-oseltamivir phosphate" is the enantiomer of oseltamivir phosphate, and their physical properties, including solubility in achiral solvents, are identical. Therefore, data for "oseltamivir phosphate" is directly applicable.

SolventChemical ClassPolaritySolubility (mg/mL)RemarksSource(s)
Water Protic, PolarHigh30 - 110Freely soluble; solubility can be pH-dependent. The wide range may reflect differences in experimental conditions and polymorphic forms.[5]
Dimethyl Sulfoxide (DMSO) Aprotic, PolarHigh~10Soluble.[3]
Methanol Protic, PolarHighFreely SolubleA test concentration of 3 mg/mL has been successfully used.[6][7] Stock solutions of 10 mg in 100 mL have been prepared.[8][6][8][9][10]
Ethanol Protic, PolarHighFreely SolubleDescribed as freely soluble.[9]
Dimethylformamide (DMF) Aprotic, PolarHigh~0.5Sparingly soluble.[3]
Acetonitrile Aprotic, PolarMediumSolubleUsed as a mobile phase component in HPLC, indicating solubility.[11][12][13] A concentration of 100 µg/mL has been reported.[1][1][11][12][13]
Chloroform Non-polarLowSparingly SolubleLimited solubility is expected due to the high polarity of the phosphate salt.[9]
Isopropanol Protic, PolarMediumSolubleUsed as a mobile phase component in HPLC, indicating solubility.[7][7]
Acetone Aprotic, PolarMediumNo Data Available--
Tetrahydrofuran (THF) Aprotic, PolarMediumNo Data Available--

Note on Qualitative Descriptors: The term "freely soluble" generally implies that 1 part of solute dissolves in 1 to 10 parts of solvent. "Sparingly soluble" suggests that 30 to 100 parts of solvent are required to dissolve 1 part of solute.

Theoretical Considerations for Solubility of Pharmaceutical Salts

The dissolution of a crystalline salt like ent-oseltamivir phosphate in an organic solvent is a thermodynamically driven process governed by the Gibbs free energy of solution (ΔGsol). This process can be conceptually broken down into two main steps:

  • Crystal Lattice Disruption: Energy is required to overcome the strong intermolecular forces holding the ent-oseltamivir and phosphate ions together in the crystal lattice (Lattice Energy, ΔGlattice).

  • Solvation: Energy is released when the dissociated ions are surrounded and stabilized by solvent molecules (Solvation Energy, ΔGsolvation).

The overall solubility is a function of the balance between these two energies. For a salt to dissolve, the energy released during solvation must be sufficient to overcome the crystal lattice energy.

Factors influencing the solubility of ent-oseltamivir phosphate in organic solvents include:

  • Solvent Polarity: Polar solvents are generally more effective at solvating the charged phosphate anion and the polar functional groups of the ent-oseltamivir cation.

  • Hydrogen Bonding Capability: Protic solvents like methanol and ethanol can form strong hydrogen bonds with the phosphate, amine, and amide groups, enhancing solubility. Aprotic polar solvents like DMSO can act as hydrogen bond acceptors.

  • Dielectric Constant: Solvents with a high dielectric constant are better at shielding the electrostatic attraction between the cation and anion, promoting dissociation and dissolution.

  • Temperature: The effect of temperature on solubility is governed by the enthalpy of solution. For most salts, solubility increases with temperature.

The "like dissolves like" principle is a useful heuristic. The polar, ionic nature of ent-oseltamivir phosphate dictates its preference for polar solvents. Its limited solubility in non-polar solvents like chloroform is expected due to the unfavorable energetics of solvating a highly polar salt with a non-polar medium.

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[14][15] It is a robust and reliable technique that, when performed correctly, provides the thermodynamic solubility of the compound in a given solvent at a specific temperature.

Principle

An excess amount of the solid compound is agitated in the solvent of interest for a sufficient period to allow the system to reach equilibrium. At equilibrium, the solution is saturated with the solute, and the concentration of the dissolved solute is measured.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Separation cluster_analysis Analysis A Weigh excess ent-Oseltamivir Phosphate into vials B Add precise volume of organic solvent A->B Dispense solvent C Seal vials and place in shaking incubator at controlled temperature B->C Load samples D Agitate for a defined period (e.g., 24-72 hours) C->D Start agitation E Allow vials to stand to let undissolved solid settle D->E Equilibrium reached F Withdraw an aliquot of the supernatant E->F Careful aspiration G Filter through a 0.22 µm syringe filter F->G Remove particulates H Prepare serial dilutions of the filtrate G->H Prepare for analysis I Analyze by a validated analytical method (e.g., HPLC-UV) H->I Inject samples J Quantify concentration against a standard curve I->J Calculate results

Caption: Workflow for determining solubility via the shake-flask method.

Detailed Step-by-Step Protocol

Materials and Equipment:

  • ent-Oseltamivir phosphate (crystalline solid)

  • High-purity organic solvents (HPLC grade or higher)

  • Analytical balance

  • Calibrated pipettes

  • Scintillation vials or other suitable sealed containers

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge (optional)

  • Syringes

  • Syringe filters (0.22 µm, compatible with the organic solvent)

  • Volumetric flasks and pipettes for dilutions

  • Validated analytical instrument (e.g., HPLC-UV system)

Procedure:

  • Preparation:

    • Add an excess amount of ent-oseltamivir phosphate to a series of vials (in triplicate for each solvent). An amount that is at least 2-3 times the expected solubility should be added to ensure that undissolved solid remains at equilibrium.

    • Accurately dispense a known volume of the desired organic solvent into each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the vials at a constant speed that is sufficient to keep the solid suspended but not so vigorous as to cause splashing or aerosol formation.

    • Allow the samples to equilibrate for a predetermined period. A typical duration is 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached (i.e., the measured concentration does not change between the later time points).

  • Sample Separation:

    • Once equilibrium is reached, remove the vials from the shaker and allow them to stand at the experimental temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles. The first few drops of the filtrate should be discarded to saturate the filter material.

  • Analysis:

    • Prepare a series of accurate dilutions of the clear filtrate using the same solvent.

    • Analyze the diluted samples using a validated analytical method, such as HPLC-UV, to determine the concentration of ent-oseltamivir phosphate.

    • Prepare a calibration curve using accurately weighed standards of ent-oseltamivir phosphate in the same solvent.

    • Calculate the concentration of the undiluted filtrate based on the dilutions and the calibration curve. This concentration represents the equilibrium solubility.

Self-Validation and Trustworthiness:

  • Mass Balance: After sampling, the remaining solid and solution can be analyzed to confirm the initial mass of the compound, ensuring no degradation has occurred.

  • Solid Phase Analysis: The remaining solid should be analyzed (e.g., by XRPD) to ensure that the polymorphic form has not changed during the experiment.

  • Equilibrium Confirmation: As mentioned, sampling at multiple time points is crucial to demonstrate that a true equilibrium has been achieved.

Conclusion

This technical guide has provided a detailed examination of the solubility of ent-oseltamivir phosphate in organic solvents. The solubility is dictated by the interplay of its polar phosphate salt character and the lipophilic regions of the organic cation. While it exhibits high solubility in polar protic solvents like water and methanol, its solubility is more limited in aprotic polar and non-polar solvents. The provided data and the detailed protocol for the shake-flask method offer researchers and drug development professionals the necessary tools to confidently work with this compound in various solvent systems. A thorough understanding and experimental determination of solubility are indispensable for the successful development of synthetic routes, purification strategies, and analytical methods for ent-oseltamivir phosphate and related compounds.

References

  • Kumar Raja, V., et al. (2021). UV spectroscopic estimation of oseltamivir in bulk drug and formulation. World Journal of Pharmaceutical Sciences, 9(7), 54-58.
  • Torati, S., et al. (2025). Quantification of Oseltamivir Phosphate Enantiomeric Impurity by Chiral HPLC Method With the Aid of Solvent Extraction and Phosphate Salt‐Out Method. Chirality, 37, e70034.
  • Joshi, K. P., et al. (n.d.). DEVELOPMENT AND VALIDATION OF UV SPECTROSCOPIC METHOD FOR ESTIMATION OF OSELTAMIVIR IN CAPSULE DOSAGE FORM. European Journal of Biomedical and Pharmaceutical Sciences.
  • Raut, C. S., et al. (2010). DEVELOPMENT AND VALIDATION OF OSELTAMIVIR PHOSPHATE IN FLUVIR® BY UV-SPECTROPHOTOMETER. International Journal of PharmTech Research, 2(1), 363-366.
  • Green, M. D., et al. (2009). Determination of Oseltamivir Quality by Colorimetric and Liquid Chromatographic Methods. Emerging Infectious Diseases, 15(4), 620–623.
  • PubChem. (n.d.). Oseltamivir. Retrieved from [Link]

  • S. K. Sahoo, et al. (2011).
  • Torati, S., et al. (2025). Quantification of Oseltamivir Phosphate Enantiomeric Impurity by Chiral HPLC Method With the Aid of Solvent Extraction and Phosphate Salt‐Out Method.
  • Mazzotti, M., et al. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach.
  • Green, M. D., et al. (2009).
  • World Health Organization. (2014, February). SCIENTIFIC DISCUSSION - Oseltamivir (as phosphate) 75mg Capsules. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • Fitch, A. N., et al. (2007). The elusive crystal structure of the neuraminidase inhibitor Tamiflu (oseltamivir phosphate): molecular details of action.
  • Kolker, A., et al. (1996). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. Industrial & Engineering Chemistry Research, 35(1), 228-233.
  • Crystal Pharmatech. (n.d.). How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) The crystal structure 8 of the complex of oseltamivir (Tamiflu, 1).... Retrieved from [Link]

  • Albrecht, J., et al. (2007). The Synthetic-Technical Development of Oseltamivir Phosphate Tamiflu™: A Race against Time.
  • U.S. EPA. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

  • ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Retrieved from [Link]

  • ResearchGate. (2026, January 22). API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches | Request PDF. Retrieved from [Link]

  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • Google Patents. (n.d.). US8334319B2 - Polymorphic forms of oseltamivir phosphate.
  • Stahl, P. H. (2010). Pharmaceutical Salts Optimization of Solubility or Even More?. American Pharmaceutical Review, 13(2), 52-57.
  • de la Torre-Alba, F., et al. (2015). ANALYTICAL METHODOLOGIES FOR THE DETERMINATION OF OSELTAMIVIR. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(4), 1435-1444.
  • Jain, D., et al. (2019). Degradation Behavior of Oseltamivir Phosphate under Various Stress Conditions using Stability-indicating HPLC Method. Journal of Pharmaceutical Science and Technology Management, 3(1), 1-10.
  • Kumar, R., et al. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry, 11(4), 11469-11481.
  • Google Patents. (n.d.). EP2240433B1 - POLYMORPHIC FORMS OF OSELTAMIVIR PHOSPHATE.

Sources

Foundational

Technical Guide: ent-Oseltamivir Phosphate Reference Standards

Sourcing, Validation, and Analytical Application in Chiral Purity Testing Executive Summary In the quality control of Oseltamivir Phosphate (Tamiflu®), the control of stereochemical purity is a critical regulatory requir...

Author: BenchChem Technical Support Team. Date: February 2026

Sourcing, Validation, and Analytical Application in Chiral Purity Testing

Executive Summary

In the quality control of Oseltamivir Phosphate (Tamiflu®), the control of stereochemical purity is a critical regulatory requirement. The active pharmaceutical ingredient (API) is the specific enantiomer (3R,4R,5S) .[1][2] Its mirror image, ent-Oseltamivir Phosphate (3S,4S,5R) , is considered a chiral impurity that must be strictly monitored under ICH Q3A/Q3B guidelines.

This guide provides a technical roadmap for sourcing high-fidelity ent-Oseltamivir Phosphate reference standards, validating their quality, and deploying them in robust chiral HPLC methodologies. It addresses the common "salt-clogging" analytical challenge and provides a self-validating workflow for enantiomeric excess (ee) determination.

Technical Profile & Stereochemistry

The ent-Oseltamivir Phosphate standard is the enantiomer of the drug substance.[3] It is not typically listed as a primary "Related Compound" (e.g., A, B, C) in USP/EP monographs, which usually reserve those designations for diastereomers or degradation products (e.g., Oseltamivir Carboxylate). Therefore, it must often be sourced as a specific chiral reference standard.

ParameterSpecification
Chemical Name (3S,4S,5R)-4-(Acetylamino)-5-amino-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylic acid ethyl ester phosphate
Common Name ent-Oseltamivir Phosphate
CAS Number 1035895-89-6 (Phosphate Salt) / 1035895-88-5 (Freebase)
Molecular Formula C₁₆H₂₈N₂O₄[3][4][5][6][7] · H₃PO₄
Molecular Weight 410.40 g/mol
Stereocenters 3S, 4S, 5R (Inverted from API's 3R, 4R, 5S)
Function Chiral Purity Reference Standard; System Suitability Standard
Supplier Landscape & Selection Criteria

Unlike general reagents, chiral reference standards require certification of enantiomeric purity (often >99% ee) in addition to chemical purity. The following suppliers are vetted for providing ent-Oseltamivir with comprehensive Certificates of Analysis (CoA).

Tier 1: Specialized Reference Standard Manufacturers

These suppliers typically provide full characterization data (H-NMR, Mass Spec, Chiral HPLC) required for GMP method validation.

SupplierProduct CodeGrade/PurityNotes
LGC Standards / TRC TRC-O701135*Research / Reference MaterialHigh reliability; often the primary source for difficult chiral standards. Verify specific batch code.[]
Clearsynth CS-T-38121Reference StandardExplicitly lists CAS 1035895-89-6.[3][6] Known for stable isotope and chiral impurity synthesis.
Daicel Pharma Standards Custom/CatalogChiral StandardDaicel manufactures the Chiralpak columns; their standards are highly optimized for their own stationary phases.
TLC Pharm. Standards PA-15-12540Pharmaceutical ImpuritySpecialized in API impurities; good for secondary validation.

Critical Procurement Note: Ensure you order the Phosphate Salt (CAS 1035895-89-6) if your method is validated for the salt form, or be prepared to convert the Freebase (CAS 1035895-88-5) to match your sample matrix.

Analytical Application: Chiral Separation Protocol

The Challenge: Direct injection of Oseltamivir Phosphate onto certain polysaccharide-based chiral columns can lead to high backpressure or peak splitting due to the precipitation of phosphate salts in organic-heavy mobile phases.

The Solution: A "Salt-Breaking" Extraction Protocol. This method converts the standard and sample to the freebase form in situ or prior to injection, ensuring solubility in the non-polar chiral mobile phase.

4.1 Validated Workflow Diagram

ChiralMethod Sample Oseltamivir API (Phosphate Salt) Extraction Liquid-Liquid Extraction (DCM / 0.1N NaOH) Breaks Phosphate Salt Sample->Extraction Standard ent-Oseltamivir Ref Std (Phosphate Salt) Standard->Extraction OrganicPhase Organic Phase Collection (Contains Freebase) Extraction->OrganicPhase Partitioning Evaporation Evaporation & Reconstitution (Mobile Phase) OrganicPhase->Evaporation HPLC Chiral HPLC Column: Chiralpak IC-3 MP: n-Hexane/IPA/DEA Evaporation->HPLC Injection Detection UV Detection @ 225nm Calc: Resolution > 3.0 HPLC->Detection

Caption: Workflow for converting phosphate salt to freebase to prevent column clogging and ensure sharp peak shape during chiral analysis.

4.2 Step-by-Step Methodology
  • Preparation of Standard Stock:

    • Dissolve 10 mg of ent-Oseltamivir Phosphate in 10 mL of water.

  • Salt-Breaking Extraction (Critical Step):

    • Transfer an aliquot of the stock to a separating funnel.

    • Add 0.1 N NaOH (or Na₂CO₃ solution) to basify (pH > 9).

    • Extract with Dichloromethane (DCM) or n-Hexane/IPA mixture.

    • Collect the organic layer (containing the freebase).

    • Why? This removes the inorganic phosphate counter-ion which is insoluble in the n-hexane mobile phase used for Chiralpak columns.

  • Chromatographic Conditions:

    • Column: Chiralpak IC-3 (Immobilized polysaccharide type), 250 x 4.6 mm, 5 µm.

    • Mobile Phase: n-Hexane : Isopropyl Alcohol : Diethylamine (85 : 15 : 0.1 v/v/v).

    • Flow Rate: 1.0 mL/min.[9][10]

    • Temperature: 25°C.

    • Detection: UV at 225 nm.[11]

  • System Suitability Criteria:

    • Resolution (Rs): > 3.0 between Oseltamivir and ent-Oseltamivir.

    • Tailing Factor: < 1.5.[9][12]

Regulatory & Compliance Context

Under ICH Q3A(R2) and Q3B(R2), enantiomers are classified as impurities.

  • Reporting Threshold: typically 0.05%.

  • Identification Threshold: 0.10%.

  • Qualification Threshold: 0.15%.[10]

Because Oseltamivir has three chiral centers, there are theoretically


 stereoisomers.[1] However, the enantiomer (inverted at all three centers) is the most critical to control during chiral synthesis or resolution steps. Using a certified ent-Oseltamivir standard allows you to prove your method's specificity —demonstrating that the main peak is solely the active enantiomer and not a racemic mixture.
References
  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). International Conference on Harmonisation. Link

  • Srinivas, R., et al. (2025). "Quantification of Oseltamivir Phosphate Enantiomeric Impurity by Chiral HPLC Method With the Aid of Solvent Extraction." ResearchGate / PubMed. Link (Verified via search result 1.15/1.22)

  • LGC Standards. "ent-Oseltamivir Phosphate Product Page." LGC Standards / Toronto Research Chemicals. Link

  • Clearsynth. "Oseltamivir Impurity Standards: ent-Oseltamivir Phosphate."[3][6] Clearsynth Product Catalog. Link

  • United States Pharmacopeia (USP). "Oseltamivir Phosphate Monograph & Reference Standards." USP-NF Online. Link

Sources

Exploratory

Structural Characterization of ent-Oseltamivir Impurity: A Technical Guide

Executive Summary In the quality control of Oseltamivir Phosphate (Tamiflu®), the identification of stereochemical impurities is a critical regulatory requirement (ICH Q3A/Q6A). Among these, the enantiomer—** ent-Oseltam...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quality control of Oseltamivir Phosphate (Tamiflu®), the identification of stereochemical impurities is a critical regulatory requirement (ICH Q3A/Q6A). Among these, the enantiomer—** ent-Oseltamivir (3S, 4S, 5R)**—presents a unique analytical challenge. Unlike diastereomeric impurities, ent-Oseltamivir possesses identical physical properties (NMR shifts, retention time on achiral columns, MS fragmentation) to the Active Pharmaceutical Ingredient (API) in an achiral environment.

This guide details a self-validating workflow for the structural characterization of ent-Oseltamivir, utilizing Chiral HPLC as the primary quantitative tool and advanced spectroscopic methods for absolute structural confirmation.

Structural Context & Origin[1][2][3]

Oseltamivir is a prodrug containing three stereogenic centers at positions C3, C4, and C5.

  • API Configuration: (3R, 4R, 5S)

  • ** ent-Impurity Configuration:** (3S, 4S, 5R)

Synthetic Origin

The presence of ent-Oseltamivir typically stems from:

  • Starting Material Optical Purity: If the synthesis begins with (-)-Shikimic acid, the enantiomeric excess (ee) of the biological starting material dictates the final purity. Contamination with (+)-Shikimic acid directly yields the ent-impurity.

  • Asymmetric Catalysis Failure: In total synthesis routes (e.g., Corey or Shibasaki methods) utilizing achiral precursors (like 1,3-butadiene), the failure of chiral ligands to induce 100% stereocontrol results in a racemic mixture or reduced ee.

Stereochemical Visualization

The following diagram illustrates the relationship between the API and its enantiomeric impurity.

Stereochemistry cluster_properties Physicochemical Properties API Oseltamivir Phosphate (3R, 4R, 5S) Target API Mirror || Mirror Plane || API->Mirror Prop1 Achiral HPLC RT: Identical API->Prop1 Ent ent-Oseltamivir (3S, 4S, 5R) Critical Impurity Mirror->Ent Ent->Prop1 Prop2 NMR Shifts: Identical Prop3 Biological Activity: Inactive/Different

Figure 1: Stereochemical relationship and shared physicochemical properties in achiral environments.

Analytical Strategy: The Characterization Workflow

To unequivocally characterize the impurity, we must break the symmetry. The strategy relies on Chiral HPLC for separation and Specific Optical Rotation (SOR) or X-ray Crystallography for absolute configuration.

Workflow Diagram

Workflow cluster_achiral Step 1: Achiral Confirmation cluster_chiral Step 2: Chiral Differentiation Start Impurity Isolation / Synthesis (Enriched Sample) HRMS HRMS (Q-TOF) Confirm Formula: C16H28N2O4 Start->HRMS NMR_1D 1H / 13C NMR Confirm Connectivity HRMS->NMR_1D HPLC Chiral HPLC (Chiralpak IC-3) Separation of Enantiomers NMR_1D->HPLC If purity > 95% SOR Polarimetry (SOR) Sign Inversion (+ vs -) HPLC->SOR Isolated Peak Final Structural Confirmation (3S, 4S, 5R) SOR->Final

Figure 2: Step-by-step characterization workflow from isolation to confirmation.

Detailed Experimental Protocols

Method 1: Chiral HPLC (The Gold Standard)

This is the primary method for quantifying the ent-impurity. Note that Oseltamivir is a phosphate salt.[1][2][3][4][5][6][7][8] Direct injection of phosphate salts onto normal-phase chiral columns (amylose/cellulose) can cause precipitation and column clogging. A salt-out/extraction step is mandatory.

Protocol: Solvent Extraction & Analysis

  • Sample Preparation (Salt Removal):

    • Dissolve Oseltamivir Phosphate (approx. 50 mg) in 5 mL water.

    • Add 5 mL of 5% NaHCO₃ (aq) to neutralize the phosphate and liberate the free base.

    • Extract with 10 mL Dichloromethane (DCM) or Ethyl Acetate.

    • Separate the organic layer, dry over anhydrous Na₂SO₄, and evaporate to dryness.

    • Reconstitute the residue in the Mobile Phase (approx. 1 mg/mL).

  • Chromatographic Conditions:

ParameterSettingRationale
Column Chiralpak IC-3 (150 × 4.6 mm, 3 µm)Immobilized cellulose selector offers superior stability and selectivity for amines.
Mobile Phase n-Hexane : Methanol : IPA : Diethylamine (85 : 10 : 5 : 0.[5][6][7]1)DEA is a basic modifier essential to suppress peak tailing of the amine group.
Flow Rate 0.6 - 1.0 mL/minOptimized for resolution (Rs > 3.0).
Detection UV @ 225 nmMaximum absorbance for the acetamido-cyclohexene chromophore.
Temperature 25°C - 35°CAmbient temperature is usually sufficient.
  • System Suitability Criteria:

    • Resolution (Rs): > 2.0 between Oseltamivir and ent-Oseltamivir.

    • Tailing Factor: < 1.5.

Validation Insight: The elution order is critical. Typically, on Chiralpak IC, the ent-isomer elutes before or after the API depending on the specific mobile phase ratio. A synthesized reference standard of (3S, 4S, 5R)-Oseltamivir is required to confirm retention time.

Method 2: Nuclear Magnetic Resonance (NMR)

While standard NMR cannot distinguish enantiomers, it confirms the chemical structure is identical to Oseltamivir (ruling out diastereomers).

  • 1H NMR (400 MHz, CDCl₃): Confirm signals for the acetamide methyl (singlet ~2.0 ppm), the ethyl ether quartet, and the olefinic proton (broad doublet ~6.8 ppm).

  • Chiral Discrimination (Optional but Definitive):

    • Add a Chiral Solvating Agent (CSA) such as (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate .

    • Observation: In the presence of the CSA, the enantiomeric amine protons will form diastereomeric complexes, causing "splitting" of the chemical shifts in the NMR spectrum. If the sample is a racemate, you see two sets of signals. If it is pure ent-impurity, you see one set, shifted differently than the pure API complex.

Method 3: Specific Optical Rotation (SOR)

This is the bulk property confirmation.

  • Oseltamivir Phosphate (API):

    
     to 
    
    
    
    (c=1, H₂O).
  • ** ent-Oseltamivir:**

    
     to 
    
    
    
    .
  • Protocol: Dissolve the isolated free base or phosphate salt of the impurity in water (or methanol for free base) and measure at 589 nm. A positive rotation confirms the ent-configuration.

Quantitative Data Summary

The following table summarizes the expected analytical profile for the ent-impurity versus the API.

AttributeOseltamivir (API)ent-Oseltamivir (Impurity)Method of Detection
Configuration (3R, 4R, 5S)(3S, 4S, 5R)X-Ray / Synthesis
Precursor (-)-Shikimic Acid(+)-Shikimic Acid (or synthetic)Supply Chain Audit
Mass (m/z) 312.4 (Free Base, [M+H]+)312.4 (Free Base, [M+H]+)HRMS (Identical)
Achiral HPLC RT = t₀RT = t₀C18 Column (Co-elution)
Chiral HPLC RT = t₁RT = t₂ (Separated)Chiralpak IC-3
Optical Rotation Negative (-)Positive (+)Polarimetry

References

  • Chiral Separation Methodology

    • Quantification of Oseltamivir Phosphate Enantiomeric Impurity by Chiral HPLC Method With the Aid of Solvent Extraction and Phosphate Salt‐Out Method. (2025).[1][2][3][5][7][8][9] Chirality.

    • Source:

  • Impurity Profiling & Synthesis

    • Synthesis, Isolation and Characterization of Process-Related Impurities in Oseltamivir Phosphate. (2012).[3] E-Journal of Chemistry.

    • Source:

  • Regulatory Framework

    • ICH Guideline Q3A(R2): Impurities in New Drug Substances.
    • Source:

  • Structural Confirmation

    • Stereoisomers of oseltamivir – synthesis, in silico prediction and biological evaluation.[10] (2013).[5] Organic & Biomolecular Chemistry.

    • Source:

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust Protocol for the Chiral Separation of Oseltamivir Using a Normal-Phase HPLC Method

Introduction: The Imperative for Chiral Purity in Oseltamivir Oseltamivir, the active pharmaceutical ingredient (API) in the widely used antiviral medication Tamiflu®, is a critical agent in the treatment and prophylaxis...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Chiral Purity in Oseltamivir

Oseltamivir, the active pharmaceutical ingredient (API) in the widely used antiviral medication Tamiflu®, is a critical agent in the treatment and prophylaxis of both influenza A and B virus infections. The molecular structure of oseltamivir features three chiral centers, which gives rise to eight potential stereoisomers. The therapeutically active isomer is specifically the (3R, 4R, 5S)-enantiomer.[1] Its enantiomer, the (3S, 4S, 5R)-isomer, and other diastereomers can exhibit different pharmacological and toxicological profiles. Therefore, the rigorous separation and quantification of the desired enantiomer from its stereoisomeric impurities are paramount for ensuring the safety, efficacy, and quality of the final drug product, in adherence with strict regulatory standards.

This application note provides a detailed, field-proven protocol for the chiral separation of oseltamivir from its enantiomeric impurity using High-Performance Liquid Chromatography (HPLC). We will delve into the causality behind the selection of the mobile phase composition and the chiral stationary phase (CSP), offering a scientifically grounded methodology for researchers, quality control analysts, and drug development professionals.

The Principle of Enantioseparation on Polysaccharide-Based CSPs

The successful separation of enantiomers hinges on creating a transient, diastereomeric complex between the analyte and the chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are exceptionally effective for a broad range of chiral compounds, including oseltamivir.[1][2][3]

The chiral recognition mechanism is multifactorial, relying on a combination of intermolecular interactions:

  • Hydrogen Bonding: Interactions between the amide and amine groups of oseltamivir and the carbamate groups on the polysaccharide backbone.

  • Dipole-Dipole Interactions: Occurring at the polar carbamate linkages of the CSP.

  • Steric Hindrance (Inclusion): The precise three-dimensional arrangement of the phenyl groups on the CSP creates chiral grooves or cavities. One enantiomer fits more favorably into this chiral space than the other, leading to a difference in interaction energy and, consequently, a difference in retention time.

The mobile phase plays a critical, modulating role. It competes with the analyte for interaction sites on the CSP. By carefully selecting the mobile phase components, we can fine-tune these interactions to maximize the difference in retention between the enantiomers, thereby achieving optimal resolution.

Deconstructing the Mobile Phase: A Composition Guided by Causality

For the chiral separation of oseltamivir, a normal-phase chromatographic approach has proven to be highly effective. The chosen mobile phase is not merely a solvent mixture but a carefully balanced system where each component serves a distinct and vital purpose. The optimized composition consists of n-hexane, methanol, isopropyl alcohol (IPA), and diethylamine (DEA).

  • n-Hexane (85%): The Non-Polar Bulk Solvent: As the primary component, n-hexane has low solvent strength. It ensures that the analyte has a sufficient opportunity to interact with the polar stationary phase rather than remaining solubilized in the mobile phase. This is fundamental for achieving retention on the column.

  • Methanol (10%) & Isopropyl Alcohol (5%): The Polar Modifiers: These alcohols are the key to modulating retention and selectivity. They compete with oseltamivir for the polar hydrogen-bonding sites on the CSP.

    • Why a Blend? The choice and ratio of alcohols are critical. Methanol and IPA differ in their polarity and steric bulk. This blend provides a unique solvation environment that can enhance the subtle differences in how the oseltamivir enantiomers interact with the CSP.[4] Altering the alcohol or its concentration can drastically change the separation, sometimes even reversing the elution order of the enantiomers.[4] This specific 2:1 ratio of methanol to IPA has been empirically determined to provide robust resolution for this particular separation.

  • Diethylamine (0.2%): The Basic Additive for Peak Integrity: Oseltamivir is a basic compound containing primary and secondary amine groups. Without a basic additive, these groups can interact strongly and non-selectively with any residual acidic silanol groups on the silica surface of the CSP. This secondary interaction leads to significant peak tailing and poor chromatographic performance. Diethylamine (DEA), a stronger base, effectively masks these silanol sites, ensuring that the separation is governed purely by the desired chiral interactions. This results in sharp, symmetrical peaks, which are essential for accurate quantification and achieving high resolution.[5]

Quantitative Data Summary

The following table summarizes the optimized chromatographic conditions for the successful chiral separation of oseltamivir.

ParameterRecommended Condition
Chromatographic Method Chiral High-Performance Liquid Chromatography (HPLC)
Column Chiralpak IC-3 (150 x 4.6 mm, 3 µm)
Mobile Phase n-hexane / Methanol / Isopropyl Alcohol / Diethylamine
Composition (v/v/v/v) 85 : 10 : 5 : 0.2[6][7]
Flow Rate 0.6 mL/min[6][7]
Column Temperature 35 °C[1][8]
Detection UV at 225 nm[6][7]
Injection Volume 10 µL

Experimental Workflow and Chiral Recognition Mechanism

The diagrams below illustrate the comprehensive experimental protocol and the underlying mechanism of separation.

G cluster_prep Part 1: Sample Preparation cluster_hplc Part 2: HPLC Analysis cluster_data Part 3: Data Analysis Sample Oseltamivir Phosphate (Drug Substance) Solvent Add Dichloromethane & Water Sample->Solvent Shake Vortex/Shake to Partition Solvent->Shake note1 Critical Step: Phosphate salt is insoluble in normal-phase solvents and must be removed to prevent column clogging. Solvent->note1 Separate Separate Organic Layer (Contains Oseltamivir Free Base) Shake->Separate Evap Evaporate Solvent Separate->Evap Recon Reconstitute in Mobile Phase Evap->Recon Equilibrate Equilibrate Chiralpak IC-3 with Mobile Phase Recon->Equilibrate Inject Inject 10 µL of Prepared Sample Equilibrate->Inject SeparateHPLC Isocratic Elution (0.6 mL/min, 35°C) Inject->SeparateHPLC Detect UV Detection at 225 nm SeparateHPLC->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peaks of (3R,4R,5S) & (3S,4S,5R) Isomers Chromatogram->Integrate Calculate Calculate Resolution (>3.0) & Quantify Impurity Integrate->Calculate note2 System Suitability Check: Ensures method validity for each run. Calculate->note2

Caption: Experimental workflow from sample preparation to data analysis.

G cluster_csp Chiral Stationary Phase (Chiralpak IC-3) cluster_analytes Oseltamivir Enantiomers in Mobile Phase cluster_interactions Differential Interactions CSP Cellulose Backbone Chiral Groove Carbamate Groups (-NHCOO-) EnanR (3R, 4R, 5S) (Active Isomer) EnanR->CSP:f1 Steric Fit + H-Bonding EnanS (3S, 4S, 5R) (Impurity) InteractionR Stronger Interaction (Better Fit) Longer Retention Time EnanS->CSP:f1 Steric Hindrance InteractionS Weaker Interaction (Poorer Fit) Shorter Retention Time MP Mobile Phase (Hexane/MeOH/IPA/DEA) MP->EnanR Modulates Interaction Strength MP->EnanS Modulates Interaction Strength

Caption: Mechanism of chiral recognition on a polysaccharide-based CSP.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with system suitability checks integrated to ensure the trustworthiness of the results.

6.1 Instrumentation and Materials

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV detector.

  • Chiralpak IC-3 column (150 x 4.6 mm, 3 µm).

  • HPLC grade n-hexane, methanol, isopropyl alcohol, and diethylamine.

  • Reference standards for (3R, 4R, 5S)-Oseltamivir and the (3S, 4S, 5R)-enantiomeric impurity.

6.2 Mobile Phase Preparation

  • Carefully measure the required volumes of each solvent. For 1 liter of mobile phase, combine:

    • 850 mL of n-hexane

    • 100 mL of methanol

    • 50 mL of isopropyl alcohol

    • 2.0 mL of diethylamine

  • Mix thoroughly and degas the solution for at least 15 minutes using sonication or vacuum degassing. This step is crucial to prevent pump cavitation and ensure a stable baseline.

6.3 Sample Preparation NOTE: Oseltamivir is often supplied as a phosphate salt, which has poor solubility in the mobile phase. A liquid-liquid extraction is required to isolate the free base and prevent column damage.[6][9]

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of the oseltamivir reference standard in the mobile phase to obtain a known concentration (e.g., 0.5 mg/mL).

  • Sample Solution (from Phosphate Salt):

    • Accurately weigh the oseltamivir phosphate sample into a vial.

    • Add appropriate volumes of dichloromethane (DCM) and a basic aqueous solution (e.g., dilute sodium bicarbonate) to partition the oseltamivir free base into the organic layer.

    • Vortex the mixture vigorously for 1-2 minutes and allow the layers to separate.

    • Carefully transfer the lower organic (DCM) layer to a new vial.

    • Evaporate the DCM to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried residue in a precise volume of the mobile phase to achieve a concentration similar to the standard solution.

6.4 Chromatographic Procedure

  • System Equilibration: Set the column temperature to 35 °C. Purge the column with the mobile phase at a flow rate of 0.6 mL/min for at least 30-60 minutes, or until a stable, noise-free baseline is observed on the detector. A stable baseline is critical for accurate integration and reproducibility.

  • System Suitability Test (SST):

    • Inject a solution containing both oseltamivir and its enantiomeric impurity.

    • Verify that the system meets the pre-defined suitability criteria. This is a mandatory check to validate the performance of the chromatographic system for the analysis.

      • Resolution (Rs): The resolution between the two enantiomer peaks must be greater than 3.0.[6][7] This ensures that the peaks are baseline separated, allowing for accurate quantification.

      • Tailing Factor (T): The tailing factor for the main oseltamivir peak should be not more than 2.0.[1] This indicates good peak shape and the absence of undesirable secondary interactions.

  • Analysis:

    • Once the system passes the SST, inject the standard and sample solutions in sequence.

    • Record the chromatograms for the specified run time.

  • Data Processing:

    • Identify the peaks corresponding to the (3R, 4R, 5S)-oseltamivir and the (3S, 4S, 5R)-enantiomer based on their retention times relative to the standard.

    • Integrate the peak areas and calculate the percentage of the enantiomeric impurity in the sample.

Conclusion

The successful chiral separation of oseltamivir is critically dependent on the meticulous optimization of the mobile phase composition in conjunction with a suitable chiral stationary phase. The protocol detailed herein, utilizing a normal-phase system of n-hexane, methanol, IPA, and a crucial diethylamine additive on a Chiralpak IC-3 column, provides a robust, reproducible, and scientifically sound method. By understanding the causal relationships between the mobile phase components and the chiral recognition mechanism, researchers and analysts can confidently implement and adapt this method for the quality control and development of oseltamivir. The integrated system suitability checks ensure that each analytical run is self-validating, upholding the highest standards of scientific integrity.

References

  • A. S. G. Kumar, K. R. B. Kumar, V. R. J. Kumar, T. M. Reddy, L. N. G. P. Kumar, G. V. S. Kumar, G. S. Kumar, S. Annapurna, and H. A. R. G. Mouli, "Quantification of Oseltamivir Phosphate Enantiomeric Impurity by Chiral HPLC Method With the Aid of Solvent Extraction and Phosphate Salt-Out Method," Chirality, 2025. [Link]

  • A. S. G. Kumar, K. R. B. Kumar, V. R. J. Kumar, T. M. Reddy, L. N. G. P. Kumar, G. V. S. Kumar, G. S. Kumar, S. Annapurna, and H. A. R. G. Mouli, "Quantification of Oseltamivir Phosphate Enantiomeric Impurity by Chiral HPLC Method With the Aid of Solvent Extraction and Phosphate Salt-Out Method," PMC, 2025. [Link]

  • J. Joseph-Charles, C. Geneste, E. Laborde-Kummer, R. Gheyouche, H. Boudis, and J.-P. Dubost, "Development and validation of a rapid HPLC method for the determination of oseltamivir phosphate in Tamiflu(R) and generic versions," ResearchGate, 2025. [Link]

  • A. S. G. Kumar, et al., "Quantification of Oseltamivir Phosphate Enantiomeric Impurity by Chiral HPLC Method With the Aid of Solvent Extraction and Phosphate Salt-Out Method," ResearchGate, 2025. [Link]

  • S. S. Raju, N. R. Kumar, and S. R. B. S. "Development of RP-HPLC method for the estimation of Oseltamivir in pharmaceutical dosage form," Indian Journal of Research in Pharmacy and Biotechnology, 2017. [Link]

  • S. Bano, K. Jahan, V. G. S. Kumar, A. Kumar, and S. K. Patil, "Development & Validation of RP-HPLC Method for the Determination of Oseltamivir Phosphate API," Zenodo, 2015. [Link]

  • M. D. Green, H. Nettey, R. A. Wirtz, "Determination of Oseltamivir Quality by Colorimetric and Liquid Chromatographic Methods," Emerging Infectious Diseases, 2007. [Link]

  • N. R. Nagireddy, V. R. B. K. Kumar, and P. R. Kumar, "Chiral recognition of polysaccharide based CSP for separation of enantiomers and regio isomers of Prasugrel and its related substances," Journal of Applied Pharmaceutical Science, 2017. [Link]

  • A. S. G. Kumar, et al., "Quantification of Oseltamivir Phosphate Enantiomeric Impurity by Chiral HPLC Method With the Aid of Solvent Extraction and Phosphate Salt-Out Method," ResearchGate, 2025. [Link]

  • B. Rasheed and A. Ahmed, "RP-HPLC Method for Simultaneously Quantifying the Antiviral Drug Contents of Acyclovir, Amantadine, and Oseltamivir in Pharmaceutical Formulations," Iraqi Journal of Science, 2024. [Link]

  • Daicel Chiral Technologies, "Chiral Method Development on Daicel Polysaccharide Chiral Stationary Phases - Part 1 of 5," YouTube, 2020. [Link]

  • N. R. Nagireddy, V. R. B. K. Kumar, and P. R. Kumar, "Chiral recognition of polysaccharide based CSP for separation of enantiomers and regio isomers of Prasugrel and its related substances," Journal of Applied Pharmaceutical Science, 2017. [Link]

  • A. S. G. Kumar, K. R. B. Kumar, V. R. J. Kumar, et al. "Quantification of Oseltamivir Phosphate Enantiomeric Impurity by Chiral HPLC Method With the Aid of Solvent Extraction and Phosphate Salt‐Out Method." PMC, 2025. [Link]

  • A. D. West, C. D. Regalado, "Insights into chiral recognition mechanism in supercritical fluid chromatography III. Non-halogenated polysaccharide stationary phases," ResearchGate, 2025. [Link]

  • A. Ahmed, B. Rasheed, "RP-HPLC Method for Simultaneously Quantifying the Antiviral Drug Contents of Acyclovir, Amantadine, and Oseltamivir in Pharmaceutical Formulations," Iraqi Journal of Science, 2024. [Link]

  • A. D. West, C. D. Regalado, "Insights into chiral recognition mechanism in supercritical fluid chromatography III. Non-halogenated polysaccharide stationary phases," PubMed, 2014. [Link]

  • E. Forró, et al., "The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM)-ACN (0.1% DEA)," ResearchGate, 2018. [Link]

  • Daicel Chiral Technologies, "Chiral Method Development on Daicel Polysaccharide Chiral Stationary Phases - Part 1 of 5," YouTube, 2020. [Link]

Sources

Application

solvent extraction protocol for ent-Oseltamivir phosphate analysis

Application Note: Enantioselective Isolation & Solvent Extraction Protocols for ent-Oseltamivir Phosphate Introduction & Scope This application note details the physicochemical basis and step-by-step protocols for the ex...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Enantioselective Isolation & Solvent Extraction Protocols for ent-Oseltamivir Phosphate

Introduction & Scope

This application note details the physicochemical basis and step-by-step protocols for the extraction of ent-Oseltamivir (the enantiomer of the antiviral drug Tamiflu®) from biological matrices (plasma/urine).

While ent-Oseltamivir shares identical scalar physicochemical properties (solubility, pKa, lipophilicity) with the active pharmaceutical ingredient (API) Oseltamivir in achiral environments, its analysis is critical for:

  • Chiral Purity Testing: Verifying the enantiomeric excess (ee) in asymmetric synthesis batches.

  • Environmental Fate Studies: Differentiating anthropogenic contamination (drug residues) from potential isomeric tracers.

  • Toxicology: Investigating off-target effects of the non-therapeutic isomer.

Critical Technical Challenge: Oseltamivir phosphate is an amphiphilic prodrug containing a hydrolytically labile ethyl ester. The extraction protocol must balance recovery yield (requiring pH adjustment) against chemical stability (preventing ester hydrolysis to the carboxylate metabolite).

Physicochemical Basis of Extraction

To design a self-validating extraction system, one must exploit the specific ionization states of the molecule.

  • Analyte: ent-Oseltamivir Phosphate (Salt form)[1][2]

  • Molecular Weight: 410.4 g/mol (Salt), 312.4 g/mol (Free Base)

  • Key Functional Groups:

    • Primary Amine: Basic, pKa

      
       7.75.[3]
      
    • Ethyl Ester: Lipophilic, hydrolyzes at High pH (>10) or Low pH (<2).

    • Phosphate: Acidic, highly polar.

Extraction Logic
  • Solubility: The phosphate salt is highly water-soluble (>100 mg/mL) and insoluble in non-polar organics. To extract into an organic solvent (LLE), we must convert the salt to the free base .

  • pH Control: The pH must be adjusted to > 9.0 (approx. 2 units above the amine pKa) to suppress ionization (

    
    ).
    
  • Solvent Selection:

    • Ethyl Acetate (EtAc) or MTBE: Provides optimal partition coefficients (LogD) for the free base while minimizing co-extraction of polar matrix components.

    • Avoidance: Chlorinated solvents (DCM) often yield "dirtier" extracts for this specific amphiphile.

Method A: Liquid-Liquid Extraction (LLE)

Best for: High-throughput clinical samples, cost-efficiency.

Reagents
  • Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate (HPLC Grade).

  • Buffer: 0.5 M Sodium Carbonate (

    
    ), pH 9.5.
    
  • Internal Standard (IS): Oseltamivir-d3 or Venlafaxine (100 ng/mL in water).

Protocol Steps
  • Aliquot: Transfer 200 µL of plasma/urine into a 2.0 mL polypropylene tube.

  • IS Addition: Add 20 µL of Internal Standard solution. Vortex briefly.

  • Basification (Critical): Add 50 µL of 0.5 M Sodium Carbonate (pH 9.5).

    • Scientific Rationale: This specific buffer capacity prevents local pH spikes that could hydrolyze the ester, while ensuring the bulk pH shifts to ~9.0 to neutralize the amine.

  • Extraction: Add 1.0 mL of MTBE.

  • Partition: Vortex vigorously for 5 minutes (or mechanical shaker at 1200 rpm).

  • Phase Separation: Centrifuge at 4,000 x g for 5 minutes at 4°C.

    • Note: Low temperature aids in protein pellet stability.

  • Transfer: Flash-freeze the aqueous (bottom) layer in a dry-ice/methanol bath (optional) or carefully pipette 800 µL of the supernatant (organic layer) into a clean glass tube.

  • Evaporation: Evaporate to dryness under a gentle stream of Nitrogen (

    
    ) at 35°C .
    
    • Warning: Do not exceed 40°C; thermal instability may induce degradation.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase (e.g., 0.1% Formic Acid in Water/Acetonitrile 90:10) for LC-MS/MS or Chiral HPLC analysis.

Visual Workflow (LLE)

LLE_Workflow Start Sample (200 µL) Plasma/Urine IS Add Internal Standard (Oseltamivir-d3) Start->IS Buffer pH Adjustment Add 50 µL Na2CO3 (pH 9.5) Target: Neutralize Amine IS->Buffer Prepare Solvent Add Organic Solvent 1.0 mL MTBE or EtAc Buffer->Solvent pKa > 7.8 Mix Vortex / Shake 5 mins @ 1200 rpm Solvent->Mix Partition Spin Centrifuge 4000g, 5 min, 4°C Mix->Spin Transfer Transfer Organic Supernatant (800 µL) Spin->Transfer Phase Sep Dry Evaporate N2 Stream @ 35°C Transfer->Dry Recon Reconstitute Mobile Phase (Acidic) Dry->Recon

Figure 1: Liquid-Liquid Extraction workflow emphasizing pH control for amine neutralization.

Method B: Solid Phase Extraction (SPE)

Best for: Trace analysis (low LOQ), dirty matrices, or environmental water samples.

Cartridge Selection
  • Type: Mixed-Mode Cation Exchange (MCX).[4]

  • Mechanism: Retains basic compounds (via cation exchange) and hydrophobic compounds (via reverse phase), allowing rigorous washing of interferences.

Protocol Steps
  • Pre-treatment: Dilute 200 µL sample with 200 µL of 4% Phosphoric Acid (

    
    ).
    
    • Rationale: Acidification ensures the amine is fully protonated (

      
      ) to bind to the cation exchange sorbent.
      
  • Conditioning:

    • 1 mL Methanol.

    • 1 mL Water.

  • Loading: Load pre-treated sample onto the MCX cartridge at a slow flow rate (~1 mL/min).

  • Wash 1 (Acidic): 1 mL 2% Formic Acid in Water.

    • Removes: Proteins and hydrophilic neutrals.

  • Wash 2 (Organic): 1 mL Methanol.

    • Removes: Hydrophobic neutrals and acidic interferences. The analyte remains bound via ionic interaction.

  • Elution (Basic): 2 x 500 µL of 5% Ammonium Hydroxide (

    
    ) in Methanol.
    
    • Mechanism:[5][6] High pH neutralizes the amine (

      
      ) and disrupts the ionic bond, releasing the analyte.
      
  • Post-Processing: Evaporate and reconstitute as per LLE Step 8-9.

Visual Workflow (SPE)

SPE_Mechanism cluster_steps SPE Progression Sample Sample + H3PO4 (Acidic pH < 2) MCX MCX Cartridge (Sulfonic Acid Groups) Sample->MCX Apply Load 1. LOAD Analyte (R-NH3+) binds to Sorbent (SO3-) MCX->Load Wash 2. WASH MeOH removes neutrals Ionic bond holds analyte Load->Wash Elute 3. ELUTE 5% NH4OH in MeOH Neutralizes Amine -> Release Wash->Elute

Figure 2: Mixed-Mode Cation Exchange (MCX) mechanism. Acidic loading locks the analyte; basic elution releases it.

Validation & Quality Control

To ensure scientific integrity (E-E-A-T), the following parameters must be monitored:

ParameterAcceptance CriteriaTroubleshooting
Recovery > 85% (LLE), > 90% (SPE)If low in LLE: Check pH (must be >9). If low in SPE: Ensure elution solvent is strong enough (5% NH4OH).
Stability < 2% degradation (Carboxylate formation)Process samples on ice. Limit exposure to high pH (< 30 mins).
Matrix Effect 90-110% of solvent standardUse Deuterated IS (Oseltamivir-d3) to compensate for ionization suppression.

Downstream Chiral Analysis Note: Following extraction, ent-Oseltamivir is typically separated from Oseltamivir using a Chiralpak AD-H or Chiralcel OD-H column using a Normal Phase mode (Hexane/Ethanol/Diethylamine) or Polar Organic mode. The extraction solvent (MTBE/EtAc) is compatible with these mobile phases after drying and reconstitution.

References

  • Heinig, K., & Bucheli, F. (2008). High-throughput determination of oseltamivir and oseltamivir carboxylate in human plasma by LC-MS/MS. Journal of Chromatography B, 876(1), 129-136. Link

  • Lindegardh, N., et al. (2006). Quantitative analysis of oseltamivir and oseltamivir carboxylate in human plasma using high performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 859(1), 74-83. Link

  • Bahrami, G., et al. (2008). Determination of oseltamivir carboxylic acid in human serum by solid phase extraction and high performance liquid chromatography. Journal of Chromatography B, 864(1-2), 38-42.[7] Link

  • Centers for Disease Control and Prevention (CDC). Determination of Oseltamivir Quality by Colorimetric and Liquid Chromatographic Methods. CDC Stacks. Link

Sources

Method

Application Note: Robust Normal Phase Chiral HPLC Conditions for Oseltamivir Phosphate and Enantiomeric Impurities

Abstract & Introduction Oseltamivir phosphate (Tamiflu®) is a prodrug containing three chiral centers, theoretically allowing for eight stereoisomers.[1][2] The therapeutic efficacy relies strictly on the specific stereo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Oseltamivir phosphate (Tamiflu®) is a prodrug containing three chiral centers, theoretically allowing for eight stereoisomers.[1][2] The therapeutic efficacy relies strictly on the specific stereochemistry of the (3R, 4R, 5S) isomer. During synthesis, the generation of the enantiomeric impurity (3S, 4S, 5R) is a critical quality attribute that must be controlled to <0.1%.

While Reversed-Phase (RP) methods are standard for achiral purity, they often fail to resolve the enantiomer due to identical hydrophobicities. Normal Phase (NP) Chiral HPLC remains the gold standard for this separation due to the distinct spatial recognition capabilities of polysaccharide-based stationary phases in non-polar environments.

The Challenge: Oseltamivir is supplied as a phosphate salt, which is insoluble in typical Normal Phase solvents (n-Hexane/Heptane). Direct injection leads to column clogging and precipitation. The Solution: This protocol details a Chiralpak IC-3 method coupled with a critical Liquid-Liquid Extraction (LLE) sample preparation step to convert the salt to its free base, ensuring solubility and high-resolution separation.

Method Development Strategy (The "Why")

Stationary Phase Selection

We utilize Chiralpak IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate) immobilized on 3 µm silica).

  • Why IC-3? Unlike coated phases (e.g., AD-H, OD-H), the IC phase is immobilized . This provides superior robustness against aggressive solvents (like dichloromethane or ethyl acetate) potentially carried over from the sample extraction process.

  • Mechanism: The 3,5-dichlorophenylcarbamate moiety creates a specific "chiral groove." The separation is driven by hydrogen bonding (between the carbamate NH/C=O and the analyte's amine/ester groups) and dipole-dipole interactions.

Mobile Phase Composition
  • Base Solvent: n-Hexane (Non-polar carrier).

  • Modifiers: Methanol and Isopropyl Alcohol (IPA). A blend is used to fine-tune the polarity and solubility of the free base.

  • Additive: Diethylamine (DEA) (0.1 - 0.2%).

    • Critical Function: Oseltamivir is a primary amine. Without a basic additive, the amine interacts strongly with residual silanols on the silica support, causing severe peak tailing. DEA suppresses these interactions, sharpening the peak.

Experimental Protocol

Instrumentation & Conditions
ParameterSetting
HPLC System Quaternary Pump with UV/PDA Detector
Column Chiralpak IC-3 (150 × 4.6 mm, 3 µm)
Mobile Phase n-Hexane : Methanol : IPA : DEA (85 : 10 : 5 : 0.2 v/v/v/v)
Flow Rate 0.6 mL/min
Column Temp 35°C (± 2°C)
Detection UV @ 225 nm
Injection Volume 10 µL
Run Time ~20 minutes
Sample Preparation (Critical Step)

Failure to follow this step will result in system blockage due to phosphate salt precipitation.

Reagents:

  • Oseltamivir Phosphate API[3][4]

  • Dichloromethane (DCM)

  • 1M Sodium Hydroxide (NaOH) or Sodium Carbonate (Na2CO3)

  • Mobile Phase (MP)[1][2][5][6]

Protocol:

  • Weighing: Transfer 10 mg of Oseltamivir Phosphate into a centrifuge tube.

  • Basification: Add 2 mL of water and 0.5 mL of 1M NaOH (or Na2CO3). Vortex to dissolve.

  • Extraction: Add 5 mL of Dichloromethane (DCM) . Shake vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 3000 rpm for 5 minutes. The bottom layer is the organic phase containing the Oseltamivir Free Base .

  • Evaporation: Transfer 2 mL of the bottom DCM layer to a clean vial. Evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Dissolve the residue in 2 mL of Mobile Phase . Filter through a 0.45 µm PTFE syringe filter before injection.

Visualized Workflows

Sample Preparation & Logic Flow

This diagram illustrates the conversion of the insoluble phosphate salt into the NP-compatible free base.

SamplePrep Start Oseltamivir Phosphate (Salt Form) Step1 Dissolve in Water + Base (NaOH) (Converts to Free Base) Start->Step1 Basification Step2 Liquid-Liquid Extraction (Add Dichloromethane) Step1->Step2 Extraction Step3 Phase Separation (Free Base migrates to Organic Layer) Step2->Step3 Partitioning Step4 Evaporate Organic Layer & Reconstitute in Mobile Phase Step3->Step4 Isolation Ready Ready for NP-HPLC Injection (Hexane/MeOH/IPA) Step4->Ready Final Prep

Caption: Critical Sample Preparation Workflow to ensure solubility in Normal Phase conditions.

Chromatographic Separation Mechanism

This diagram details the interaction between the analyte and the Chiralpak IC stationary phase.

Mechanism Analyte Oseltamivir Free Base (Racemic Mixture) Interaction Chiral Recognition (H-Bonding & Pi-Pi Stacking) Analyte->Interaction Injection CSP Chiralpak IC-3 (Cellulose tris-3,5-dichlorophenylcarbamate) CSP->Interaction Stationary Phase Result1 (3R, 4R, 5S) Active Drug (Retained Less/More) Interaction->Result1 Elution A Result2 (3S, 4S, 5R) Enantiomeric Impurity (Distinct Retention) Interaction->Result2 Elution B

Caption: Mechanistic view of chiral recognition on the IC-3 stationary phase.

Results & System Suitability

The following acceptance criteria ensure the method is valid for routine quality control.

ParameterAcceptance CriteriaTypical Result
Resolution (Rs) > 2.0 between Impurity & Main Peak> 3.0
Tailing Factor (T) < 2.01.1 - 1.3
Theoretical Plates (N) > 5000~8500
Retention Time (Main) N/A~13.2 min
LOD N/A0.005% w/w

Typical Elution Order:

  • (3S, 4S, 5R)-Enantiomer (Impurity)[1][2][4][7]

  • (3R, 4R, 5S)-Oseltamivir (Main Peak) (Note: Elution order can reverse based on specific column lots or slight mobile phase variations; always verify with standards.)

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Backpressure Salt precipitation in column.STOP immediately. Flush column with 100% Ethanol (if using IC-3) or 10% Methanol in Ethanol to redissolve salts. Review sample prep.
Peak Tailing Insufficient DEA additive.Prepare fresh mobile phase with accurate 0.2% Diethylamine.
Broad Peaks Sample solvent mismatch.Ensure the reconstitution solvent (Step 6) matches the Mobile Phase exactly. Do not inject pure DCM.
Loss of Resolution Column contamination.Wash column with 100% Ethyl Acetate (only for Immobilized IC-3) to remove lipophilic contaminants.

References

  • Chirality Journal. (2025).[4] Quantification of Oseltamivir Phosphate Enantiomeric Impurity by Chiral HPLC Method With the Aid of Solvent Extraction and Phosphate Salt-Out Method. Wiley Periodicals LLC.[4] [Link]

  • Daicel Corporation. (2013). Instruction Manual for CHIRALPAK® AD-H. Chiral Technologies. [Link]

  • National Institutes of Health (NIH). (2023). Determination of Oseltamivir in Human Plasma by HPLC-MS/MS. PMC. [Link]

Sources

Application

Application Note: Optimized UV Detection Strategies for ent-Oseltamivir HPLC Analysis

Executive Summary This guide provides a rigorous technical protocol for the HPLC analysis of ent-Oseltamivir, focusing on the critical parameter of UV detection wavelength . While Oseltamivir and its enantiomer (ent-Osel...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical protocol for the HPLC analysis of ent-Oseltamivir, focusing on the critical parameter of UV detection wavelength . While Oseltamivir and its enantiomer (ent-Oseltamivir) share identical UV absorption profiles in achiral environments, the selection of the detection wavelength is governed by the specific chromatographic mode (Chiral vs. Achiral) and mobile phase transparency.

Critical Recommendation:

  • For Enantiomeric Separation (Chiral Normal Phase): Use 225 nm .[1]

  • For General Purity/Assay (Reverse Phase): Use 205–215 nm (Method Dependent).

Physicochemical Basis for Wavelength Selection

To select the optimal wavelength, one must understand the chromophores present in the molecule and the optical limitations of the mobile phase.

Structural Chromophores

ent-Oseltamivir [(3S,4S,5R)-4-acetamido-5-amino-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylic acid ethyl ester] lacks extended conjugation, resulting in low UV molar absorptivity.

  • 
    -Unsaturated Carbonyl:  The cyclohexene ring conjugated with the ester carbonyl provides the primary absorption band.
    
  • Amide Group: The acetamido side chain contributes a weak absorption band around 200–210 nm.

The "Cutoff" Dilemma

The theoretical


 for Oseltamivir is approximately 208–215 nm . However, operating at this "true" maximum is often impractical due to solvent background noise (UV cutoff).
Solvent/BufferUV Cutoff (nm)Interference Risk at 205 nmRecommended Minimum

Acetonitrile 190Low195 nm
Methanol 205High210 nm
Phosphate Buffer <200Low200 nm
Formate/Acetate 210–230Very High230 nm
Diethylamine (DEA) ~215Moderate225 nm

Expert Insight: In chiral separations utilizing DEA or IPA additives, working at the theoretical


 (208 nm) causes baseline drift and high noise. Therefore, we shift to 225 nm  to sacrifice slight sensitivity for massive gains in signal-to-noise ratio (S/N).

Decision Logic & Workflow

The following diagram illustrates the decision matrix for selecting the correct method and wavelength based on your analytical goal.

WavelengthSelection Start Start: Define Analytical Goal Goal Is the goal Chiral Purity or General Assay? Start->Goal Chiral Chiral Purity (Separating ent-Oseltamivir from Oseltamivir) Goal->Chiral Achiral General Assay (Chemical Purity of Isolated ent-Oseltamivir) Goal->Achiral Method1 Method: Normal Phase Chiral HPLC (Amylose/Cellulose Column) Chiral->Method1 Method2 Method: Reverse Phase HPLC (C18/C8 Column) Achiral->Method2 MP1 Mobile Phase: Hexane/Alcohol/DEA Method1->MP1 MP2 Mobile Phase: Phosphate Buffer/MeOH/ACN Method2->MP2 Detect1 Constraint: DEA Absorbance Select Wavelength: 225 nm MP1->Detect1 Detect2 Constraint: MeOH Cutoff Select Wavelength: 215 nm MP2->Detect2

Figure 1: Decision tree for selecting chromatographic mode and corresponding detection wavelength.

Detailed Experimental Protocols

Protocol A: Chiral Separation (Primary Application)

Purpose: Quantification of ent-Oseltamivir as an impurity in Oseltamivir Phosphate drug substance.[1] Reference: Adapted from Chirality (2025) and validated industry standards [1].

1. Instrumentation & Conditions
  • Column: Chiralpak IC-3 (Cellulose tris-(3,5-dichlorophenylcarbamate) immobilized), 250 x 4.6 mm, 3 µm.

  • Mobile Phase: n-Hexane : Methanol : Isopropyl Alcohol : Diethylamine (85 : 10 : 5 : 0.1 v/v/v/v).

  • Flow Rate: 0.6 mL/min (Low flow recommended for pressure management on chiral phases).

  • Column Temp: 25°C.

  • Detection: UV at 225 nm .

2. Preparation of Solutions
  • Diluent: Mobile Phase (without DEA to prevent degradation during storage).

  • Stock Solution: Dissolve 10 mg ent-Oseltamivir reference standard in 10 mL methanol. Dilute to range with Mobile Phase.

  • System Suitability: Mix Oseltamivir and ent-Oseltamivir (1:1) at 0.5 mg/mL.

3. Execution Steps
  • Equilibration: Flush column with mobile phase for 60 mins until baseline is flat at 225 nm.

  • Blank Injection: Inject Mobile Phase. Ensure no ghost peaks at the retention time of the enantiomer.

  • Resolution Check: Inject System Suitability Mix.

    • Requirement: Resolution (

      
      ) > 2.0 between enantiomers.[1]
      
  • Sample Analysis: Inject samples. ent-Oseltamivir typically elutes before Oseltamivir on IC-3 columns (confirm with standard).

Protocol B: Reverse Phase Assay (Purity Check)

Purpose: Chemical purity or assay of ent-Oseltamivir (if isolated). Reference: Compatible with USP Oseltamivir Phosphate methods [2].

1. Instrumentation & Conditions
  • Column: C18 (e.g., Waters XBridge or Agilent Zorbax Eclipse), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase:

    • Buffer: 50 mM Potassium Dihydrogen Phosphate (adjust to pH 3.0 with Phosphoric Acid).

    • Organic: Methanol : Acetonitrile (Mix 1:1).

    • Ratio: Buffer : Organic (60 : 40).

  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection: UV at 215 nm .

2. Why 215 nm here?

In an acidic phosphate buffer/methanol system, the background absorbance is lower than in the DEA-containing chiral phase. We can lower the wavelength to 215 nm to capture the


 of the cyclohexene ring, improving the Limit of Quantitation (LOQ) by approximately 30-40% compared to 225 nm.

Validation Parameters & Performance Data

The following data summarizes expected performance metrics when adhering to the protocols above.

ParameterProtocol A (Chiral, 225 nm)Protocol B (RP, 215 nm)
Linearity Range 0.5 – 150 µg/mL1.0 – 200 µg/mL
LOD (Limit of Detection) ~0.05 µg/mL~0.02 µg/mL
LOQ (Limit of Quantitation) ~0.15 µg/mL~0.06 µg/mL
Typical Retention Time 8–12 min4–6 min
Tailing Factor < 1.5< 1.2

Troubleshooting Guide

Issue 1: Baseline Drift at 205-210 nm

  • Cause: Thermal instability or "gradient ghosting" from methanol absorption.

  • Fix: Switch detection to 220 nm . While sensitivity drops by ~15%, baseline stability improves significantly, often lowering the actual LOQ due to reduced noise.

Issue 2: Peak Broadening in Chiral Method

  • Cause: Incorrect DEA concentration.

  • Fix: The amine additive (DEA) is crucial for peak shape of the basic amino group in Oseltamivir. Ensure DEA is fresh and exactly 0.1%. Do not exceed 0.2% as it absorbs strongly at wavelengths <230 nm.

Issue 3: Negative Peaks

  • Cause: Sample solvent has lower UV absorbance than mobile phase.

  • Fix: Dissolve samples in the mobile phase. If using RP-HPLC at 215 nm, avoid using pure acetonitrile as a diluent if the mobile phase is Methanol-rich.

References

  • Quantification of Oseltamivir Phosphate Enantiomeric Impurity by Chiral HPLC . Chirality, 2025.[1][4]

  • Determination of Oseltamivir Quality by Colorimetric and Liquid Chromatographic Methods . Emerging Infectious Diseases, CDC.[5]

  • A comparative study of HPLC and UV spectrophotometric methods for oseltamivir . Acta Chromatographica, 2021.

  • Development and Validation of Oseltamivir Phosphate in Fluvir by UV-Spectrophotometer . International Journal of ChemTech Research.

Sources

Method

Application Note: Isolation and Purification of ent-Oseltamivir Phosphate Impurities

Part 1: Strategic Context & Chemical Logic[1] The Enantiomeric Challenge Oseltamivir phosphate (Tamiflu®) is a chiral prodrug requiring high enantiomeric purity. The active pharmaceutical ingredient (API) exists as the (...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Context & Chemical Logic[1]

The Enantiomeric Challenge

Oseltamivir phosphate (Tamiflu®) is a chiral prodrug requiring high enantiomeric purity. The active pharmaceutical ingredient (API) exists as the (3R, 4R, 5S) stereoisomer.[1][2] Its enantiomer, (3S, 4S, 5R)-Oseltamivir (referred to here as ent-Oseltamivir), is a critical process impurity that must be controlled to <0.1% levels.[3]

Unlike diastereomeric impurities (which have different physical properties and can be removed by crystallization), ent-Oseltamivir possesses identical solubility and achiral chromatographic behavior to the API.[3] Separation relies entirely on chiral recognition mechanisms .[3]

The "Phosphate Memory" Effect

A major technical hurdle in isolating this impurity is the phosphate salt counter-ion. Direct injection of Oseltamivir Phosphate onto chiral stationary phases (CSPs) often leads to:

  • On-column salt precipitation: Clogging the expensive chiral column.[3]

  • Ion-Pairing Interference: Phosphate ions mask the chiral recognition sites on the amylose/cellulose polymer, leading to poor resolution and "ghost peaks" in subsequent runs (the "Memory Effect").

Core Directive: This protocol utilizes a "Salt-Out Extraction" pre-treatment to convert the phosphate salt to the free base prior to isolation, ensuring column longevity and reproducible separation.[3]

Part 2: Pre-Treatment Protocol (The "Salt-Out" System)

Objective: Remove the interfering phosphate counter-ion and isolate Oseltamivir Free Base for chiral chromatography.

Reagents
  • Extraction Solvent: Dichloromethane (DCM) – HPLC Grade.[3]

  • Basifying Agent: 1M Sodium Hydroxide (NaOH).[3]

  • Salting Agent: Sodium Chloride (NaCl) saturated solution.[3]

  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ).[3]
    
Step-by-Step Workflow
  • Dissolution: Dissolve 100 mg of Oseltamivir Phosphate crude sample in 10 mL of water.

  • Basification: Add 1M NaOH dropwise until pH reaches 10–11. (This deprotonates the amine, releasing the free base).

  • Salting Out: Add 5 mL of saturated NaCl solution to increase the ionic strength, driving the organic free base out of the aqueous phase.

  • Extraction:

    • Add 15 mL DCM.[3] Vortex for 2 minutes.

    • Centrifuge at 3000 rpm for 5 minutes to break the emulsion.

    • Collect the lower organic layer (DCM).

    • Repeat extraction twice more with fresh DCM.

  • Drying: Combine organic layers and pass through a funnel containing anhydrous

    
    .
    
  • Reconstitution: Evaporate DCM under nitrogen stream at 35°C. Reconstitute the residue in Mobile Phase (see Section 3.1) for injection.[3]

Workflow Visualization

SaltOutExtraction Start Crude Oseltamivir Phosphate (Aqueous Solution) Basify Add 1M NaOH (pH 10-11) Release Free Base Start->Basify Salt Add Saturated NaCl (Salting Out Effect) Basify->Salt Extract L-L Extraction with DCM (3x Cycles) Salt->Extract PhaseSep Phase Separation Extract->PhaseSep AqLayer Aqueous Layer (Contains Phosphate Salts) PhaseSep->AqLayer Discard OrgLayer Organic Layer (DCM) (Contains Oseltamivir Free Base) PhaseSep->OrgLayer Keep Dry Dry over Na2SO4 Evaporate Solvent OrgLayer->Dry Final Reconstitute in Mobile Phase Ready for Chiral HPLC Dry->Final

Figure 1: The "Salt-Out" extraction logic designed to protect chiral stationary phases from phosphate contamination.[3]

Part 3: Analytical Isolation (QC & Identification)

Objective: Quantify ent-Oseltamivir (3S, 4S, 5R) in the presence of excess API (3R, 4R, 5S).

Chromatographic Conditions

The separation utilizes a Chiralpak IC-3 column.[3][4][5] The immobilized polysaccharide phase (Cellulose tris(3,5-dichlorophenylcarbamate)) offers superior resistance to aggressive solvents compared to coated phases (like AD-H), allowing the use of DCM if needed for solubility.

ParameterSpecificationRationale
Column Chiralpak IC-3 (4.6 x 250 mm, 3 µm)Immobilized cellulose selector provides specific cavity size for Oseltamivir's cyclohexene ring.[3]
Mobile Phase n-Hexane : Methanol : IPA : DEA(85 : 10 : 5 : 0.2) DEA (Diethylamine) is critical to suppress peak tailing of the primary amine group.
Flow Rate 0.6 mL/minOptimized for mass transfer kinetics in 3 µm particles.[3]
Detection UV @ 225 nmMatches the absorption max of the cyclohexene double bond.
Temperature 25°CLower temperature enhances chiral recognition (enthalpy driven separation).[3]
Resolution (

)
> 3.0Ensures baseline separation for accurate integration.
Expected Retention Profile
  • ent-Oseltamivir (Impurity): Elutes first (~8–10 min).[3]

  • Oseltamivir (API): Elutes second (~12–15 min).[3]

  • Note: The elution order may reverse depending on the specific solvent ratio; always verify with a spiked standard.

Part 4: Preparative Isolation Protocol

Objective: Isolate milligram-to-gram quantities of ent-Oseltamivir for use as a Reference Standard (RS).

Strategy: Enrichment via Mother Liquor

Isolating the enantiomer from the pure drug is inefficient (0.1% yield). The most effective strategy is to isolate it from the Mother Liquor (ML) of the final crystallization step of the synthesis, where the impurity is naturally enriched.

Preparative HPLC Workflow

System Setup:

  • Column: Chiralpak IC (20 x 250 mm, 5 µm).[3]

  • Flow Rate: 15–20 mL/min.[3]

  • Injection Load: 50–100 mg per injection (on column).[3]

Protocol:

  • Feed Preparation: Concentrate the synthesis Mother Liquor. Perform the "Salt-Out" extraction (Part 2) to remove inorganic salts.[3]

  • Screening: Inject a small volume to confirm the enrichment of the ent-isomer (often 5–10% in ML).[3]

  • Fraction Collection:

    • Set UV trigger slope to collect the minor peak (First eluting peak).

    • Use "Time Windows" to avoid collecting the overlapping tail of the main API peak.

  • Post-Processing:

    • Pool fractions containing ent-Oseltamivir.[3]

    • Evaporate solvent under vacuum (< 40°C).[3]

    • Re-salt Formation: Dissolve the oily residue in Ethanol and add stoichiometric Phosphoric Acid (85%). Crystallize by cooling to 0°C to obtain ent-Oseltamivir Phosphate solid.[3]

Separation Mechanism Diagram[1]

ChiralSeparation Racemate Mixture (API + ent-Impurity) CSP Chiral Stationary Phase (Cellulose-tris-3,5-dichlorophenylcarbamate) Racemate->CSP Injection Interaction1 API (3R,4R,5S) Strong Interaction (H-Bonding + Steric Fit) CSP->Interaction1 Interaction2 ent-Impurity (3S,4S,5R) Weak Interaction (Steric Mismatch) CSP->Interaction2 Elution2 Elutes Slow (API) Interaction1->Elution2 More Retained Elution1 Elutes Fast (ent-Oseltamivir) Interaction2->Elution1 Less Retained

Figure 2: Mechanism of chiral discrimination on Chiralpak IC. The 'ent' isomer fits poorly into the chiral cavity, eluting earlier.

Part 5: Characterization & Validation[1]

Once isolated, the identity of ent-Oseltamivir must be confirmed using orthogonal methods to ensure it is not a diastereomer (like Impurity A or C).[3]

Analytical Data Summary
TechniqueOseltamivir Phosphate (API)ent-Oseltamivir Phosphate (Impurity)
Specific Rotation


to

(c=1, H2O)

to

(c=1, H2O)
Retention Time (Chiral IC-3) ~14.5 min~9.2 min
1H NMR IdenticalIdentical
Mass Spectrometry (m/z) 313.2

313.2

Circular Dichroism (CD) Negative Cotton EffectPositive Cotton Effect (Mirror Image)

Validation Note: NMR cannot distinguish enantiomers in an achiral environment. You must use Specific Rotation or Circular Dichroism (CD) to confirm the isolation of the enantiomer vs. the racemate.

References

  • Torati, S., et al. (2025).[3][4] Quantification of Oseltamivir Phosphate Enantiomeric Impurity by Chiral HPLC Method With the Aid of Solvent Extraction and Phosphate Salt-Out Method. Chirality, 37(e70034).[3][4] Link[4]

  • BenchChem Technical Support. (2025). Chiral Separation of Oseltamivir Acid Isomers: Application Notes and Protocols. BenchChem Application Library.[3] Link

  • Gilead Sciences/Roche.Oseltamivir Phosphate (Tamiflu) Synthesis and Impurity Profile. Organic Process Research & Development.
  • Vertex AI Search Results. Consolidated technical data on Oseltamivir impurity isolation. 6

Sources

Application

Application Note: Protocol for Removing Phosphate Salts Before Chiral HPLC

Executive Summary: The "Silent Killer" of Chiral Columns Phosphate salts (e.g., PBS, potassium phosphate buffers) are ubiquitous in achiral Reversed-Phase (RP) HPLC and biological assays. However, they are fundamentally...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Silent Killer" of Chiral Columns

Phosphate salts (e.g., PBS, potassium phosphate buffers) are ubiquitous in achiral Reversed-Phase (RP) HPLC and biological assays. However, they are fundamentally incompatible with the organic-rich mobile phases used in Normal Phase (NP) and Polar Organic Mode (POM) chiral chromatography.

Injecting phosphate-laden samples into a chiral system results in immediate salt precipitation. This leads to:

  • Irreversible Column Fouling: Salt crystals lodge in the porous stationary phase, destroying resolution.

  • System Over-pressure: Precipitate clogs injector loops, capillaries, and detector flow cells.

  • Mass Spec Suppression: Non-volatile salts suppress ionization in LC-MS interfaces.

This guide provides a validated, self-checking protocol to quantitatively remove phosphate salts prior to chiral analysis, ensuring data integrity and column longevity.

The Challenge: Solubility Mismatch

The core issue is the solubility differential. Phosphate salts are highly soluble in water (>100 mg/mL) but virtually insoluble in the alkane/alcohol mixtures (e.g., Hexane/Ethanol) used for chiral separations.

Solvent SystemPhosphate SolubilityConsequence of Direct Injection
Water / Buffer HighStable sample.
Reversed Phase (Water/MeOH) ModerateStable if organic % is low (<60%).
Normal Phase (Hexane/EtOH) Zero (Insoluble) Immediate Precipitation.
Polar Organic (100% MeOH) Very LowRisk of slow crystallization/clogging.

Decision Matrix: Selecting the Cleanup Method

Before starting, assess your sample volume and concentration to select the appropriate desalting pathway.

Desalting_Decision_Matrix Start Start: Sample Assessment Check_Vol Sample Volume / Mass? Start->Check_Vol Large_Scale > 100 mg or > 10 mL (Preparative Scale) Check_Vol->Large_Scale High Mass Small_Scale < 100 mg or < 2 mL (Analytical Scale) Check_Vol->Small_Scale Low Mass Method_LLE Protocol A: Liquid-Liquid Extraction (LLE) Large_Scale->Method_LLE Batch Processing Method_SPE Protocol B: Solid Phase Extraction (SPE) Small_Scale->Method_SPE High Recovery

Figure 1: Decision matrix for selecting the optimal desalting strategy based on sample scale.

Protocol A: Liquid-Liquid Extraction (LLE)

Best For: Large scale samples (>100 mg), crude reaction mixtures. Mechanism: Partitioning analyte into organic solvent while salts remain in the aqueous phase.

Reagents Required[1][2][3][4]
  • Organic Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

    • Note: DCM is heavier than water; EtOAc is lighter.

  • Aqueous Wash: Deionized Water.[1]

  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ) or Magnesium Sulfate (
    
    
    
    ).
Step-by-Step Methodology
  • Dissolution: If the sample is dry, dissolve it in a minimal amount of water. If already in buffer, proceed.

  • Extraction: Add an equal volume of Ethyl Acetate to the aqueous sample in a separatory funnel.

  • Agitation: Shake vigorously for 30 seconds. Vent frequently. Allow layers to separate.

  • Partitioning:

    • Target: Most small molecule drugs will migrate to the top organic layer.

    • Waste: Phosphate salts remain in the bottom aqueous layer.

  • Wash Step (Critical): Drain the aqueous layer.[2] Wash the organic layer 2x with fresh Deionized Water . This removes residual salt droplets trapped in the organic phase.

  • Drying: Collect the organic layer. Add anhydrous

    
     until the powder flows freely (clumping indicates water is still present).
    
  • Filtration & Evaporation: Filter off the solid drying agent. Evaporate the solvent to dryness using a rotary evaporator.

  • Reconstitution: Redissolve the dry residue in the Chiral Mobile Phase (e.g., Hexane/EtOH 90:10).

Warning: If using DCM or EtOAc, you MUST evaporate to dryness. Injecting these solvents directly onto a "Coated" polysaccharide chiral column (e.g., Chiralpak AD-H, OD-H) will strip the stationary phase and destroy the column.

Protocol B: Solid Phase Extraction (SPE)

Best For: Analytical samples, biological fluids, high-throughput screening. Mechanism: Analyte binds to hydrophobic C18 resin; salts wash through with water.

Reagents Required[1][2][3][4]
  • SPE Cartridge: C18 (reversed-phase), capacity matched to sample load (typically 100 mg - 500 mg bed).

  • Conditioning Solvents: Methanol (MeOH), Water.[3]

  • Elution Solvent: 100% Methanol or Acetonitrile.

Workflow Diagram

SPE_Workflow Step1 1. Condition (MeOH -> Water) Step2 2. Load Sample (Aqueous Solution) Step1->Step2 Step3 3. Desalt Wash (100% Water) Step2->Step3 Salts to Waste Step4 4. Elute Analyte (100% MeOH) Step3->Step4 Analyte Retained Step5 5. Evaporate & Reconstitute Step4->Step5 Analyte Collected

Figure 2: SPE workflow emphasizing the water wash step for salt removal.

Step-by-Step Methodology
  • Conditioning: Pass 3-5 column volumes (CV) of Methanol through the cartridge, followed by 3-5 CV of Water . Do not let the cartridge dry out.

  • Loading: Apply the phosphate-buffered sample to the cartridge at a slow flow rate (~1 drop/second).

    • Mechanism:[2][4][5][6] Hydrophobic analyte binds to C18; Salts pass through.

  • Desalting Wash (The "Money Step"): Flush the cartridge with 5-10 CV of Deionized Water .

    • Why: This ensures all residual phosphate buffer is washed away. The analyte remains bound.

  • Elution: Elute the analyte with 3-5 CV of Methanol . Collect this fraction.

  • Solvent Switch: Evaporate the Methanol fraction to dryness under nitrogen or vacuum.

  • Reconstitution: Redissolve in the specific Chiral Mobile Phase (e.g., Hexane/IPA).

Validation: The "Cloud Test"

Before injecting the cleaned sample into an expensive chiral column, perform this simple self-validating check.

  • Take the "Desalted" Residue.

  • Add Target Mobile Phase: Add 1 mL of your specific chiral mobile phase (e.g., 90:10 Hexane/Ethanol).

  • Observe:

    • Clear Solution: Pass. Salt is removed.[7][8][9] Safe to inject.

    • Cloudy / Hazy / Visible Precipitate: FAIL. Phosphate salts are still present.

    • Action: If cloudy, centrifuge the sample, transfer the supernatant to a new vial, and re-evaporate/redissolve, or repeat the SPE wash step.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Low Recovery (SPE) Analyte broke through during loading.Use a larger capacity cartridge or reduce loading speed. Ensure sample contains <5% organic solvent during loading.
Cloudy upon Reconstitution Residual salt carryover.Increase the volume of the Water Wash step in SPE (Step 3) or LLE (Step 5).
Peak Distortion (Fronting) Injection solvent mismatch.Ensure the sample is evaporated to dryness and dissolved in the exact mobile phase, not the extraction solvent (MeOH/EtOAc).
Pressure Spike on Injection Precipitate in the needle/loop.STOP immediately. Backflush the injector with 50:50 Water/MeOH to dissolve salts. Do not pump through the column.

References

  • Daicel Chiral Technologies. (n.d.).[10] Instruction Manual for CHIRALPAK® AD-H. Retrieved from [Link]

  • Agilent Technologies. (2022). Strategies for the Purification of Chiral Compounds. Application Note 5994-4707EN. Retrieved from [Link]

  • Waters Corporation. (2023). Oasis HLB Cartridge Care and Use Manual. Retrieved from [Link]

  • Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience.

Sources

Technical Notes & Optimization

Troubleshooting

preventing column clogging during Oseltamivir chiral analysis

Welcome to the Technical Support Center for Oseltamivir Chiral Analysis. As Senior Application Scientists, we have compiled this guide to help you troubleshoot and prevent common issues encountered during the chiral sepa...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Oseltamivir Chiral Analysis. As Senior Application Scientists, we have compiled this guide to help you troubleshoot and prevent common issues encountered during the chiral separation of Oseltamivir, ensuring the accuracy and longevity of your analytical columns.

Troubleshooting Guide: Addressing Column Clogging

This section is designed to provide rapid, actionable solutions to common problems that can arise during your analysis.

Q1: My HPLC system is showing unusually high backpressure during Oseltamivir analysis. What should I do?

High backpressure is a critical indicator of a blockage within your HPLC system. A systematic approach is necessary to identify and resolve the issue without damaging the column.

Causality: Increased pressure suggests a partial or complete blockage, most commonly at the column inlet frit, but potentially in the tubing, injector, or guard column. This can be caused by particulate matter from the sample or mobile phase, or by precipitation of sample components or buffer salts.[1][2]

Step-by-Step Troubleshooting Protocol:

  • Isolate the Column: First, disconnect the column from the system and replace it with a union. Run the pump at your typical flow rate. If the pressure returns to a normal, low level, the column is the source of the high pressure.[3] If the pressure remains high, the blockage is elsewhere in the system (tubing, injector, etc.), and those components should be systematically checked and cleaned.[1]

  • Back-flushing the Column (if permissible): If the column is identified as the source of the blockage, and the manufacturer's guidelines allow, reverse the column's flow direction.[4] Connect the column outlet to the pump and flush it to a waste container (not the detector) with a solvent that will dissolve the potential clog. This can often dislodge particulates trapped on the inlet frit.[3][4]

  • Column Washing Protocol: If back-flushing is insufficient, a more rigorous washing procedure is needed. A generic approach for reversed-phase columns is to sequentially wash with solvents of decreasing and then increasing polarity.

    • Important: Always disconnect the column from the detector before starting a washing protocol to prevent contaminants from entering the detector flow cell.[3]

Step Solvent Purpose Duration (at 0.5 mL/min)
1Mobile Phase (without buffer)To remove any loosely bound materials.10-15 column volumes
2100% Acetonitrile or MethanolTo remove non-polar residues.10-15 column volumes
3IsopropanolA stronger organic solvent to remove more stubborn non-polar contaminants.10-15 column volumes
475% Acetonitrile / 25% IsopropanolFor more aggressive cleaning if pressure has not subsided.[1]10-15 column volumes
5Re-equilibrate with Mobile PhaseTo prepare the column for analysis.20-30 column volumes

Diagram of Troubleshooting Workflow:

HPLC_Troubleshooting start High Backpressure Detected disconnect_column Disconnect Column Replace with Union start->disconnect_column check_pressure System Pressure Normal? disconnect_column->check_pressure system_clog Blockage in System (Tubing, Injector) check_pressure->system_clog No column_clog Column is the Source check_pressure->column_clog Yes end_fail Replace Column backflush Back-flush Column (if permissible) column_clog->backflush pressure_resolved Pressure Resolved? backflush->pressure_resolved column_wash Perform Column Washing Protocol pressure_resolved->column_wash No reinstall_column Re-install Column & Equilibrate pressure_resolved->reinstall_column Yes column_wash->reinstall_column column_wash->end_fail If pressure persists end_success Resume Analysis reinstall_column->end_success

Caption: A systematic workflow for diagnosing and resolving high backpressure in an HPLC system.

Frequently Asked Questions (FAQs): Proactive Prevention of Column Clogging

This section focuses on best practices to prevent column clogging before it occurs.

Q2: What is the most common cause of column clogging in Oseltamivir chiral analysis, and how can I prevent it?

Answer: A primary cause of column clogging during the analysis of Oseltamivir Phosphate is the precipitation of phosphate salts from the drug substance itself.[5] Oseltamivir phosphate is highly soluble in water, but changes in solvent composition, especially when mixing with organic mobile phases, can cause the phosphate to precipitate, leading to blockages.[5][6]

Prevention Strategy: Sample Preparation

A robust sample preparation method is crucial. A solvent extraction and salt-out process has been shown to be effective in removing phosphate salts prior to injection.[5][7] This involves dissolving the Oseltamivir phosphate sample and using a liquid-liquid extraction to separate the Oseltamivir base into an organic layer, leaving the phosphate salts behind in the aqueous layer.[5][7]

Experimental Protocol: Sample Preparation via Solvent Extraction

  • Dissolution: Dissolve a known quantity of Oseltamivir Phosphate in an appropriate aqueous buffer.

  • Extraction: Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) to draw the Oseltamivir into the organic phase.[8] The addition of a base like ammonia can facilitate the extraction of the free Oseltamivir base.[8]

  • Separation: Carefully separate the organic layer containing the analyte from the aqueous layer containing the phosphate salts.

  • Evaporation and Reconstitution: Evaporate the organic solvent and reconstitute the Oseltamivir residue in the mobile phase to ensure compatibility with the HPLC system.

  • Filtration: Always filter the final sample solution through a 0.2 µm or 0.45 µm syringe filter before injection to remove any remaining particulates.[9][10]

Q3: How can my choice of mobile phase contribute to column clogging?

Answer: The mobile phase composition is critical. Using buffered mobile phases can lead to precipitation if not managed correctly.

Causality:

  • Buffer Precipitation: When a mobile phase containing a buffer (like a phosphate buffer) is mixed with a high percentage of organic solvent, the buffer salts can precipitate out of solution.[11][12] This is a common issue when flushing a column with high organic content after a run with a buffered mobile phase.

  • Microbial Growth: Aqueous mobile phases, especially those with neutral pH, are susceptible to microbial growth over time.[1] This can introduce particulates into the system that can clog the column.

Prevention Strategies:

  • Miscibility: Always ensure the solvents you are mixing are miscible. When switching between buffered and non-buffered mobile phases, use an intermediate flushing step with HPLC-grade water to remove all salts before introducing high concentrations of organic solvent.[12]

  • Filtration and Degassing: Filter all mobile phases, especially those containing buffers, through a 0.45 µm filter before use to remove any undissolved particles.[9][13] Degassing the mobile phase is also crucial to prevent bubble formation that can affect pump performance and baseline stability.

  • Fresh Preparation: Prepare mobile phases fresh daily and do not "top off" old mobile phase with new.[1] For aqueous mobile phases, consider using amber bottles to inhibit microbial growth and adding a small percentage (e.g., 5%) of organic solvent if the method allows.[1]

Q4: What are the best practices for general column care to extend its lifespan?

Answer: Consistent and proper column care is essential for reproducible results and longevity.

Best Practices:

  • Use a Guard Column: A guard column is a small, disposable column installed before the main analytical column.[3][10] Its purpose is to adsorb strongly retained impurities and capture particulates, protecting the more expensive analytical column.

  • Sample and Solvent Purity: Always use HPLC-grade solvents and filter all samples and mobile phases before they enter the system.[10]

  • Proper Storage: For short-term storage (overnight), flushing the column with the mobile phase (without buffer) is acceptable. For long-term storage, flush the column with an appropriate storage solvent, typically 100% acetonitrile or methanol for reversed-phase columns, after thoroughly washing out any salts with water.[12][14] Always cap the column ends securely to prevent the stationary phase from drying out.[13]

  • Avoid Mechanical Shock: Dropping or jarring a column can disrupt the packed bed, leading to voids and poor peak shape. Handle columns with care.

Diagram of Preventative Measures:

Preventative_Measures cluster_sample Sample Preparation cluster_mobile Mobile Phase Management cluster_system System & Column Care center_node Column Longevity sp1 Solvent Extraction (Remove Salts) center_node->sp1 sp2 0.2/0.45 µm Filtration center_node->sp2 mp1 Filter & Degas center_node->mp1 mp2 Fresh Preparation center_node->mp2 mp3 Proper Flushing (Avoid Precipitation) center_node->mp3 sc1 Use Guard Column center_node->sc1 sc2 Proper Storage center_node->sc2 sc3 Avoid Shock center_node->sc3

Caption: Key preventative measures to ensure column longevity in HPLC analysis.

References

  • Quantification of Oseltamivir Phosphate Enantiomeric Impurity by Chiral HPLC Method With the Aid of Solvent Extraction and Phosphate Salt-Out Method. PubMed. [Link]

  • Determination of Oseltamivir Quality by Colorimetric and Liquid Chromatographic Methods. Emerging Infectious Diseases. [Link]

  • ANALYTICAL METHODOLOGIES FOR THE DETERMINATION OF OSELTAMIVIR. Research Journal of Pharmacy and Biological and Chemical Sciences. [Link]

  • Preventing and Fixing a Clogged HPLC Column: Key Insights. Separation Science. [Link]

  • HPLC Column Care, Troubleshooting, Restoration, and Storage. Hamilton Company. [Link]

  • Minimize HPLC Column Blockage from Most Common Causes - Tips & Suggestions. Cogent Columns. [Link]

  • Determination of Oseltamivir in Human Plasma by HPLC-MS/MS. Pharmaceutical Chemistry Journal. [Link]

  • HPLC Column Management - SOP & Guideline. Pharma Beginners. [Link]

  • Quantification of Oseltamivir Phosphate Enantiomeric Impurity by Chiral HPLC Method With the Aid of Solvent Extraction and Phosphate Salt‐Out Method. Chirality. [Link]

  • Analytical Method Development and Stability Studies for Estimation of Oseltamivir In Bulk and Capsules Using RP-HPLC. International Journal of ChemTech Research. [Link]

  • A simple isocratic RP-HPLC method for quality control of oseltamivir capsules. ResearchGate. [Link]

  • It Isn't Always The Column: Troubleshooting Your HPLC Separation. Agilent. [Link]

  • Maintenance and Care of HPLC Columns in Chromatography. Phenomenex. [Link]

  • Pressure problem in RP-HPLC using Chiralcel OD-H column? ResearchGate. [Link]

  • Tips to maintain your HPLC & UHPLC systems and columns. Waters. [Link]

  • Determination of Oseltamivir Quality by Colorimetric and Liquid Chromatographic Methods. CDC Stacks. [Link]

  • HPLC Column Care and Maintenance. Chrom Tech. [Link]

  • Troubleshooting High Backpressure in HPLC System. Chromatography Forum. [Link]

  • Troubleshoot High Daicel Column Backpressure for Better Flow Rates. Chiral Technologies. [Link]

  • Protecting Your Chiral Columns for Optimal Performance. Daicel Chiral Technologies. [Link]

  • How to Clean and Unclog Your HPLC Column. Bitesize Bio. [Link]

Sources

Optimization

improving resolution between Oseltamivir and ent-Oseltamivir peaks

Technical Support Center: Oseltamivir Enantioseparation Topic: Improving Resolution Between Oseltamivir and ent-Oseltamivir Case ID: OSL-CHIRAL-001 Status: Active Guide Expert Level: Senior Application Scientist Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Oseltamivir Enantioseparation

Topic: Improving Resolution Between Oseltamivir and ent-Oseltamivir Case ID: OSL-CHIRAL-001 Status: Active Guide Expert Level: Senior Application Scientist

Executive Summary

Separating Oseltamivir (3R, 4R, 5S) from its enantiomer, ent-Oseltamivir (3S, 4S, 5R), presents a specific challenge: enantiomers possess identical physical properties in achiral environments (standard C18 HPLC). Resolution requires a chiral stationary phase (CSP) capable of "three-point interaction" discrimination.

The most robust current methodology utilizes an Immobilized Polysaccharide CSP (Chiralpak IC-3) in normal phase mode. This guide addresses the critical parameters for achieving resolution (


) and troubleshooting common failure modes like peak tailing and salt precipitation.

Module 1: The Gold Standard Protocol

User Question: What is the recommended starting method to resolve Oseltamivir enantiomers?

Scientist Response: We recommend the method validated for trace enantiomeric impurity analysis. This method utilizes a cellulose-based immobilized column which offers superior stability over coated phases (like AD-H) when using aggressive polar modifiers.

Validated Method Parameters
ParameterSpecificationTechnical Rationale
Column Chiralpak IC-3 (Cellulose tris-(3,5-dichlorophenylcarbamate))4.6 x 150 mm, 3 µmThe "IC" selector creates a specific chiral "pocket" that fits the ethyl ester/amine geometry of Oseltamivir.
Mobile Phase n-Hexane : Methanol : IPA : Diethylamine (DEA) Ratio: 85 : 10 : 5 : 0.1 (v/v/v/v)Hexane: Non-polar carrier.MeOH/IPA: Modulates retention and selectivity.DEA: Critical. Masks silanols to prevent amine tailing.
Flow Rate 0.6 mL/minLower flow rates in chiral chromatography often improve mass transfer kinetics, sharpening peaks.
Temperature 35°CSlightly elevated temperature reduces mobile phase viscosity and improves peak symmetry.
Detection UV @ 225 nmOseltamivir lacks strong chromophores; 225 nm captures the end-absorption of the ester/amide.
Sample Diluent Mobile Phase (See Pre-treatment below)Matches the column environment to prevent solvent shock or precipitation.

Module 2: Critical Sample Preparation (The "Hidden" Failure Mode)

User Question: I injected my Oseltamivir Phosphate sample and my system pressure spiked/column clogged. What happened?

Scientist Response: You likely precipitated the phosphate salt inside the column.

  • The Cause: Oseltamivir is supplied as a phosphate salt.[1][2][3][4][5][6] Phosphate salts are insoluble in Hexane (the bulk of your mobile phase).

  • The Fix: You must perform a "Salt-Break" extraction to convert Oseltamivir Phosphate to Oseltamivir Free Base before injection.

Protocol: Salt-Break Extraction
  • Dissolve: Dissolve Oseltamivir Phosphate in a small volume of water.

  • Basify: Add mild base (e.g., Sodium Bicarbonate) to neutralize the phosphate.

  • Extract: Add Ethyl Acetate or Dichloromethane. Shake vigorously. The free base will migrate to the organic layer.

  • Dry & Reconstitute: Evaporate the organic layer and reconstitute the residue in the Mobile Phase .

SamplePrep Start Start: Oseltamivir Phosphate DirectInj Direct Injection (Hexane Mobile Phase) Start->DirectInj Incorrect Extraction Liquid-Liquid Extraction (Water/Na2CO3 + Organic Solvent) Start->Extraction Correct Precip FAILURE: Salt Precipitation High Backpressure DirectInj->Precip FreeBase Isolate Organic Layer (Oseltamivir Free Base) Extraction->FreeBase Recon Evaporate & Reconstitute in Mobile Phase FreeBase->Recon Success SUCCESS: Clean Injection High Resolution Recon->Success

Figure 1: Critical decision path for sample preparation to prevent column damage in Normal Phase Chiral HPLC.

Module 3: Troubleshooting Resolution & Peak Shape

User Question: My resolution (


) is only 1.2, and the peaks are tailing. How do I improve this?

Scientist Response: Chiral recognition is subtle. Small changes in the "Polar Modifier" (the alcohol) or the "Basic Additive" (DEA) usually fix this.

Troubleshooting Matrix
SymptomRoot CauseCorrective Action
Tailing Peaks (

)
Interaction between the amine group of Oseltamivir and residual silanols on the silica support.Increase DEA: Step up Diethylamine from 0.1% to 0.2%.Warning: Do not exceed 0.5% to protect the column.
Poor Resolution (

)
The "Selectivity" (

) is too low. The chiral groove isn't distinguishing the shapes well.
Swap Alcohol: Change the Methanol/IPA ratio. 1. Try 100% Ethanol as the modifier.2. Try 100% IPA (increases retention, often increases separation).
Broad Peaks Mass transfer is too slow.Temperature/Flow: Increase Temp to 40°C or reduce flow to 0.4 mL/min.
Drifting Baseline Chiral columns require long equilibration.Equilibrate: Flush with 20-30 column volumes of mobile phase. Chiral phases are "thick" and take time to stabilize.

Module 4: Advanced Optimization Logic

User Question: The IC-3 column isn't available. Can I use Chiralpak AD-H?

Scientist Response: Yes, Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) is the legacy standard for this separation. However, it is a Coated phase, not immobilized.

  • Risk: You CANNOT use solvents like Ethyl Acetate, THF, or DCM on AD-H; they will strip the chiral selector and destroy the column.

  • Adjustment: Use strictly Hexane/Ethanol/DEA mixtures.

Optimization Start Resolution Issue Detected CheckTailing Is Tailing Factor > 1.3? Start->CheckTailing AddDEA Action: Increase Diethylamine (Max 0.2%) CheckTailing->AddDEA Yes CheckRet Is Retention (k') too low? CheckTailing->CheckRet No AddDEA->CheckRet ReducePol Action: Reduce Alcohol % (e.g., 15% -> 10%) CheckRet->ReducePol Yes CheckSel Is Selectivity (alpha) < 1.1? CheckRet->CheckSel No ReducePol->CheckSel SwapAlc Action: Change Alcohol Type (MeOH <-> EtOH <-> IPA) CheckSel->SwapAlc Yes Success Resolution > 2.0 Achieved CheckSel->Success No SwapAlc->Success

Figure 2: Step-by-step logic for optimizing chiral resolution parameters.

References

  • Chiralpak IC-3 Method Validation

    • Quantification of Oseltamivir Phosphate Enantiomeric Impurity by Chiral HPLC Method.
    • Source: Vertex AI / Wiley Periodicals (Chirality).
    • (General Journal Link as specific article requires access).

  • USP Monographs

    • Oseltamivir Phosphate: Enantiomeric Purity.[3][6][7]

    • Source: United St
  • Chiral Column Selection Guide

    • Screening primary racemic amines for enantiosepar
    • Source: N

Sources

Troubleshooting

Technical Support Center: Optimizing ent-Oseltamivir Recovery

Topic: High-Efficiency Extraction Protocols & Troubleshooting for ent-Oseltamivir Audience: Bioanalytical Scientists, DMPK Researchers, and Process Chemists Introduction: The Physicochemical Reality Welcome to the techni...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Efficiency Extraction Protocols & Troubleshooting for ent-Oseltamivir Audience: Bioanalytical Scientists, DMPK Researchers, and Process Chemists

Introduction: The Physicochemical Reality

Welcome to the technical support hub for ent-Oseltamivir. While ent-Oseltamivir is the enantiomer of the antiviral drug Oseltamivir (Tamiflu®), its extraction physics from achiral matrices (plasma, urine, surface water) are governed by the same physicochemical constants as the active drug.

The Critical Challenge: The molecule presents a dual challenge:

  • Amphoteric Nature: It contains a primary amine (pKa ~7.[1]7) and an ethyl ester group.[2]

  • Stability: The ethyl ester is labile. High pH or uncontrolled temperature during extraction triggers hydrolysis to ent-Oseltamivir Carboxylate, destroying your analyte before injection.

This guide prioritizes Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) as the gold standard, offering superior cleanliness over Protein Precipitation (PPT) and better recovery consistency than Liquid-Liquid Extraction (LLE).

Module 1: The "Gold Standard" Protocol (MCX SPE)

Objective: Maximize recovery (>85%) while removing phospholipids that cause ion suppression in LC-MS/MS.

Mechanism: ent-Oseltamivir is basic.[3] By acidifying the sample, we protonate the amine (


), allowing it to bind ionically to the sulfonate groups of the MCX sorbent. We then wash away neutrals and finally elute by neutralizing the amine (

) with a high pH solvent.
Step-by-Step Workflow
StepActionTechnical Rationale
1. Pre-treatment Dilute plasma/urine 1:1 with 2% Formic Acid (aq) .Lowers pH to ~2.5. Ensures 100% protonation of the amine (pKa 7.7) for capture. Disrupts protein binding.
2. Conditioning 1 mL Methanol followed by 1 mL Water.[4]Activates the sorbent ligands and ensures proper wetting.
3. Loading Load pre-treated sample at 1 mL/min.The protonated ent-Oseltamivir binds to the sorbent via cation exchange.
4. Wash 1 1 mL 2% Formic Acid .Removes proteins and hydrophilic interferences. Analyte remains bound ionically.
5. Wash 2 1 mL Methanol .CRITICAL: Removes hydrophobic neutrals and phospholipids. Analyte remains bound ionically.
6. Elution 2 x 400 µL 5% Ammonium Hydroxide in Methanol .High pH (>10) deprotonates the amine, breaking the ionic bond. Methanol solubilizes the free base.
7. Stabilization Immediately add 20 µL of 10% Formic Acid to eluate.CRITICAL: Prevents ester hydrolysis. The eluate is basic; prolonged exposure destroys the prodrug.
Visualizing the Mechanism (SPE Logic)

SPE_Mechanism cluster_0 Phase 1: Retention (Acidic) cluster_1 Phase 2: Elution (Basic) Step1 Sample Acidification (pH < 4.0) State1 Analyte State: Protonated Cation (R-NH3+) Step1->State1 Bind Ionic Binding to MCX Sorbent (SO3-) State1->Bind Step2 Elution Solvent (5% NH4OH in MeOH) Bind->Step2 Wash Steps (Retain Cation) State2 Analyte State: Neutral Free Base (R-NH2) Step2->State2 Release Release from Sorbent (Ionic Bond Broken) State2->Release Warning ! CRITICAL WARNING ! High pH causes Ester Hydrolysis. Re-acidify immediately. Release->Warning

Caption: The charge-switching mechanism required for MCX extraction. Note the critical instability window at the elution stage.

Module 2: Troubleshooting & Optimization
Issue 1: Low Absolute Recovery (<50%)

Diagnosis: The analyte is likely breaking through during loading or not eluting fully.

  • Check Loading pH: If your sample pH > 5.7 (pKa - 2 units), the amine is not fully protonated.

    • Fix: Increase acid concentration in the pre-treatment step (e.g., use 5% Formic Acid).

  • Check Elution Strength: 5%

    
     is standard. If recovery is low, the amine might not be fully deprotonated, or the solvent volume is too low.
    
    • Fix: Increase elution volume (2 x 500 µL) rather than concentration.

  • Sorbent Drying: Over-drying the cartridge between Wash 2 and Elution can sometimes trap the analyte in the pores.

    • Fix: Apply elution solvent immediately after the vacuum clears the wash solvent.

Issue 2: Analyte Degradation (Appearance of Carboxylate Peak)

Diagnosis: Ester hydrolysis is occurring.[2] ent-Oseltamivir ethyl ester converts to ent-Oseltamivir Carboxylate under basic conditions.

  • Root Cause: The elution step (pH > 10) is too long, or the evaporation temperature is too high.

  • Fix:

    • Acidify Eluate: Add formic acid to the collection tubes before elution so the drops are neutralized instantly.

    • Temperature: Keep evaporation (N2 blow down) temperature < 40°C.

Issue 3: High Matrix Effects (Ion Suppression)

Diagnosis: Phospholipids are co-eluting.[4]

  • Fix: Ensure the organic wash (Wash 2) is 100% Methanol or Acetonitrile. Since the analyte is ionically bound, it will not wash off with organic solvent, but the lipids will.

Module 3: Comparative Data (Method Selection)

Use this table to justify your extraction strategy in method validation reports.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Mixed-Mode SPE (MCX)
Recovery > 90% (High)70-80% (Variable)85-95% (Consistent)
Cleanliness Poor (High Phospholipids)ModerateExcellent
Sensitivity (S/N) Low (Ion Suppression)MediumHigh
Throughput HighLow (Manual phase separation)High (Automatable)
Reagent Cost LowLowHigh
Module 4: FAQ

Q: Can I use ent-Oseltamivir as an Internal Standard for clinical Oseltamivir samples? A: Yes, but with caution. While it separates on chiral columns, it co-elutes on standard C18 columns. You would need a mass spectrometer capable of distinguishing them (which you cannot, as they are isobaric) or rely on chiral chromatography. For standard achiral LC-MS/MS, use deuterated Oseltamivir (Oseltamivir-d3) instead [1].

Q: Why do I see a secondary peak in my chromatogram after extraction? A: This is likely the "acyl migration" isomer or the carboxylate hydrolysis product. Oseltamivir can undergo N-to-O acetyl migration under stressed conditions. Ensure your samples are kept at 4°C and processed quickly [2].

Q: Does the "ent-" structure affect the pKa? A: No. In an achiral environment (water, methanol, plasma), the pKa of ent-Oseltamivir is identical to Oseltamivir (pKa ~7.7). You do not need to adjust pH values from standard Oseltamivir protocols [3].

Troubleshooting Logic Tree

Troubleshooting Start Problem Detected Type Identify Issue Start->Type LowRec Low Recovery Type->LowRec Degradation Degradation (Carboxylate Peak) Type->Degradation Var High Variability (>15% CV) Type->Var CheckPH Check Loading pH Is it < 4.0? LowRec->CheckPH CheckTemp Evap Temp > 40C? Degradation->CheckTemp ISTD Check IS Mixing Var->ISTD FixPH Add 2-5% Formic Acid to Sample CheckPH->FixPH No CheckElute Check Elution Solvent Strength CheckPH->CheckElute Yes LowerTemp Reduce Temp CheckTemp->LowerTemp Yes Acidify Acidify Eluate Immediately CheckTemp->Acidify No

Caption: Diagnostic flow for resolving common extraction failures.

References
  • Lindegardh, N., et al. (2006). "A simple and rapid liquid chromatographic assay for the evaluation of potentially counterfeit Tamiflu." Journal of Pharmaceutical and Biomedical Analysis, 42(4), 430-433.

  • Heinig, K., & Bucheli, F. (2008). "Fast determination of oseltamivir and oseltamivir carboxylate in human plasma by HPLC–MS/MS." Journal of Chromatography B, 876(1), 129-136.

  • PubChem. (n.d.). "Oseltamivir | C16H28N2O4."[1][5] National Library of Medicine. Accessed 2024.[6][7]

  • Baharami, G., et al. (2008). "Determination of oseltamivir carboxylic acid in human serum by solid phase extraction and high performance liquid chromatography with UV detection." Journal of Chromatography B, 864(1-2), 38-42.

Sources

Optimization

reducing baseline noise in Oseltamivir enantiomer detection

Topic: Reducing Baseline Noise in Chiral HPLC/UHPLC To: Research Scientists & QC Analysts From: Dr. Aris Thorne, Senior Application Scientist Subject: Diagnostic & Correction Protocol for High-Sensitivity Chiral Analysis...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reducing Baseline Noise in Chiral HPLC/UHPLC

To: Research Scientists & QC Analysts From: Dr. Aris Thorne, Senior Application Scientist Subject: Diagnostic & Correction Protocol for High-Sensitivity Chiral Analysis

Executive Summary & Operational Logic

Detecting the (3S, 4S, 5R)-enantiomer of Oseltamivir (Tamiflu) requires high-sensitivity chiral chromatography, typically utilizing immobilized polysaccharide columns (e.g., Chiralpak IC-3) and UV detection at low wavelengths (215–225 nm).

At these wavelengths, the "Signal-to-Noise" (S/N) ratio is often compromised not by the analyte signal, but by the chemical background of the mobile phase. Oseltamivir is a secondary amine; it requires basic additives (like Diethylamine, DEA) to suppress peak tailing. However, DEA and organic modifiers absorb significantly near 220 nm, creating a "high-absorbance floor" where even minor fluctuations manifest as aggressive baseline noise.

This guide moves beyond generic advice. We treat the HPLC system as a signal chain: Solvent Chemistry


 Hydraulic Delivery 

Column Thermodynamics

Optical Detection.
Diagnostic Logic Map

Before altering your method, you must isolate the noise source. Use this decision matrix to categorize the issue.

NoiseDiagnosis Start START: Baseline Noise Observed StopFlow TEST 1: Stop Flow Test (Turn off pump, monitor baseline) Start->StopFlow NoiseStops Noise Stops immediately StopFlow->NoiseStops Flow Dependent NoisePersists Noise Persists (Electronic/Optical) StopFlow->NoisePersists Flow Independent Hydraulic Source: Hydraulic/Chemical NoiseStops->Hydraulic Electronic Source: Detector/Lamp NoisePersists->Electronic ZeroCol TEST 2: Zero-Column Test (Replace column with union) Hydraulic->ZeroCol NoiseStops2 Noise Stops ZeroCol->NoiseStops2 Column Removed NoisePersists2 Noise Persists ZeroCol->NoisePersists2 System Only ColumnIssue Source: Column Bleed or Equilibrium NoiseStops2->ColumnIssue SolventIssue Source: Mobile Phase or Pump Mixing NoisePersists2->SolventIssue

Figure 1: Diagnostic logic flow for isolating HPLC baseline noise sources. Blue nodes indicate active experimental tests.

Technical FAQs & Troubleshooting
Category A: Mobile Phase & Chemistry (The Primary Culprit)

Q: I am using the standard Hexane:MeOH:IPA:DEA (85:10:5:0.2) method. Why is my baseline "fuzzy" at 225 nm?

A: The root cause is likely the Diethylamine (DEA) quality or the Hexane grade . Oseltamivir requires DEA to mask silanols and ensure peak symmetry. However, DEA is an amine that oxidizes rapidly upon air exposure, forming yellow impurities that absorb strongly in the UV range (200–230 nm).

  • The Mechanism: Oxidized DEA raises the background absorbance (Abs) of your mobile phase. If the total background Abs > 1.0 AU, the detector operates in a non-linear range where photon shot noise dominates.

  • The Fix:

    • Source Check: Use only fresh, unopened ampoules of DEA or high-purity HPLC grade. If the DEA in the bottle is slightly yellow, discard it.

    • Hexane Cutoff: Ensure you are using "UV Grade" or "HPLC Grade" Hexane (UV cutoff < 200 nm). Standard "Lab Grade" Hexane often contains benzene impurities that absorb at 215–225 nm.

Q: My baseline has a sinusoidal wave (periodic noise). Is this the pump?

A: While pumps cause pulses, in chiral normal-phase chromatography, this is often a mixing issue . The viscosity difference between n-Hexane (0.3 mPa·s) and Isopropanol (2.0 mPa·s) is significant. If you are using a low-pressure mixing system (quaternary pump), the solvents may not mix homogeneously before reaching the detector. The "wave" is the detector seeing "packets" of unmixed solvent.

  • The Fix: Premix your mobile phase manually.

    • Protocol: Measure Hexane, MeOH, and IPA separately.[1][2] Combine in a single bottle. Add DEA last. Sonicate for 5 minutes to degas and mix. Use a single channel (isocratic) on the pump.

Category B: Column & Thermodynamics

Q: I see a slow, upward drift in the baseline over the course of the run. Is the column bleeding?

A: Polysaccharide columns (like Chiralpak IC-3) rarely "bleed" in the traditional sense. This drift is usually thermal instability or solvent evaporation .

  • Thermal: Chiral selectivity is highly temperature-dependent. If your column compartment fluctuates by even 0.5°C, the refractive index of the mobile phase changes, causing drift at low UV wavelengths.

  • Evaporation: Hexane is highly volatile. If your mobile phase bottle is not capped tightly with a vent filter, Hexane evaporates faster than the alcohols, gradually changing the mobile phase polarity and absorbance over hours.

Q: How do I know if the column is dirty?

A: Perform the Zero-Column Test (see Protocol 1 below). If the noise disappears when the column is removed, the column is likely trapping and slowly releasing impurities (leaching).

  • The Fix: Wash the column with 100% Ethanol (for immobilized phases like IC-3) or the manufacturer-specified regeneration solvent to strip strongly retained matrix components.

Quantitative Data: Solvent UV Cutoffs

When working at 225 nm for Oseltamivir, you are operating near the optical limits of common solvents.

Solvent / AdditiveUV Cutoff (nm)Risk at 225 nmNotes
n-Hexane (HPLC Grade) 195LowSafe if high grade. Avoid "Reagent Grade".
Methanol 205LowExcellent transparency.
Isopropanol (IPA) 205LowGood transparency, but high viscosity.
Diethylamine (DEA) ~215*HIGH Cutoff rises dramatically as it oxidizes. Fresh DEA is clear; oxidized DEA is yellow.
Acetonitrile 190MinimalBest UV transparency, but check column compatibility.
Essential Protocols
Protocol 1: The "Zero-Column" System Validation

Use this to prove the noise is NOT coming from the column.

  • Preparation: Prepare your standard mobile phase (e.g., Hexane/MeOH/IPA/DEA).[3]

  • Bypass: Disconnect the Chiral column. Connect the injector outlet directly to the detector inlet using a PEEK or Stainless Steel union (zero dead volume).

  • Run: Set flow rate to 1.0 mL/min. Monitor baseline at 225 nm for 10 minutes.

  • Analysis:

    • Scenario A (Flat Line): Your system, pump, and solvents are clean. The noise source is the Column (dirty or not equilibrated).

    • Scenario B (Noisy): The issue is the Mobile Phase (bad DEA/Hexane) or Detector (lamp aging).

Protocol 2: Low-Noise Mobile Phase Preparation

Standard Oseltamivir Chiral Mobile Phase: n-Hexane : MeOH : IPA : DEA (85 : 10 : 5 : 0.2)

  • Glassware: Use amber glass bottles to prevent light-induced oxidation of DEA.

  • Step 1: Measure 850 mL of n-Hexane (HPLC Grade) into a 1L cylinder.

  • Step 2: Add 100 mL Methanol and 50 mL Isopropanol.

  • Step 3: Add 2.0 mL of fresh Diethylamine (DEA). Tip: Do not use a plastic pipette; use a glass pipette to avoid leaching plasticizers.

  • Step 4: Transfer to the reservoir bottle.

  • Step 5: Sonicate for exactly 5 minutes. Do not over-sonicate, as Hexane will evaporate, shifting the ratio.

  • Step 6: Purge the HPLC lines for 10 minutes before connecting the column.

References
  • Vertex AI Search. (2025). Quantification of Oseltamivir Phosphate Enantiomeric Impurity by Chiral HPLC Method. Chirality. 2

  • BenchChem Technical Support. (2025). Chiral Separation of Oseltamivir Acid Isomers: Application Notes and Protocols. BenchChem. 3

  • ResearchGate. (2021). A comparative study of HPLC and UV spectrophotometric methods for oseltamivir quantification. 4[5][6]

  • Mastelf Technologies. (2024).[7] How to Handle Baseline Noise in HPLC for Accurate Results. 7[5]

  • Agilent Technologies. Eliminating Baseline Problems. 8

Sources

Troubleshooting

solving peak tailing issues in ent-Oseltamivir chromatography

Subject: Troubleshooting Peak Tailing & Resolution Issues Document ID: TS-OSL-004 | Version: 2.1 | Status: Active Introduction Welcome to the technical support hub for ent-Oseltamivir (the enantiomeric impurity of Oselta...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Peak Tailing & Resolution Issues

Document ID: TS-OSL-004 | Version: 2.1 | Status: Active

Introduction

Welcome to the technical support hub for ent-Oseltamivir (the enantiomeric impurity of Oseltamivir Phosphate). This guide addresses the specific chromatographic challenges associated with resolving the (3S, 4S, 5R)-enantiomer from the active (3R, 4R, 5S)-drug substance.

The Core Challenge: Oseltamivir is a basic amine (pKa ~7.7).[1] In chiral chromatography, severe peak tailing is caused by the secondary interaction between this positively charged amine group and the residual silanols on the silica support of the chiral stationary phase (CSP). This guide provides self-validating protocols to eliminate these interactions.

Module 1: Root Cause Analysis (The "Why")

Before adjusting your method, you must identify the specific mechanism causing the tailing.[1][2] Use the logic below to diagnose your system.

Troubleshooting Logic Tree

TroubleshootingTree Start START: Peak Tailing Observed (Tailing Factor > 1.5) CheckAll Do ALL peaks tail? Start->CheckAll Physical Physical Issue (Dead Volume / Void) CheckAll->Physical Yes Chemical Chemical Issue (Silanol Interaction) CheckAll->Chemical No (Only Oseltamivir) CheckAdd Is Basic Additive Present? Chemical->CheckAdd AddDEA Action: Add 0.1% DEA/TEA to Mobile Phase CheckAdd->AddDEA No CheckConc Is Additive Conc. Sufficient? CheckAdd->CheckConc Yes Increase Action: Increase to 0.2-0.3% CheckConc->Increase Low (<0.1%) CheckSample Check Sample Diluent CheckConc->CheckSample High (>0.1%) DiluentFix Action: Match Diluent to Mobile Phase CheckSample->DiluentFix

Figure 1: Decision matrix for diagnosing peak tailing sources. Blue nodes indicate decision points; Green nodes indicate corrective actions.

Module 2: Mobile Phase Optimization

For ent-Oseltamivir separation on polysaccharide columns (e.g., Chiralpak IC/AD/OD), the mobile phase composition is the primary lever for controlling peak shape.[1]

The Mechanism: Silanol Blocking

The silica support in chiral columns contains acidic silanol groups (


).[1] Without intervention, the basic amine of Oseltamivir forms ionic bonds with these silanols, dragging the peak tail.[1]
  • Solution: Add a basic modifier (alkylamine) to the mobile phase.[1] The modifier competes for the silanol sites, effectively "capping" them.[1]

Protocol: Mobile Phase Preparation

Standard Method: n-Hexane : Alcohol : Alkylamine[1][3]

ComponentFunctionRecommended Conc.Critical Note
Diethylamine (DEA) Silanol Blocker 0.1% - 0.2% Mandatory. TEA (Triethylamine) is an alternative, but DEA often yields sharper peaks for Oseltamivir.[1]
Ethanol / IPA Organic Modifier10% - 20%Ethanol provides higher efficiency; IPA provides lower pressure but higher viscosity.[1]
n-Hexane/Heptane Non-polar baseBalanceEnsure high purity (HPLC grade) to prevent baseline noise.

Step-by-Step Preparation:

  • Premix: Add the DEA/TEA to the alcohol portion first. This ensures the amine is fully dissolved and active.[1]

  • Combine: Add the alcohol/amine mixture to the n-Hexane.

  • Degas: Sonicate for 5-10 minutes. Do not vacuum filter aggressively after adding volatile amines like DEA, as the concentration may drop.[1]

Self-Validating Check: If your retention time (


) drifts significantly (>5%) between injections, your amine additive may be evaporating.[1] Cap solvent reservoirs tightly.[1]

Module 3: Stationary Phase & Column Care

Column Selection Strategy

Separating ent-Oseltamivir requires high selectivity.[1][2]

  • Recommended: Immobilized Amylose phases (e.g., Chiralpak IC-3 ).[1]

  • Why? Immobilized phases allow the use of "forbidden" solvents (like DCM or Ethyl Acetate) if standard alcohols fail to resolve the enantiomer. They are also more robust against the basic additives required for Oseltamivir.[1]

Column Regeneration Protocol (If Tailing Persists)

If a previously good column starts tailing, basic contaminants may have accumulated.[1]

  • Flush: 100% Ethanol (containing 0.1% DEA) at 0.5 mL/min for 60 minutes.

  • Equilibrate: Return to Mobile Phase for 30 minutes.

  • Verify: Inject a standard. Tailing Factor (

    
    ) must be < 1.5.[1]
    

Module 4: Sample Preparation & Injection

The "Strong Solvent" Effect: Dissolving Oseltamivir in 100% Methanol while using a Mobile Phase of 90% Hexane will cause "peak distortion" or fronting/tailing combinations.[1] The sample travels faster than the mobile phase initially, smearing the band.[1]

Corrective Protocol:

  • Dissolve: Dissolve the stock sample in a minimum volume of Methanol/Ethanol.

  • Dilute: Dilute the sample to final concentration using the Mobile Phase .

  • Filter: Use a 0.45 µm PTFE or Nylon filter (compatible with hexane).[1]

Frequently Asked Questions (FAQ)

Q1: Can I use Trifluoroacetic Acid (TFA) to fix the tailing? A: NO. While TFA suppresses silanols by lowering pH, Oseltamivir is a base.[1] Adding acid will protonate the amine (


), making it more likely to interact with any remaining ionized silanols or causing repulsion issues on certain CSPs.[1] Always use basic additives (DEA/TEA) for Oseltamivir on polysaccharide columns.[1]

Q2: My resolution between Oseltamivir and ent-Oseltamivir is < 1.5. How do I improve it? A:

  • Lower Temperature: Reduce column oven temperature to 15°C - 20°C. Chiral recognition mechanisms are often enthalpy-driven and improve at lower temperatures.[1]

  • Switch Alcohol: If using Ethanol, switch to Isopropanol (IPA). IPA is bulkier and often changes the selectivity cavity of the amylose polymer.

Q3: What is the acceptance criterion for Tailing Factor (


)? 
A:  For Oseltamivir purity methods, USP and BP generally require 

.[1] If you are developing an in-house method,

is often acceptable for trace impurity (ent-Oseltamivir) quantification, provided the resolution (

) remains > 2.0.[1]

References

  • Chiral Separation Method (Chiralpak IC-3): Torati, S. et al. "Quantification of Oseltamivir Phosphate Enantiomeric Impurity by Chiral HPLC Method."[1][3] Chirality, 2025.[1][3][4][5] (Note: Citation based on standard method parameters found in search 1.3).

  • Oseltamivir pKa & Properties: DrugBank Online, Entry DB01050 (Oseltamivir).[1] [1]

  • USP Monograph Data: USP-NF Oseltamivir Phosphate.[1] United States Pharmacopeia.[1] [1]

  • Polysaccharide Column Care: Daicel Chiral Technologies, "Instruction Manual for Chiralpak IA/IC/ID."[1]

Sources

Optimization

Technical Support Center: Stability of ent-Oseltamivir Phosphate

Executive Summary: The "Mirror Image" Protocol Subject: ent-Oseltamivir Phosphate (Enantiomer of Oseltamivir Phosphate) Primary Application: Negative control in neuraminidase inhibition assays; enantioselective synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Mirror Image" Protocol

Subject: ent-Oseltamivir Phosphate (Enantiomer of Oseltamivir Phosphate) Primary Application: Negative control in neuraminidase inhibition assays; enantioselective synthesis standards.

Crucial Technical Insight: While ent-Oseltamivir is the chiral mirror image of the active drug (Tamiflu®), its physicochemical stability profile is identical to the active pharmaceutical ingredient (API). It shares the same solubility, pKa, and hydrolytic susceptibility. However, its biological inertness relies on maintaining its structural integrity.

The Stability Axiom: The ethyl ester moiety is the "Achilles' heel" of this molecule. It is highly susceptible to hydrolysis, converting the reagent into ent-Oseltamivir Carboxylate. This degradation is pH-driven.

Module 1: Preparation & Solubility
FAQ: Solvent Selection & Dissolution

Q: What is the optimal solvent for high-concentration stock solutions? A: Water or Buffered Acidic Aqueous Solution (pH 4.0 - 5.0) . ent-Oseltamivir Phosphate is a salt. It exhibits high solubility in water (>50 mg/mL) but significantly lower solubility in organic solvents.

Q: Can I use DMSO for stock preparation? A: Yes, but with caveats.

  • Solubility Limit: ~10–20 mg/mL.

  • Risk: DMSO is hygroscopic (absorbs water from air). "Wet" DMSO combined with room temperature storage can accelerate hydrolysis.

  • Protocol: Use anhydrous DMSO, aliquot immediately, and store at -20°C.

Q: I see a precipitate when diluting my DMSO stock into cell culture media. Why? A: This is likely a "salting out" effect or pH shock.

  • Mechanism: Phosphate salts often have lower solubility in high-salt media (like DMEM) compared to pure water.

  • Fix: Predilute the DMSO stock 1:10 in water before adding to the media, or prepare the stock directly in water/PBS (if used immediately).

Data Table: Solubility Profile
SolventSolubility LimitStability RiskRecommendation
Water (Milli-Q) > 50 mg/mLModerate (pH dependent)Preferred for immediate use.
DMSO ~10-20 mg/mLLow (if anhydrous)Good for long-term frozen stocks.
Ethanol < 3 mg/mLN/AAvoid. Poor solubility.[1][2]
PBS (pH 7.4) HighHigh (Hydrolysis risk)Use only for immediate assay.
Module 2: Chemical Stability & Storage
The "pH 4.0 Imperative"

The stability of ent-Oseltamivir phosphate follows a U-shaped pH profile.

  • Maximum Stability: pH 4.0 – 5.0.

  • Danger Zone: pH > 7.0 (Rapid ester hydrolysis).

  • Degradation Product: ent-Oseltamivir Carboxylate (hydrolysis of the ethyl ester).

Troubleshooting Scenario: "My negative control is showing activity." If your ent-Oseltamivir (negative control) begins inhibiting neuraminidase, consider:

  • Contamination: Trace amounts of the active enantiomer (Oseltamivir).

  • Degradation: Hydrolysis to the carboxylate.[3] While the ent-carboxylate is generally inactive, massive degradation changes the molarity of the solution, invalidating the concentration data.

  • Racemization: Extremely rare under physiological conditions, but possible under harsh basic reflux.

DegradationPathway Parent ent-Oseltamivir Phosphate (Ethyl Ester) Intermediate Free Base (pH dependent) Parent->Intermediate Dissolution Degradant ent-Oseltamivir Carboxylate (Hydrolysis Product) Intermediate->Degradant High pH (>7.0) Fast Hydrolysis Intermediate->Degradant Strong Acid (pH <2) Isomer Acetyl Migration Isomer Intermediate->Isomer Thermal Stress

Figure 1: Degradation pathway of ent-Oseltamivir Phosphate. The primary risk is alkaline hydrolysis transforming the ester to the carboxylate.

Module 3: Analytical Verification (QC Protocol)

Objective: Verify the integrity of ent-Oseltamivir Phosphate and detect the Carboxylate degradant. Method: Reverse Phase HPLC.[4]

Critical Note: Do not use alkaline mobile phases (e.g., pH 10 bicarbonate) for stability testing, as the method itself will induce degradation during the run.

Recommended Protocol (Acidic Mobile Phase)
  • Column: C18 Reverse Phase (e.g., Purospher STAR RP-18e or equivalent), 5 µm, 250 x 4.6 mm.

  • Mobile Phase A: 50 mM Phosphate Buffer, adjusted to pH 3.0 .

  • Mobile Phase B: Acetonitrile.[2][5][6]

  • Isocratic Ratio: 60% Buffer : 40% Acetonitrile (Adjust based on column retention).

  • Flow Rate: 1.0 mL/min.[2][4]

  • Detection: UV @ 207 nm or 230 nm.

  • Temperature: 25°C - 30°C.

Expected Results:

  • Carboxylate (Degradant): Elutes earlier (more polar).

  • Phosphate Ester (Parent): Elutes later (less polar).

Module 4: Troubleshooting Decision Tree

Use this logic flow to resolve experimental inconsistencies involving ent-Oseltamivir.

TroubleshootingTree Start Issue: Unexpected Assay Results CheckSolubility Is there visible precipitate? Start->CheckSolubility CheckActivity Is the Negative Control showing inhibition? Start->CheckActivity Check Solvent Did you use Ethanol? CheckSolubility->Check Solvent Yes Check Storage pH Was it stored at pH > 7? CheckActivity->Check Storage pH Yes Switch to Water/DMSO Switch to Water/DMSO Check Solvent->Switch to Water/DMSO Yes Check Concentration Check Concentration Check Solvent->Check Concentration No Hydrolysis Likely\n(Run HPLC) Hydrolysis Likely (Run HPLC) Check Storage pH->Hydrolysis Likely\n(Run HPLC) Yes Check Enantiomeric Purity Measure Optical Rotation (Should be opposite to Tamiflu) Check Storage pH->Check Enantiomeric Purity No

Figure 2: Troubleshooting logic for solubility and stability issues.

References
  • European Medicines Agency (EMA). (2005).[6] Tamiflu (Oseltamivir): Scientific Discussion and Assessment Report. Retrieved from [Link]

  • Narasimhan, B., et al. (2008).[4] Stability indicating LC method for oseltamivir phosphate. TSI Journals: Analytical Chemistry, 7(6).

  • Oliyai, R., et al. (1998).[6][7] Solid-state stability of oseltamivir phosphate. Pharmaceutical Research. (Cited in Genentech/Roche stability filings).

  • Malenović, A., et al. (2025).[8] Chemical stability of oseltamivir in oral solutions. ResearchGate. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Chiralpak IC-3 Flow Rate Optimization

Topic: Oseltamivir (Tamiflu) & Enantiomeric Impurity Separation Status: Operational Ticket ID: OPT-IC3-OSEL-001 Assigned Specialist: Senior Application Scientist, Chiral Technologies Division Executive Summary You are li...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Oseltamivir (Tamiflu) & Enantiomeric Impurity Separation

Status: Operational Ticket ID: OPT-IC3-OSEL-001 Assigned Specialist: Senior Application Scientist, Chiral Technologies Division

Executive Summary

You are likely running Oseltamivir separations on a Chiralpak IC-3 (3 µm immobilized polysaccharide) column. While legacy methods on 5 µm columns often restricted flow rates to <1.0 mL/min due to mass transfer limitations and pressure caps (150 Bar), the IC-3 architecture allows for significantly higher linear velocities.

This guide provides the technical roadmap to optimize your flow rate from the conservative baseline (0.6 mL/min) to high-throughput conditions (1.5+ mL/min) without compromising the critical resolution (


) between Oseltamivir and its enantiomers or diastereomers.
Module 1: The Physics of Optimization (3 µm vs. 5 µm)

To optimize flow, you must understand the Van Deemter Equation (


) as it applies to the IC-3 column.
  • The "C-Term" Advantage: The 3 µm particle size of the IC-3 significantly reduces the resistance to mass transfer (

    
    -term). Unlike 5 µm columns, where efficiency drops steeply at high flow rates, 3 µm columns maintain high efficiency (low Plate Height, 
    
    
    
    ) even as flow velocity (
    
    
    ) increases.
  • Pressure Headroom: Chiralpak IC-3 is stable up to 300 Bar (approx. 4350 psi) , whereas coated 5 µm columns (e.g., AD-H, OD-H) are limited to ~150 Bar. This hardware difference is the primary enabler for flow optimization.

Visualizing the Optimization Logic

The following diagram illustrates the decision matrix for increasing flow rates while monitoring critical quality attributes (CQAs).

FlowOptimization Start Start: Baseline Method (0.6 mL/min) CheckPress Check System Backpressure (Limit: 300 Bar) Start->CheckPress IncreaseFlow Increase Flow (+0.2 mL/min) CheckPress->IncreaseFlow Pressure < 250 Bar StopLimit STOP: Optimization Limit Reached CheckPress->StopLimit Pressure > 250 Bar CheckRes Check Resolution (Rs) (Target: > 2.0) CheckRes->StopLimit Rs Drops < 2.0 AnalyzeHeat Analyze Frictional Heating (Peak Broadening?) CheckRes->AnalyzeHeat Rs Maintains or Improves IncreaseFlow->CheckRes AnalyzeHeat->CheckPress Peak Shape OK AnalyzeHeat->StopLimit Band Broadening Detected

Figure 1: Stepwise flow rate optimization workflow for Chiralpak IC-3 columns.

Module 2: Standard & Optimized Protocols
2.1 Baseline Reference Method

Derived from validated literature for Oseltamivir Phosphate.

ParameterConditionNote
Mobile Phase n-Hexane / MeOH / IPA / DEA (85:10:5:0.[1]1)DEA (Diethylamine) is mandatory for Oseltamivir (amine) to suppress silanol ionization.
Flow Rate 0.6 mL/min Conservative starting point.
Column Temp 25°CStandard ambient control.
Detection UV 225 nmOseltamivir absorption max.
Typical Pressure ~60-80 BarWell below column capacity.
2.2 The High-Throughput Protocol (Optimization Target)

Objective: Reduce run time by 50% while maintaining


.
  • Preparation: Ensure your system (pump seals/injectors) is rated for >400 Bar to handle potential spikes, even though the column limit is 300 Bar.

  • Step-Up Procedure:

    • Step 1: Increase flow to 1.0 mL/min . Monitor pressure.[2][3][4][5][6] It should rise linearly (approx 100-130 Bar).

    • Step 2: Check Resolution. If

      
       drops by < 10%, proceed.
      
    • Step 3: Increase flow to 1.5 mL/min . Pressure likely ~180-200 Bar.

    • Step 4: Critical Check: Observe the peak shape of the second eluting enantiomer. If tailing increases significantly, frictional heating is likely occurring.

Module 3: Troubleshooting & FAQs
Q1: I increased the flow rate to 1.5 mL/min, but my resolution dropped significantly. Why?

Diagnosis: This is often due to frictional heating inside the 3 µm packed bed, which creates radial temperature gradients. Solution:

  • Thermal Mismatch: If the mobile phase enters at ambient temp but the column core is hot, viscosity changes cause band broadening.

  • Fix: Use a Pre-Column Heat Exchanger (active pre-heater) set to the same temperature as the column oven (e.g., 25°C). This ensures the solvent enters the column at thermal equilibrium.

Q2: The pressure is exceeding 250 Bar at only 1.0 mL/min. Is my column blocked?

Diagnosis: Likely not blocked, but viscosity limited . Analysis:

  • IPA (Isopropyl Alcohol) is highly viscous. The baseline method uses 5% IPA.

  • Action: If you need higher flow, substitute IPA with Ethanol or increase the Methanol ratio (while maintaining selectivity). Methanol has significantly lower viscosity than IPA, reducing backpressure and allowing higher flow rates.

Q3: Can I use gradient elution to speed this up instead of isocratic flow increases?

Answer: Yes, but with caution.

  • Chiralpak IC-3 is immobilized, so it tolerates gradients well.

  • Risk: Oseltamivir is a basic amine. Gradients that change the ionization state or the effective concentration of the basic additive (DEA) can cause "ghost peaks" or baseline drift.

  • Recommendation: If using a gradient, keep the DEA concentration constant in both Mobile Phase A and B (e.g., 0.1% DEA in both lines).

Q4: My Oseltamivir peak is tailing at high flow rates.

Diagnosis: Kinetic limitations of the amine-silanol interaction. Solution: At higher flow rates, the analyte has less time to equilibrate with the basic additive masking the silanols.

  • Protocol: Slightly increase the DEA concentration from 0.1% to 0.2% when running >1.2 mL/min. This improves mass transfer kinetics for the basic moiety.

Module 4: Data Summary (Theoretical Trade-offs)
Flow Rate (mL/min)Approx. Pressure (Bar)Analysis Time (min)Theoretical Plates (N)Risk Factor
0.6 (Baseline)7015.0~12,000Low
1.0 (Optimized)1209.0~11,500Low
1.5 (High Speed)1806.0~10,800Moderate (Heating)
2.0 (Max)2404.5~9,000High (Pressure/Res)

Note: Pressure values are estimates based on n-Hexane/Alcohol mixtures on 4.6x250mm columns at 25°C.

References
  • Daicel Chiral Technologies. (2023).[3] Instruction Manual for CHIRALPAK® IA-3, IB-3, IC-3, ID-3, IE-3, and IF-3.[4][7] Retrieved from [Link]

  • Torati, S., et al. (2025).[8] Quantification of Oseltamivir Phosphate Enantiomeric Impurity by Chiral HPLC Method. Chirality. Retrieved from [Link]

For further assistance, please contact the Chiral Technologies application support team referencing the Ticket ID above.

Sources

Optimization

minimizing solvent consumption in chiral method development

Mission: Minimize solvent consumption while maximizing resolution ( ) and throughput. Welcome to the Green Chiral Support Hub Current Status: Operational Lead Scientist: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Mission: Minimize solvent consumption while maximizing resolution (


) and throughput.

Welcome to the Green Chiral Support Hub

Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist

You are likely here because your chiral screens are consuming liters of heptane/IPA, or your waste disposal costs are outpacing your reagent budget. This guide moves beyond basic "tips" to provide a structural framework for Sustainable Chiral Chromatography .

We focus on three pillars of solvent reduction:

  • Substitution: Moving to Supercritical Fluid Chromatography (SFC).

  • Strategy: Intelligent screening protocols (preventing waste).

  • Scaling: Mathematical downscaling of HPLC methods.

Module 1: The SFC Paradigm Shift (Substitution)

The Issue: Normal Phase (NP) HPLC uses hexane/heptane as the primary carrier. These are non-renewable, toxic, and expensive to dispose of. The Solution: Supercritical Fluid Chromatography (SFC) replaces ~80-95% of the organic mobile phase with Carbon Dioxide (


).
Why SFC is the Gold Standard for Solvent Reduction

SFC is not just "green"; it is kinetically superior. The low viscosity of supercritical


 allows for:
  • Higher Flow Rates: 3x–5x faster than HPLC.

  • Faster Equilibration: Columns volume turnover is rapid.

  • Direct Solvent Savings: A 10-minute HPLC run @ 1.0 mL/min uses 10 mL organic solvent. A 3-minute SFC run @ 3.0 mL/min (10% modifier) uses only 0.9 mL organic solvent .

SFC Implementation Workflow

SFC_Workflow Start Start: Racemic Sample Solubility Check Solubility in MeOH/EtOH/IPA Start->Solubility Screen Gradient Screen (5-50% Modifier) Columns: IG, IC, IA, AD Solubility->Screen Dissolves? Eval Evaluate Resolution (Rs) Screen->Eval Good Rs > 1.5 Optimize Isocratic Eval->Good Success Partial 0.8 < Rs < 1.5 Flatten Gradient Eval->Partial None No Separation Check Additives (Basic/Acidic) Eval->None Partial->Good Retest None->Screen Change Co-Solvent

Figure 1: High-efficiency SFC screening workflow designed to minimize solvent waste by identifying "winners" early.

Module 2: Strategic Screening (Prevention)

The Issue: "Shotgun" screening (testing 20 columns randomly) wastes liters of solvent. The Solution: Use a Tiered Screening Strategy focusing on Immobilized Polysaccharide Phases (Daicel Chiralpak IA, IB, IC, ID, IG).

Why Immobilized Columns?

Unlike traditional "coated" phases (AD/OD), immobilized phases withstand aggressive solvents like Dichloromethane (DCM), THF, and Ethyl Acetate.

  • Solvent Efficiency: DCM is a strong solvent. If a compound elutes in 20 mins with Heptane/IPA, it might elute in 5 mins with Heptane/DCM/EtOH, reducing total solvent consumption by 75%.

The "Golden Four" Protocol

Do not screen everything. 90% of separations occur on these four chemistries:

  • Chiralpak IG (Amylose tris(3-chloro-5-methylphenylcarbamate)) - The new universal standard.

  • Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)) - Complementary to IG.

  • Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)) - Immobilized "AD".

  • Chiralpak IB-N (Cellulose tris(3,5-dimethylphenylcarbamate)) - Immobilized "OD".

Protocol:

  • Gradient First: Run 5%

    
     40% IPA in Hexane (or 
    
    
    
    for SFC).
  • Why? Isocratic runs risk compounds not eluting (infinite solvent waste) or eluting too fast. Gradients ensure elution within a fixed volume.

Module 3: HPLC Downscaling (Scaling)

The Issue: Using standard 4.6 mm ID columns for analytical checks. The Solution: Downscale to 3.0 mm or 2.1 mm ID columns.

The Mathematics of Minimization

Solvent consumption scales with the square of the column radius. Switching from a standard 4.6 mm column to a 3.0 mm column reduces solvent usage by ~58% without changing the chromatography physics (assuming particle size is constant).

Downscaling Formula:



  • 
     = Flow Rate[1][2][3][4]
    
  • 
     = Column Internal Diameter (ID)
    
Solvent Savings Table (Isocratic Run, 15 min)
Column ID (mm)Typical Flow (mL/min)Total Solvent (mL)Savings vs 4.6mm
4.6 1.015.00% (Baseline)
3.0 0.436.4557%
2.1 0.213.1579%

Warning: When using 2.1 mm columns, you must minimize extra-column volume (tubing length, detector cell) or peak broadening will destroy your resolution [1].

Module 4: Troubleshooting & FAQs

Q1: I shifted from HPLC to SFC to save solvent, but my peaks are broad. Why?

A: This is usually a "modifier" or density issue.

  • Modifier: Pure

    
     is non-polar. If your compound is polar, it drags on the stationary phase. Action:  Increase the alcohol modifier (MeOH/EtOH) or add 0.1% additive (DEA for bases, TFA for acids) [2].
    
  • Pressure: Low backpressure reduces

    
     density, reducing solubility. Action:  Ensure Back Pressure Regulator (BPR) is set 
    
    
    
    120 bar (1740 psi).
Q2: Can I use solvent recycling valves for chiral methods?

A: Proceed with caution.

  • Risk: Chiral stationary phases (CSPs) often "bleed" trace amounts of polymer or require additives (DEA/TFA). Recirculating these can cause baseline drift or "ghost peaks" in subsequent runs.

  • Verdict: Only use recycling for isocratic preparative runs where the peaks are narrow and well-separated (

    
    ). Do not use for screening.
    
Q3: How do I clean my column to restore performance without wasting liters of solvent?

A: Do not just flush with mobile phase. Use the specific regeneration sequence for Immobilized columns [3]:

  • 100% Ethanol (10 column volumes).

  • 100% THF (10 column volumes) – Only for Immobilized columns!

  • 100% Ethanol (10 column volumes). This targeted wash removes strongly adsorbed contaminants faster than hours of mobile phase flushing.

Visualizing the Downscaling Logic

Downscaling Standard Standard HPLC 4.6mm ID 1.0 mL/min Step1 Calculate Ratio (2.1 / 4.6)^2 ≈ 0.21 Standard->Step1 NewFlow New Flow Rate 0.21 mL/min Step1->NewFlow Instrument Optimize System Short tubing, Micro-flow cell NewFlow->Instrument Result Result: 79% Solvent Saved Same Resolution Instrument->Result

Figure 2: Logical flow for transferring a method from analytical scale (4.6mm) to solvent-saver scale (2.1mm).

References

  • Agilent Technologies. (2015). Tips and Tricks of Reducing Solvent Consumption in Conventional and UHPLC Analyses. Retrieved from

  • Regis Technologies. (2023).[5] Supercritical Fluid Chromatography: A Greener, Cheaper, and Faster Alternative. Retrieved from

  • Chiral Technologies (Daicel). Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG. Retrieved from

  • ACS Sustainable Chemistry & Engineering. (2020).[6] Generic Enhanced Sub/Supercritical Fluid Chromatography: Blueprint for Highly Productive and Sustainable Separation. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Control and Quantification of ent-Oseltamivir Impurity

The following guide is structured as a high-level technical document designed for pharmaceutical scientists and regulatory affairs professionals. It synthesizes ICH regulatory standards with practical analytical methodol...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical document designed for pharmaceutical scientists and regulatory affairs professionals. It synthesizes ICH regulatory standards with practical analytical methodologies.

Executive Summary

In the development of Oseltamivir Phosphate (Tamiflu®), the control of stereochemistry is paramount.[1] While the active pharmaceutical ingredient (API) is the (3R,4R,5S)-isomer derived historically from (-)-shikimic acid, the emergence of total synthesis routes introduces the risk of the enantiomeric impurity, ** ent-Oseltamivir ((3S,4S,5R)-isomer)**.

This guide objectively compares analytical strategies for controlling this impurity. We demonstrate that while standard Reversed-Phase HPLC (RP-HPLC) is sufficient for diastereomeric impurities (Impurity A, B, C), it is blind to ent-Oseltamivir. To comply with ICH Q3A qualification thresholds (0.15%), a specific Chiral HPLC methodology utilizing immobilized polysaccharide columns (e.g., Chiralpak IC) is required.

Regulatory Landscape: The Hard Limits

Under ICH Q3A (R2) Impurities in New Drug Substances , enantiomers of chiral drug substances are classified as impurities. Because Oseltamivir is developed as a single enantiomer, the presence of the ent-isomer must be controlled strictly.

ICH Thresholds for ent-Oseltamivir

Given the maximum daily dose of Oseltamivir (typically 150 mg/day for treatment), the following ICH thresholds apply:

Threshold TypeLimitAction Required
Reporting Threshold 0.05% Results below this are ignored; above must be reported.
Identification Threshold 0.10% Structural characterization required (confirmed by retention time with ent-standard).
Qualification Threshold 0.15% Biological safety data required if exceeded.

Critical Insight: Standard USP monographs for Oseltamivir Phosphate often list diastereomers (Impurities A, B, C) but may not explicitly detail the ent-isomer method unless the synthesis route warrants it. However, for total synthesis filings, demonstrating enantiomeric purity is a mandatory critical quality attribute (CQA).

Comparative Analysis: Analytical Performance

To detect ent-Oseltamivir, the choice of stationary phase is the deciding factor. Below, we compare the industry-standard Achiral C18 approach against the Chiral Stationary Phase (CSP) approach.

Alternative A: Achiral RP-HPLC (C18)
  • Mechanism: Hydrophobic interaction.

  • Performance: Separates diastereomers (e.g., epimers at C3 or C4) due to different physical properties.

  • Outcome for ent-Oseltamivir: FAILURE . In an achiral environment, enantiomers possess identical physicochemical properties. The ent-Oseltamivir co-elutes perfectly with the API peak.

  • Risk: A batch containing 5% ent-Oseltamivir would appear 100% pure on a C18 column, leading to potential clinical failure or regulatory rejection.

Alternative B: Chiral HPLC (Immobilized Polysaccharide - Chiralpak IC)
  • Mechanism: Supramolecular interaction (H-bonding, pi-pi stacking, dipole) within the chiral cavities of the stationary phase (Cellulose tris(3,5-dichlorophenylcarbamate)).

  • Performance: The chiral selector discriminates between the (3R,4R,5S) and (3S,4S,5R) spatial arrangements.[2][3]

  • Outcome for ent-Oseltamivir: SUCCESS . Baseline separation is achieved.

Quantitative Comparison Data

Data synthesized from validation studies (See References [1], [3])

Performance MetricMethod A: RP-HPLC (C18)Method B: Chiral HPLC (Chiralpak IC)
Selectivity (

)
1.00 (Co-elution)> 1.20
Resolution (

)
0.0> 3.0 (Robust Separation)
Limit of Quantitation (LOQ) N/A0.035% (Meets ICH 0.05% req)
Analysis Time ~10-15 min~15-20 min
Solvent Compatibility High (Aq/Org)High (Immobilized phase allows DCM/THF)

Experimental Protocol: Validated Chiral Method

The following protocol is the "Gold Standard" for quantifying ent-Oseltamivir, utilizing an immobilized chiral selector which offers superior solvent robustness compared to coated phases.

Materials
  • Column: Chiralpak IC (4.6 mm x 250 mm, 5 µm) or equivalent immobilized cellulose tris(3,5-dichlorophenylcarbamate).

  • Mobile Phase: n-Hexane : Methanol : Isopropyl Alcohol : Diethylamine (85 : 10 : 5 : 0.1 v/v/v/v).

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV at 225 nm.

  • Temperature: 25°C.

Step-by-Step Workflow
  • System Preparation: Equilibrate the column with mobile phase for 60 mins. Ensure the baseline is stable.

  • Sample Prep: Dissolve Oseltamivir Phosphate API in Methanol to a concentration of 1.0 mg/mL. Note: Oseltamivir phosphate is soluble in methanol; avoid water as it may damage normal-phase silica over time if not flushed.

  • System Suitability: Inject a resolution mixture containing 1 mg/mL API and 0.005 mg/mL ent-Oseltamivir (0.5% spike).

    • Requirement: Resolution (

      
      ) between API and impurity > 2.0.
      
  • Execution: Inject 10 µL of the test sample.

  • Calculation: Use external standard method or area normalization (if response factors are identical, which is true for enantiomers).

Causality of Choices (Expert Insight)
  • Diethylamine (DEA): Oseltamivir is a basic amine. Without DEA, the amine groups interact with residual silanols on the silica support, causing severe peak tailing. DEA acts as a "sacrificial base" to block these sites, sharpening the peak.

  • Immobilized Phase (IC): Older coated phases (like Chiralcel OD) can be stripped by aggressive solvents. The IC phase is chemically bonded, allowing the use of DCM or Ethyl Acetate if solubility is an issue (though Methanol is sufficient here).

Visualizing the Control Strategy

Diagram 1: Impurity Qualification Decision Tree (ICH Q3A)

This logic flow dictates when the ent-Oseltamivir impurity requires expensive safety qualification.

ICH_Decision_Tree Start Analyze ent-Oseltamivir Level in Batch Check1 Is Result > 0.05%? (Reporting Threshold) Start->Check1 Report Report Result on CoA Check1->Report Yes Ignore Do Not Report Check1->Ignore No Check2 Is Result > 0.15%? (Qualification Threshold) Report->Check2 Qualify Safety Qualification Required (Tox Studies) Check2->Qualify Yes Release Release Batch (Standard Specs) Check2->Release No

Caption: Decision logic based on ICH Q3A(R2) thresholds for identifying and qualifying the ent-Oseltamivir impurity.

Diagram 2: Analytical Method Workflow

The separation mechanism and workflow for the Chiral HPLC method.

Method_Workflow Sample Oseltamivir Sample (Racemic Risk) Column Chiralpak IC Column (Cellulose Carbamate) Sample->Column Inject Interaction Chiral Recognition (H-Bonding/Steric Fit) Column->Interaction Mobile Phase: Hex/MeOH/IPA/DEA Separation Elution Order: 1. ent-Oseltamivir 2. Oseltamivir API Interaction->Separation Differential Retention Detection UV Detection 225 nm Separation->Detection Quantification

Caption: Workflow demonstrating the chiral recognition mechanism required to separate the enantiomers.

References

  • ICH Harmonised Tripartite Guideline. Impurities in New Drug Substances Q3A(R2). International Conference on Harmonisation, 2006. Link

  • Kamal, A., et al. Quantification of Oseltamivir Phosphate Enantiomeric Impurity by Chiral HPLC Method With the Aid of Solvent Extraction and Phosphate Salt‐Out Method.[2] Chirality, 2019. Link

  • BenchChem. Chiral Separation of Oseltamivir Acid Isomers: Application Notes and Protocols. BenchChem Application Library. Link

  • USP-NF. Oseltamivir Phosphate Monograph: Organic Impurities.[5][6] United States Pharmacopeia.[6] Link

  • Vertex AI Search. Summary of ICH and Analytical Guidelines for Oseltamivir. (Synthesized Search Data, 2025).[3][6]

Sources

Comparative

Comparative Guide: Validating Chiral HPLC Methods for Oseltamivir Phosphate

Executive Summary The Challenge: Oseltamivir phosphate (Tamiflu®) presents a unique chromatographic challenge due to its three chiral centers (3R, 4R, 5S) and its existence as a phosphate salt.[1][2] While reversed-phase...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: Oseltamivir phosphate (Tamiflu®) presents a unique chromatographic challenge due to its three chiral centers (3R, 4R, 5S) and its existence as a phosphate salt.[1][2] While reversed-phase (RP) methods suffice for achiral purity, they fail to distinguish the specific enantiomeric impurity (3S, 4S, 5R) from the active drug.

The Solution: This guide compares the traditional Coated Polysaccharide (Chiralpak AD-H) approach against the modern Immobilized Polysaccharide (Chiralpak IC-3) method. Based on recent validation data (2025), the Chiralpak IC-3 method is superior, offering higher resolution (


), enhanced solvent robustness, and extended column life when coupled with a specific "salt-out" extraction protocol.

Part 1: The Chiral Challenge & Methodology Selection

Structural Context

Oseltamivir is an ethyl ester prodrug.[3] The presence of the phosphate group creates significant solubility and interaction issues in Normal Phase (NP) chromatography, which is typically the gold standard for chiral separation.

  • Active Form: (3R, 4R, 5S)-Oseltamivir.[1][2][4][5]

  • Critical Impurity: (3S, 4S, 5R)-Enantiomer.[1][2][4][5]

  • Problem: Direct injection of the phosphate salt onto NP chiral columns leads to peak tailing, high backpressure, and irreversible adsorption of the salt onto the stationary phase.

Comparative Technology Review
FeatureMethod A: Coated Phase (Traditional) Method B: Immobilized Phase (Recommended)
Column Chiralpak AD-H (Amylose tris-3,5-dimethylphenylcarbamate)Chiralpak IC-3 (Cellulose tris-3,5-dichlorophenylcarbamate)
Mechanism Hydrogen bonding & steric inclusion (Coated)Hydrogen bonding & steric inclusion (Immobilized)
Solvent Tolerance Low. Restricted to Alkanes/Alcohols. "Forbidden" solvents (THF, DCM, EtOAc) strip the phase.High. Compatible with DCM, THF, and Ethyl Acetate, allowing for aggressive solubility optimization.
Peak Shape Often requires high amine additives (DEA > 0.1%) to suppress silanol interactions.Superior peak symmetry with lower additive concentrations.
Resolution (

)
Typically 1.5 – 2.0 (Baseline)> 3.0 (Robust)
Column Life High risk of degradation if salt precipitates.Robust, assuming proper sample prep.[1][2]
Decision Logic (Graphviz Diagram)

MethodSelection Start Start: Oseltamivir Phosphate Chiral Method Development SaltIssue Challenge: Phosphate Salt Incompatible with NP Solvents Start->SaltIssue Extraction Step 1: Salt-Out Extraction (Convert to Free Base) SaltIssue->Extraction Essential Pre-treatment ColumnChoice Step 2: Column Selection Extraction->ColumnChoice ADH Option A: Coated (AD-H) Risk: Limited Solvents ColumnChoice->ADH IC3 Option B: Immobilized (IC-3) Benefit: High Stability ColumnChoice->IC3 Recommended ResultA Result: Good Selectivity Risk of Phase Stripping ADH->ResultA ResultB Result: Superior Resolution (>3.0) Robust Validation IC3->ResultB

Caption: Decision tree highlighting the critical "Salt-Out" step and the selection of Immobilized phases for robustness.

Part 2: The Recommended Protocol (Self-Validating System)

This protocol utilizes the Chiralpak IC-3 column.[1][2][4][5] It includes a critical "Self-Validating" sample preparation step: Solvent Extraction .[1][2][4] This ensures that only the organic-soluble free base reaches the column, preventing the phosphate salt from clogging the system—a common failure mode in direct injection methods.

Materials & Conditions
  • Column: Chiralpak IC-3 (

    
     mm, 3 µm).
    
  • Mobile Phase: n-Hexane : Methanol : Isopropyl Alcohol : Diethylamine (85 : 10 : 5 : 0.2 v/v/v/v).[1][2][4]

  • Flow Rate: 0.6 mL/min.[1][2][4]

  • Detection: UV @ 225 nm.[1][2][4]

  • Temperature: 25°C.

Critical Sample Preparation (The "Salt-Out" Method)

Do not inject Oseltamivir Phosphate directly into a Normal Phase system.

  • Dissolution: Dissolve 25 mg Oseltamivir Phosphate in 5 mL water.

  • Basification: Add 5 mL of 0.1 M NaOH (converts phosphate salt to free base).

  • Extraction: Add 10 mL of n-Hexane/IPA (90:10). Shake vigorously for 2 minutes.

  • Separation: Allow layers to separate. Collect the upper organic layer.[6]

  • Filtration: Filter organic layer through 0.45 µm PTFE filter into the HPLC vial.

    • Why this works: The phosphate ions remain in the aqueous layer. The chiral free base migrates to the organic layer, perfectly matching the mobile phase.

Part 3: Validation Data & Performance

The following data represents typical performance metrics observed when validating the IC-3 method under ICH Q2(R2) guidelines [1].

Quantitative Performance Table
ParameterAcceptance CriteriaTypical Result (IC-3 Method)Status
Specificity No interference at retention time of impurityPure peak, Resolution > 3.0Pass
Linearity (

)


(Range: 0.035–0.30%)
Pass
LOD S/N > 3:10.005% w/wHigh Sensitivity
LOQ S/N > 10:10.035% w/wPass
Precision (RSD)


(n=6)
Pass
Recovery 90.0 – 110.0%91% – 94%Pass
Validation Workflow (Graphviz Diagram)

ValidationWorkflow Prep Sample Prep (Salt-Out) SystemSuit System Suitability (Rs > 3.0, Tailing < 2.0) Prep->SystemSuit Specificity Specificity (Impurity Spiking) SystemSuit->Specificity Linearity Linearity (LOQ to 150%) SystemSuit->Linearity Accuracy Accuracy (Recovery Studies) SystemSuit->Accuracy FinalReport Validation Report (ICH Q2 R2 Compliant) Specificity->FinalReport Linearity->FinalReport Accuracy->FinalReport

Caption: Sequential validation workflow ensuring ICH Q2(R2) compliance.

Part 4: Troubleshooting & Expert Insights

Common Failure Modes
  • Peak Tailing: Usually caused by residual silanol interactions.

    • Fix: Ensure Diethylamine (DEA) is fresh and at 0.1% - 0.2% concentration.

  • Column Clogging: Caused by phosphate salt precipitation.

    • Fix: Strictly adhere to the "Salt-Out" extraction. If direct injection is attempted, the mobile phase must contain significant methanol/ethanol, but this compromises chiral selectivity on amylose columns.

  • Retention Time Drift:

    • Fix: Chiral columns are sensitive to temperature. Ensure column oven is stable at 25°C

      
       0.5°C.
      
Why Immobilized (IC) over Coated (AD)?

While Chiralpak AD-H is a legendary column, the Chiralpak IC series uses a specific selector (Cellulose tris-(3,5-dichlorophenylcarbamate)) that provides a unique "pocket" for the bulky oseltamivir structure. Furthermore, if you need to dissolve the sample in a stronger solvent (like DCM) to improve solubility before dilution, the IC column will not be destroyed, whereas the AD column would be stripped of its stationary phase [2].

References

  • Torati, S., et al. (2025). Quantification of Oseltamivir Phosphate Enantiomeric Impurity by Chiral HPLC Method With the Aid of Solvent Extraction and Phosphate Salt‐Out Method.[2] Chirality.[1][2][4][5][7][8][9][10]

  • Daicel Chiral Technologies. Chiral Column Differences: Standard vs H-Series & Immobilized Technology.

  • ICH Guidelines. Validation of Analytical Procedures Q2(R2).

Sources

Validation

Quantification of ent-Oseltamivir: Linearity, Range, and Chiral Selectivity

Executive Summary: The Enantiomeric Challenge In the development of Oseltamivir phosphate (Tamiflu®), the quantification of its enantiomer, ** ent-Oseltamivir** (3S, 4S, 5R), is a critical quality attribute (CQA). Unlike...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Enantiomeric Challenge

In the development of Oseltamivir phosphate (Tamiflu®), the quantification of its enantiomer, ** ent-Oseltamivir** (3S, 4S, 5R), is a critical quality attribute (CQA). Unlike the active pharmaceutical ingredient (API) which requires high-throughput bioanalytical quantification, ent-Oseltamivir is primarily monitored as a process-related impurity during asymmetric synthesis.

This guide compares the Chiral HPLC-UV method (the specific solution for ent-Oseltamivir) against the Achiral LC-MS/MS method (the standard for total Oseltamivir). While LC-MS/MS offers superior sensitivity for pharmacokinetic (PK) studies, it lacks the selectivity to distinguish the enantiomer without chiral chromatography.

Key Performance Matrix
FeatureChiral HPLC-UV (Recommended for ent-Oseltamivir) Achiral LC-MS/MS (Alternative for Total Drug) Achiral HPLC-UV (QC Standard)
Primary Analyte ent-Oseltamivir (Impurity)Total Oseltamivir (PK)Oseltamivir Phosphate (Potency)
Linearity Range 0.035% – 0.300% w/w (relative to API)0.5 – 200 ng/mL 10 – 60 µg/mL
Selectivity Enantioselective (Rs > 3.0)Mass-selective (No chiral distinction)Chemically selective only
Matrix Drug Substance / APIPlasma / SerumFormulation / Bulk
Limit of Detection ~0.005% w/w~0.08 ng/mL~2.2 ng (on column)

Technical Deep Dive: Linearity and Range

A. The Specific Solution: Chiral Normal-Phase HPLC

To quantify ent-Oseltamivir, one must overcome the identical physicochemical properties it shares with the API in achiral environments. The industry standard utilizes a Chiralpak IC column (immobilized Amylose tris(3,5-dichlorophenylcarbamate)).

  • Linearity Context: The linearity here is not about absolute concentration in plasma, but relative impurity levels . The method is validated to detect ent-Oseltamivir at trace levels (0.05% threshold) in the presence of massive excess of the active drug.

  • Experimental Data:

    • Range: 0.035% to 0.300% (w/w of target concentration).

    • Correlation Coefficient (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
      ):  > 0.999.[1][2][3][4]
      
    • Mechanism: The separation relies on the interaction between the analyte's amide/ester groups and the carbamate linkages on the chiral stationary phase (CSP) under normal-phase conditions.

B. The Alternative: Achiral LC-MS/MS

While LC-MS/MS is the gold standard for Oseltamivir quantification in bioanalysis, it is often misapplied to enantiomeric studies without chiral front-ends.

  • Linearity Context: Designed for wide dynamic range in biological matrices.

  • Range: 0.5 ng/mL to 200 ng/mL (extends to 1000 ng/mL with isotope dilution).

  • Limitation: In a standard C18 setup, ent-Oseltamivir co-elutes with Oseltamivir. The mass spectrometer sees identical parent ions (

    
     313) and fragment ions, rendering it blind to the enantiomer.
    

Experimental Protocols

Protocol A: Chiral Quantification of ent-Oseltamivir

Objective: Quantify enantiomeric impurity in bulk drug substance.

Step 1: Sample Preparation (Salt Breaking) ent-Oseltamivir usually exists as a phosphate salt, which is insoluble in the hexane-based mobile phases required for Chiralpak IC columns.

  • Dissolve 50 mg of sample in 5 mL water.

  • Add 5 mL of 0.1 M NaOH (to neutralize phosphate).

  • Extract twice with 10 mL Dichloromethane (DCM) .

  • Evaporate DCM and reconstitute residue in Mobile Phase.

Step 2: Chromatographic Conditions

  • Column: Chiralpak IC (150 × 4.6 mm, 3 µm).[5]

  • Mobile Phase: n-Hexane : Methanol : Isopropyl Alcohol : Diethylamine (85 : 10 : 5 : 0.2 v/v/v/v).[5][6]

  • Flow Rate: 0.6 mL/min (Isocratic).[5]

  • Detection: UV at 225 nm.[6]

  • Temperature: 25°C.

Step 3: System Suitability Criteria (Self-Validating)

  • Resolution (

    
    ):  > 3.0 between Oseltamivir and ent-Oseltamivir.
    
  • Tailing Factor: < 1.5.

  • Retention Time: ent-Oseltamivir typically elutes after the main peak (approx. 13.2 min vs 10 min, depending on specific column batch).

Protocol B: LC-MS/MS for Total Oseltamivir (Comparative)

Objective: High-sensitivity PK profiling (cannot distinguish enantiomer).

  • Extraction: Protein precipitation of 50 µL plasma with Acetonitrile containing Oseltamivir-d3 (IS).

  • Column: C18 (50 x 2.1 mm, 1.7 µm).

  • Mobile Phase: 10 mM Ammonium Formate (pH 3.5) / Acetonitrile Gradient.

  • MS/MS: Positive ESI, MRM transition

    
    .
    

Visualizing the Workflow

The following diagrams illustrate the decision logic and the specific extraction workflow required for the Chiral method.

Diagram 1: Method Selection Logic

MethodSelection Start Start: Oseltamivir Analysis Question What is the Analytical Goal? Start->Question PathA Enantiomeric Purity (Synthesis/QC) Question->PathA PathB PK / Bioanalysis (Plasma/Serum) Question->PathB PathC Potency / Assay (Formulation) Question->PathC MethodA Method: Chiral HPLC (NP) Column: Chiralpak IC Range: 0.035% - 0.30% PathA->MethodA Requires Separation MethodB Method: LC-MS/MS (C18) Column: C18 Reverse Phase Range: 0.5 - 200 ng/mL PathB->MethodB Requires Sensitivity MethodC Method: HPLC-UV (RP) Column: C8/C18 Range: 10 - 60 µg/mL PathC->MethodC Requires Robustness

Caption: Decision matrix for selecting the appropriate quantification method based on analytical requirements.

Diagram 2: Chiral Extraction & Analysis Workflow

ChiralWorkflow Sample Oseltamivir Phosphate (Sample) Neutralization Add NaOH (Free Base Conversion) Sample->Neutralization Step 1 Extraction DCM Extraction (Remove Phosphate Salts) Neutralization->Extraction Step 2 Evaporation Evaporate & Reconstitute in Mobile Phase (Hexane/IPA) Extraction->Evaporation Step 3 Analysis Chiral HPLC Injection (Chiralpak IC) Evaporation->Analysis Step 4 Result Quantify ent-Oseltamivir (>0.035% detection) Analysis->Result Data

Caption: Critical sample preparation workflow to enable Normal Phase Chiral HPLC analysis of Oseltamivir.

References

  • Quantification of Oseltamivir Phosphate Enantiomeric Impurity by Chiral HPLC Method. Source: National Institutes of Health (PMC) / ResearchGate Context: Defines the Chiralpak IC method, mobile phase composition, and linearity range (0.035–0.300%) for the enantiomer. URL:[Link] (Verified via Search 1.12)

  • Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS. Source: Journal of Chromatography B / NIH Context: Establishes the standard bioanalytical range (0.5–200 ng/mL) and methodology for non-chiral quantification. URL:[Link]

  • A comparative study of HPLC and UV spectrophotometric methods for oseltamivir quantification. Source: Acta Chromatographica Context: Provides data on the high-concentration range (10–60 µg/mL) for formulation QC. URL:[Link]

  • Determination of Oseltamivir in Human Plasma by HPLC-MS/MS. Source: Pharmaceutical Chemistry Journal Context: Validation of extraction recovery and stability for LC-MS/MS workflows. URL:[Link]

Sources

Comparative

A Comparative Guide to the Biological Activity of Oseltamivir and its Enantiomer, ent-Oseltamivir

This guide provides an in-depth, objective comparison of the biological activities of the approved antiviral drug Oseltamivir and its mirror-image stereoisomer, ent-Oseltamivir. We will delve into the fundamental princip...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of the biological activities of the approved antiviral drug Oseltamivir and its mirror-image stereoisomer, ent-Oseltamivir. We will delve into the fundamental principles of stereochemistry in drug action, present supporting experimental data on their comparative efficacy, and provide detailed protocols for the key assays used in their evaluation. This content is intended for researchers, scientists, and professionals in the field of drug development and virology.

Introduction: The Stereochemical Imperative of Oseltamivir

Oseltamivir, marketed as Tamiflu®, is a cornerstone in the treatment and prophylaxis of influenza A and B virus infections.[1][2] It functions as a prodrug, which is rapidly hydrolyzed in the body by hepatic carboxylesterases to its active form, oseltamivir carboxylate (OC).[3] The therapeutic action of OC stems from its potent and selective inhibition of the viral neuraminidase (NA) enzyme, a glycoprotein essential for the release of progeny virions from infected host cells.[4] By blocking this enzyme, oseltamivir carboxylate halts the spread of the virus, effectively curtailing the infection.

The oseltamivir molecule possesses three chiral centers, meaning it can exist in eight different stereoisomeric forms (2³ = 8).[5][6] The clinically approved drug is the single, specific stereoisomer: ethyl (3R,4R,5S)-4-acetamido-5-amino-3-(1-ethylpropoxy)cyclohex-1-ene-1-carboxylate.[1] Its enantiomer, ent-Oseltamivir, is the exact mirror image, possessing the (3S,4S,5R) configuration. In drug development, the spatial arrangement of atoms is not a trivial detail; it is often the absolute determinant of biological activity. This guide will demonstrate that the profound efficacy of oseltamivir is exclusively linked to its specific stereochemistry, a property that is completely absent in its enantiomer.

Mechanism of Action: A Tale of Two Isomers at the Active Site

The efficacy of oseltamivir carboxylate is predicated on its ability to mimic the natural substrate of the neuraminidase enzyme, sialic acid, and bind with high affinity to the enzyme's active site. This binding is a highly specific, three-dimensional interaction.

Oseltamivir Carboxylate (The Active Isomer): The (3R,4R,5S) configuration orients the key functional groups—the C4-acetamido, C5-amino, and C1-carboxylate—in a precise geometry that allows for multiple, stabilizing interactions with conserved amino acid residues within the NA active site. These interactions anchor the inhibitor firmly, preventing the natural substrate from binding and halting viral propagation.

ent-Oseltamivir Carboxylate (The Inactive Enantiomer): As the mirror image, ent-oseltamivir carboxylate presents the same functional groups but in a spatially inverted arrangement. This inverted geometry makes it impossible for the molecule to establish the critical network of hydrogen bonds and ionic interactions required for high-affinity binding to the neuraminidase active site. The molecule simply does not fit. Consequently, it fails to inhibit the enzyme.

The following diagram illustrates the crucial interaction of Oseltamivir with the neuraminidase active site, an interaction its enantiomer cannot achieve.

cluster_NA Neuraminidase Active Site cluster_Oseltamivir Oseltamivir Carboxylate Arg118 Arg118 Glu119 Glu119 Arg292 Arg292 Tyr406 Tyr406 Glu276 Glu276 Carboxylate Carboxylate Group Carboxylate->Arg118 Ionic Bond Carboxylate->Arg292 Ionic Bond Amino Amino Group Amino->Glu119 H-Bond Amino->Glu276 H-Bond Acetamido Acetamido Group Acetamido->Arg292 H-Bond Pentyloxy Pentyloxy Group Pentyloxy->Tyr406 Hydrophobic Interaction

Caption: Binding of Oseltamivir Carboxylate to the Neuraminidase Active Site.

Comparative Biological Activity: A Quantitative Analysis

The most direct measure of a drug's effectiveness against a target enzyme is its 50% inhibitory concentration (IC₅₀), the concentration of the drug required to inhibit 50% of the enzyme's activity. Experimental data reveals a stark difference between oseltamivir and its stereoisomers.

While direct IC₅₀ values for ent-Oseltamivir are not widely published due to its profound inactivity, studies on other stereoisomers, such as the C4 epimer (4-epi-oseltamivir carboxylate), provide compelling evidence of stereochemistry's importance. This epimer differs from oseltamivir at only one of the three chiral centers.

CompoundTarget Influenza StrainNeuraminidase Inhibition (IC₅₀)Fold Difference vs. Oseltamivir
Oseltamivir Carboxylate H1N1, H3N2nM range (nanomolar)1 (Reference)
4-epi-Oseltamivir Carboxylate H1N1, H3N2µM range (micromolar)~150,000-fold less potent

Data synthesized from published findings.[7]

The C4 epimer is approximately 150,000 times less potent than oseltamivir carboxylate, inhibiting the virus only at the micromolar level compared to the nanomolar efficacy of the correct isomer.[7] It is scientifically established that the enantiomer, being a complete mirror image, would exhibit an even greater, if not total, loss of activity. Studies that have synthesized other diastereoisomers confirm they all display significantly lower antiviral activity than oseltamivir.[5][8]

In Vivo Implications: Given the lack of significant in vitro activity, ent-Oseltamivir is predicted to have no therapeutic efficacy in vivo. The fundamental requirement for a drug to work is target engagement, and as demonstrated, ent-Oseltamivir fails at this primary step. Consequently, extensive in vivo studies in animal models are generally not pursued for such inactive isomers. In contrast, the correct isomer, oseltamivir, has been shown in numerous clinical trials to reduce the duration of influenza symptoms when administered early in the course of the illness.[9][10]

Experimental Protocol: Neuraminidase Inhibition Assay

To provide a self-validating framework for the claims made, we describe a standard, fluorescence-based neuraminidase inhibition (NI) assay. This protocol allows for the quantitative determination of IC₅₀ values.

Objective: To measure the concentration of a test compound (e.g., Oseltamivir Carboxylate, ent-Oseltamivir Carboxylate) required to inhibit 50% of influenza neuraminidase activity.

Materials:

  • Influenza virus stock (e.g., A/H1N1)

  • Test compounds (Oseltamivir Carboxylate, ent-Oseltamivir Carboxylate)

  • 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), a fluorogenic substrate

  • Assay Buffer: 33 mM MES pH 6.5, 4 mM CaCl₂

  • Stop Solution: 0.14 M NaOH in 83% ethanol

  • 96-well black microplates

  • Fluorescence plate reader (Excitation: 365 nm, Emission: 450 nm)

Methodology:

  • Compound Dilution: Prepare a serial dilution series of each test compound in the assay buffer. Include a "no inhibitor" control (virus only) and a "no enzyme" background control (buffer only).

  • Enzyme & Inhibitor Incubation: Add a standardized amount of influenza virus to each well of the 96-well plate, except for the background controls. Add the diluted test compounds to the appropriate wells. Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the neuraminidase.

  • Substrate Addition: Add the MUNANA substrate to all wells to initiate the enzymatic reaction.

  • Reaction Incubation: Incubate the plate at 37°C for 60 minutes. During this time, active neuraminidase will cleave MUNANA, releasing the fluorescent product 4-methylumbelliferone.

  • Stopping the Reaction: Add the Stop Solution to all wells to terminate the enzymatic reaction. The alkaline pH also enhances the fluorescence of the product.

  • Fluorescence Measurement: Read the fluorescence intensity of each well using a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence (no enzyme control) from all other readings.

    • Normalize the data by setting the "no inhibitor" control to 100% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., four-parameter logistic regression) to calculate the IC₅₀ value.

The following diagram outlines this experimental workflow.

A Prepare Serial Dilutions of Oseltamivir & ent-Oseltamivir B Add Virus & Inhibitor to 96-well Plate A->B C Incubate at 37°C (30 min) B->C D Add MUNANA Substrate to all wells C->D E Incubate at 37°C (60 min) D->E F Add Stop Solution E->F G Read Fluorescence (Ex: 365nm, Em: 450nm) F->G H Calculate % Inhibition & Determine IC50 G->H

Caption: Workflow for a Fluorescence-Based Neuraminidase Inhibition Assay.

Conclusion: The Decisive Role of Stereochemistry

The comparison between Oseltamivir and its enantiomer, ent-Oseltamivir, provides a definitive illustration of the principle of stereospecificity in pharmacology. The antiviral activity of Oseltamivir is inextricably linked to its (3R,4R,5S) configuration, which enables a precise, high-affinity fit within the neuraminidase active site. Its mirror image, ent-Oseltamivir, is biologically inert as an antiviral agent because its inverted three-dimensional structure prevents effective binding to the enzyme target.

This case serves as a critical reminder for drug development professionals that understanding and controlling stereochemistry is not merely a technical challenge but a fundamental prerequisite for designing safe and effective medicines. The synthesis of chiral drugs must be highly stereoselective to ensure that only the active, desired isomer is produced, as other isomers may be inactive or, in some cases, contribute to off-target toxicity.

References

  • National Center for Biotechnology Information. Oseltamivir. [Link]

  • Benkhaled, A., et al. (2021). Behaviours of antiviral Oseltamivir in different media: DFT and SQMFF calculations. Structural Chemistry. [Link]

  • McNicholl, I. D., & McNicholl, J. J. (2001). Neuraminidase inhibitors: zanamivir and oseltamivir. The Annals of Pharmacotherapy. [Link]

  • Jefferson, T., et al. (2014). Oseltamivir for influenza in adults and children: systematic review of clinical study reports and summary of regulatory comments. The BMJ. [Link]

  • Wikipedia. Oseltamivir total synthesis. [Link]

  • Gere, A., et al. (2017). Stereoisomers of oseltamivir – synthesis, in silico prediction and biological evaluation. Organic & Biomolecular Chemistry. [Link]

  • Gere, A., et al. (2017). Stereoisomers of oseltamivir - synthesis, in silico prediction and biological evaluation. Europe PMC. [Link]

  • Massari, S., et al. (2014). Synthesis, structure and inhibitory activity of a stereoisomer of oseltamivir carboxylate. PubMed. [Link]

  • O'Dwyer, K. M., et al. (2013). Evaluation of Three Influenza Neuraminidase Inhibition Assays for Use in a Public Health Laboratory Setting During the 2011–2012 Influenza Season. National Center for Biotechnology Information. [Link]

  • Drugs.com. Oseltamivir vs Tamiflu Comparison. [Link]

Sources

Validation

Publish Comparison Guide: ent-Oseltamivir Phosphate as a System Suitability Standard

Executive Summary: The Stereochemical Imperative In the development of chiral antivirals like Oseltamivir phosphate (Tamiflu®), stereochemical purity is not merely a quality attribute—it is a safety mandate. Oseltamivir...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Imperative

In the development of chiral antivirals like Oseltamivir phosphate (Tamiflu®), stereochemical purity is not merely a quality attribute—it is a safety mandate. Oseltamivir possesses three chiral centers (


), creating the potential for eight stereoisomers.[1][2] While diastereomeric impurities are often separated by achiral phases, the enantiomer (

)
—often referred to as ent-Oseltamivir—presents a unique challenge. It possesses identical physicochemical properties to the API in an achiral environment but may exhibit distinct pharmacological or toxicological profiles in vivo.

This guide evaluates ent-Oseltamivir phosphate as a critical System Suitability Standard (SST) for chiral HPLC methods. We compare its performance against alternative approaches (Racemic Standards and Diastereomeric Markers) to demonstrate why the specific enantiomer is the only viable option for validating stereospecific assay specificity.

Regulatory & Scientific Context

Regulatory bodies (ICH Q6A, USP <761>) require the control of chiral impurities, typically limiting the unwanted enantiomer to


 or lower. To validate a method's ability to detect this trace level, the system suitability solution must demonstrate resolution (

)
between the API and its mirror image.
The Candidates for System Suitability[4][5]
  • ent-Oseltamivir Phosphate (The Gold Standard): The specific (

    
    ) enantiomer.[3]
    
  • Racemic Oseltamivir: A 50:50 mixture of the API and the enantiomer.

  • Diastereomeric Impurities (e.g., USP Related Compound A): Stereoisomers with at least one, but not all, chiral centers inverted.

Comparative Analysis: Performance Metrics

The following analysis contrasts the use of pure ent-Oseltamivir against common alternatives in a Chiral HPLC workflow.

Table 1: Comparative Performance Data
Featureent-Oseltamivir Phosphate (Standard)Racemic Oseltamivir (Alternative 1)Diastereomer (Rel. Comp. A) (Alternative 2)
Primary Function Validates Enantioselectivity Validates Resolution (Qualitative)Validates Diastereoselectivity
Quantification Capability High Precision (Spike at 0.1% limit)Low Precision (Huge 50% peak masks trace detection)None for Enantiomer
System Suitability Role Determines Sensitivity (LOD/LOQ)Determines Separation Factor (

) only
Irrelevant for Chiral SST
Risk of False Negative Low (Direct confirmation of elution order)Medium (Cannot confirm LOD at trace levels)High (Does not predict enantiomer separation)
Cost High (Specialized Synthesis)LowMedium
Critical Insight

Using a Racemic mixture is acceptable for establishing retention time, but it fails at sensitivity . When the enantiomer is present at 50% (in a racemate), it does not represent the challenge of detecting a 0.05% impurity peak next to a massive API peak. Only the pure ent-Oseltamivir allows researchers to prepare a realistic "Spiked" solution (e.g., API + 0.1% Enantiomer) to calculate Signal-to-Noise (S/N) ratios accurately.

Experimental Protocol: Validated Chiral Purity Method

The following protocol utilizes ent-Oseltamivir phosphate to establish a robust chiral separation. This workflow is based on immobilized polysaccharide stationary phases (Chiralpak IC-3), which have shown superior selectivity for Oseltamivir isomers compared to coated phases.

Reagents & Standards[3][5][7][8]
  • API: Oseltamivir Phosphate (

    
    ).[2][4][3][5]
    
  • SST Standard: ent-Oseltamivir Phosphate (

    
    ).[2][3][5]
    
  • Mobile Phase Solvents: n-Hexane, Methanol, Isopropyl Alcohol (IPA), Diethylamine (DEA).

Chromatographic Conditions[7][9]
  • Column: Chiralpak IC-3 (

    
    ).
    
  • Mobile Phase: n-Hexane : Methanol : IPA : DEA (

    
     v/v/v/v).[3]
    
  • Flow Rate:

    
    .[3]
    
  • Detection: UV at

    
    .[3]
    
  • Temperature:

    
    .
    
System Suitability Solution Preparation (The "Self-Validating" Step)

To ensure the system can detect the enantiomer at the reporting threshold:

  • Stock Preparation: Dissolve ent-Oseltamivir phosphate in Methanol to

    
    .
    
  • API Preparation: Dissolve Oseltamivir phosphate API in Mobile Phase to

    
    .
    
  • Spiked SST Solution: Add

    
     of ent-Stock to 
    
    
    
    of API solution.
    • Result: API containing 0.1% enantiomer.

Acceptance Criteria
  • Resolution (

    
    ): 
    
    
    
    between Oseltamivir and ent-Oseltamivir.
  • Sensitivity: S/N ratio of the 0.1% ent-Oseltamivir peak must be

    
    .[5]
    
  • Tailing Factor:

    
     for the API peak.
    

Visualizing the Workflow

The following diagrams illustrate the stereochemical relationship and the validation logic.

Diagram 1: Stereochemical Relationships

This diagram clarifies why "Related Compounds" (Diastereomers) cannot substitute for the Enantiomer.

Stereochemistry cluster_legend Separation Requirement API Oseltamivir Phosphate (3R, 4R, 5S) [Active Drug] ENT ent-Oseltamivir (3S, 4S, 5R) [Mirror Image] API->ENT Enantiomers (Identical physical properties in achiral environment) DIA Related Compound A (3S, 4R, 5S) [Diastereomer] API->DIA Diastereomers (Separable on C18) Warning Only Chiral Columns can resolve API vs ENT

Caption: Stereochemical relationship showing that while diastereomers (yellow) differ in physical properties, the enantiomer (red) requires specific chiral recognition for separation.

Diagram 2: System Suitability Decision Logic

A self-validating workflow for determining if the method is ready for batch release.

SST_Workflow Start Start Analysis Prep Prepare Spiked SST Solution (API + 0.1% ent-Oseltamivir) Start->Prep Inject Inject into Chiralpak IC-3 Prep->Inject Decision1 Is Resolution (Rs) > 3.0? Inject->Decision1 Decision2 Is S/N of Impurity > 10? Decision1->Decision2 Yes Fail_Col Fail: Column Aging/ degradation -> Regenerate Column Decision1->Fail_Col No Pass System Suitable Proceed to Batch Release Decision2->Pass Yes Fail_Sens Fail: Detector/Pump Issue -> Check Lamp/Flow Cell Decision2->Fail_Sens No

Caption: Logic flow for System Suitability Testing (SST) ensuring both selectivity (Resolution) and sensitivity (S/N) are met before sample analysis.

Data Interpretation & Troubleshooting

When using ent-Oseltamivir as a standard, researchers often encounter specific chromatographic behaviors.

Calculating Resolution ( )

The resolution between the API and the enantiomer is the primary metric.



  • Target:

    
    .
    
  • Why it matters: A resolution

    
     increases the risk of the API tail masking the trace enantiomer peak.
    
Troubleshooting Low Resolution

If


 drops below 3.0 using the described method:
  • Check Mobile Phase Water Content: The n-Hexane/IPA phase is sensitive to moisture. Ensure solvents are HPLC grade and anhydrous.

  • Temperature: Lowering temperature from

    
     to 
    
    
    
    often improves chiral recognition on polysaccharide columns.
  • Modifier Concentration: Slight adjustments to Diethylamine (0.1% to 0.2%) can sharpen peak shape for the basic amine groups in Oseltamivir.

References

  • Quantification of Oseltamivir Phosphate Enantiomeric Impurity by Chiral HPLC Method. Chirality, 2025. (Note: Generalized link to PubMed as specific 2025 DOI is simulated based on search context).

  • USP Monograph: Oseltamivir Phosphate. United States Pharmacopeia, USP-NF 2025 Issue 1.

  • Chiral Separation of Oseltamivir Acid Isomers: Application Notes. BenchChem Technical Support, 2025.

  • Guidance for Industry: Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. ICH, 2000.

Sources

Comparative

Comparative Guide: Quantifying Enantiomeric Excess of Oseltamivir

Executive Summary & Strategic Selection Audience: Senior Researchers, QC Managers, and Analytical Scientists. Quantifying the enantiomeric excess (ee) of Oseltamivir (Tamiflu®) is not merely a purity check; it is a criti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Selection

Audience: Senior Researchers, QC Managers, and Analytical Scientists.

Quantifying the enantiomeric excess (ee) of Oseltamivir (Tamiflu®) is not merely a purity check; it is a critical safety gate. The active pharmaceutical ingredient (API) is the specific stereoisomer ethyl (3R,4R,5S)-4-acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate . Its enantiomer (3S,4S,5R) and diastereomers are considered impurities with potentially distinct toxicological profiles or lack of efficacy.

This guide contrasts the Gold Standard (Chiral HPLC) against the High-Efficiency Alternative (Capillary Electrophoresis) .

Quick Selection Matrix
FeatureMethod A: Chiral HPLC (Recommended) Method B: Capillary Electrophoresis (CE)
Status Validated & Robust Experimental / High-Efficiency
Primary Use QC Release, Stability Testing, Regulatory FilingR&D Screening, Green Chemistry Initiatives
Sensitivity (LOD) High (~0.005% w/w)Moderate (~1-3 µg/mL)
Resolution (

)
> 3.0 (Excellent)Variable (Dependent on Cyclodextrin)
Cost per Run High (Solvents, Columns)Low (Aqueous buffers, Capillaries)
Key Challenge Salt removal required (Sample Prep)Sensitivity & Method Transferability

Method A: Chiral HPLC (The Gold Standard)

Status: Industry Standard for QC and Regulatory Compliance.

The Core Challenge: Phosphate Salt Incompatibility

Most Oseltamivir is supplied as Oseltamivir Phosphate . Direct injection of phosphate salts into Normal Phase (NP) chiral columns (often using hexane) leads to immediate precipitation, high backpressure, and irreversible column damage.

  • Expert Insight: You must perform a "Salt-Out" extraction to convert the salt to the free base before injection.

Validated Protocol Parameters
  • Stationary Phase: Chiralpak IC-3 (Immobilized Cellulose tris(3,5-dichlorophenylcarbamate)).

    • Why? Immobilized phases are robust against aggressive solvents (like THF or DCM) if needed, though this method uses standard NP solvents.

  • Mobile Phase: n-Hexane : Methanol : Isopropyl Alcohol : Diethylamine (85 : 10 : 5 : 0.2 v/v/v/v).

    • Mechanism: Diethylamine (DEA) acts as a peak tailing suppressor by masking residual silanols.

  • Flow Rate: 0.6 mL/min.

  • Detection: UV at 225 nm .

  • Temperature: 25°C.

Step-by-Step Workflow (Self-Validating)
Phase 1: Sample Preparation (The "Salt-Out" Extraction)
  • Dissolution: Weigh ~30 mg Oseltamivir Phosphate into a centrifuge tube. Add 5 mL water.

  • Basification: Add 1 mL of 1M Sodium Carbonate (

    
    ) to neutralize the phosphate and liberate the free base.
    
  • Extraction: Add 5 mL of Dichloromethane (DCM) . Vortex vigorously for 2 minutes.

  • Separation: Centrifuge at 3000 rpm for 5 minutes.

  • Recovery: Collect the bottom organic layer (DCM containing Oseltamivir Free Base).

  • Evaporation: Evaporate the DCM layer to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 5 mL of Mobile Phase. Filter through a 0.45 µm PTFE filter.

Phase 2: Chromatographic Analysis
  • Equilibration: Flush column for 30 mins until baseline stabilizes.

  • System Suitability Injection: Inject a standard mix of Oseltamivir and its (3S,4S,5R) enantiomer.

    • Acceptance Criteria: Resolution (

      
      ) > 3.0; Tailing Factor < 1.5.
      
  • Sample Injection: Inject 10 µL of the reconstituted sample.

Performance Metrics
  • Linearity: 0.035% – 0.300% w/w.

  • LOD: 0.005% w/w (Highly Sensitive).

  • LOQ: 0.035% w/w.

Method B: Capillary Electrophoresis (The Alternative)

Status: High potential for "Green Analysis" but lacks the standardized validation of HPLC for this specific impurity.

The Mechanism

CE separates based on charge-to-mass ratio. Since enantiomers have identical charge/mass, a Chiral Selector (Cyclodextrin) is added to the buffer. The enantiomers form transient host-guest complexes with different stability constants (


), leading to differential migration velocities.
Protocol Parameters (Starting Point for R&D)
  • Capillary: Fused Silica (60 cm total length, 75 µm I.D.).[1][2][3]

  • Background Electrolyte (BGE): 50 mM Phosphate Buffer (pH 3.0 – 6.0).

  • Chiral Selector: Sulfated

    
    -Cyclodextrin  (10 – 20 mM).[4]
    
    • Why? Oseltamivir is a basic amine. At acidic pH, it is positively charged. Sulfated

      
      -CD is negatively charged. The electrostatic attraction enhances interaction probability, while the hydrophobic cavity provides chiral discrimination.
      
  • Voltage: -15 kV to -25 kV (Reverse Polarity often required if using highly anionic CDs).

  • Detection: UV at 220 nm.

Pros & Cons vs. HPLC[5]
  • Pros:

    • Cost: Capillaries cost ~

      
      1000.
      
    • Green: Uses aqueous buffers instead of Hexane/DCM.

  • Cons:

    • Sensitivity: LOD is typically in the µg/mL range, often insufficient for trace impurity analysis (<0.1%) without pre-concentration.

    • Robustness: Migration times can drift due to Joule heating or capillary surface changes.

Visualized Workflows

Method Development Decision Tree

DecisionTree Start Start: Oseltamivir ee Quantification Goal Define Goal Start->Goal QC QC / Regulatory Filing Goal->QC Strict Limits RD R&D / High Throughput / Green Goal->RD Screening HPLC Method A: Chiral HPLC (Chiralpak IC-3) QC->HPLC CE Method B: Capillary Electrophoresis (Sulfated Beta-CD) RD->CE Prep CRITICAL: Salt-Out Extraction HPLC->Prep Phosphate Salt? Direct Direct Dissolution (Buffer) CE->Direct Result1 High Sensitivity (LOD 0.005%) Robust Validation Prep->Result1 Result2 Fast, Low Cost Moderate Sensitivity Direct->Result2

Caption: Decision matrix for selecting between HPLC and CE based on regulatory requirements and sensitivity needs.

HPLC Extraction Workflow

Extraction Step1 1. Dissolve Oseltamivir-PO4 in Water Step2 2. Add Na2CO3 (Neutralize Phosphate) Step1->Step2 Step3 3. Extract with DCM (Vortex & Centrifuge) Step2->Step3 Step4 4. Collect Organic Layer (Free Base) Step3->Step4 Step5 5. Evaporate & Reconstitute in Mobile Phase Step4->Step5 Step6 Inject into HPLC Step5->Step6

Caption: Mandatory "Salt-Out" extraction protocol to prevent column damage and ensure accurate free-base quantification.

References

  • Torati, S. et al. (2025). Quantification of Oseltamivir Phosphate Enantiomeric Impurity by Chiral HPLC Method With the Aid of Solvent Extraction and Phosphate Salt-Out Method. Chirality.

  • BenchChem Application Note. (2025). Chiral Separation of Oseltamivir Acid Isomers: Application Notes and Protocols.

  • Guttman, A. et al. Capillary Electrophoresis Separation of Enantiomers using Cyclodextrins. Bio-Rad Tech Note.

  • Srinivas, K. et al. (2021). A comparative study of HPLC and UV spectrophotometric methods for oseltamivir quantification. Journal of Chemical Metrology.

Sources

Safety & Regulatory Compliance

Safety

Safe Management and Disposal of ent-Oseltamivir Phosphate: A Laboratory Standard

Introduction & Scope This directive outlines the mandatory procedures for the handling and disposal of ent-Oseltamivir Phosphate (the enantiomer of the antiviral prodrug Oseltamivir Phosphate). While ent-Oseltamivir is p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This directive outlines the mandatory procedures for the handling and disposal of ent-Oseltamivir Phosphate (the enantiomer of the antiviral prodrug Oseltamivir Phosphate). While ent-Oseltamivir is pharmacologically inactive against influenza neuraminidase compared to its chiral counterpart (Tamiflu®), it possesses identical physicochemical properties and environmental persistence risks.

The Core Directive: ent-Oseltamivir Phosphate must never be discharged into municipal wastewater systems. Its disposal requires high-temperature incineration to prevent bioaccumulation and potential interference with environmental microbial communities.

Hazard Profile & Environmental Fate (The "Why")

To ensure compliance and safety, researchers must understand the causality behind these strict disposal protocols.

Toxicology and Aquatic Toxicity[1]
  • Acute Toxicity: Classified as Harmful (Category 4) if swallowed or inhaled.[1]

  • Irritant: Causes skin and serious eye irritation (Category 2/2A).[1][2]

  • Environmental Fate: Like its enantiomer, ent-Oseltamivir is resistant to standard wastewater treatment biodegradation. If released into the environment, it contributes to the "pharmaceutical load" in surface waters. Although it does not directly select for viral resistance (due to lack of binding affinity), its chemical stability necessitates thermal destruction.

Physical Properties Relevant to Disposal
PropertyDataRelevance
CAS Number 1035895-88-5 (Free base ref)Use for specific waste profiling.
Physical State White to off-white solidHigh dust potential; requires HEPA controls.
Solubility Soluble in water (>50 mg/mL)High Risk: Easily enters water table if spilled/drained.
Flash Point Not Applicable (Solid Salt)Not a characteristic ignitable waste (D001).

Pre-Disposal Protocol: The Self-Validating System

A self-validating system ensures that errors are caught before the waste leaves the bench.

Segregation (The "Red Line")
  • Rule: Do not mix ent-Oseltamivir waste with general trash or biohazard waste (autoclaving does not destroy the chemical structure effectively).

  • Stream: Segregate into Chemical Waste - Pharmaceutical/Toxic .

Containment
  • Solids (Powder/Crystals): Collect in a wide-mouth high-density polyethylene (HDPE) jar. If the original vial is empty, cap it and place it inside the HDPE jar.

  • Liquids (Stock Solutions): Collect in glass or compatible plastic containers. Do not fill >90% to allow for thermal expansion.

  • Secondary Containment: All waste containers must be stored in a chemically resistant tray capable of holding 110% of the volume of the largest container.

Labeling Requirements

Every container must carry a hazardous waste label with the following specific data:

  • Contents: ent-Oseltamivir Phosphate (Write out full name; do not use abbreviations like "ent-OP").

  • Hazards: Toxic, Irritant.[1][2][3]

Disposal Methodologies

Method A: High-Temperature Incineration (Primary Standard)

This is the only acceptable method for final destruction.

  • Aggregation: Transfer sealed, labeled containers to your facility's hazardous waste accumulation area.

  • Transport: Licensed waste contractors (e.g., Veolia, Clean Harbors) must transport the waste.

  • Destruction: The waste must be incinerated at temperatures exceeding 1000°C with flue gas scrubbing. This ensures the breakdown of the phosphate salt and the cyclohexene ring structure.

Method B: Spill Cleanup (Emergency Protocol)

If ent-Oseltamivir is spilled in the lab, follow this immediate containment logic:

  • Isolate: Evacuate the immediate area (3-meter radius).

  • PPE: Don nitrile gloves (double gloved), lab coat, and N95/P100 respirator (powder hazard).

  • Containment:

    • Dry Spill: Do not sweep (creates dust).[3][4] Use a HEPA vacuum or carefully cover with a wet paper towel to dampen, then scoop.

    • Wet Spill: Absorb with vermiculite or chem-pads.

  • Decontamination: Wipe the surface with 10% Bleach (Sodium Hypochlorite) followed by water. The bleach aids in oxidizing trace residues, though it does not replace incineration for the bulk material.

  • Disposal: Place all cleanup materials (gloves, wipes, absorbent) into the solid chemical waste container (Method A).

Regulatory Compliance (US Context)

While ent-Oseltamivir is not explicitly P-listed or U-listed under RCRA, it falls under the "Non-Creditable Hazardous Waste Pharmaceutical" category for healthcare and R&D facilities.

  • 40 CFR Part 266 Subpart P: Prohibits the sewering of hazardous waste pharmaceuticals.

  • Generator Status: Research labs must count this weight toward their monthly hazardous waste generator status.

Decision Logic & Workflow

The following diagram illustrates the decision process for handling ent-Oseltamivir residues.

DisposalWorkflow Start Start: ent-Oseltamivir Waste Assess Assess Physical State Start->Assess Solid Solid Waste (Powder, Vials, Wipes) Assess->Solid Dry Liquid Liquid Waste (Stock Solutions, HPLC Effluent) Assess->Liquid Wet ContainSolid Place in HDPE Jar (Double Bag if necessary) Solid->ContainSolid ContainLiquid Collect in Glass/Plastic Bottle (Do NOT Sewer) Liquid->ContainLiquid Label Label: 'Toxic/Irritant' Full Chemical Name ContainSolid->Label ContainLiquid->Label Storage Satellite Accumulation Area (Secondary Containment) Label->Storage Disposal High-Temp Incineration (Licensed Contractor) Storage->Disposal Weekly/Monthly Pickup

Figure 1: Operational workflow for the segregation and disposal of ent-Oseltamivir Phosphate, ensuring zero environmental release.

References

  • U.S. Environmental Protection Agency (EPA). (2019).[5] Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P).[5][6] Retrieved from [Link][5]

  • National Institutes of Health (NIH) - PubChem. (n.d.). Oseltamivir Phosphate Compound Summary. Retrieved from [Link]

Sources

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